Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHWNCLZGNNKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" basic properties
Strategic Analysis of a Key Pharmacophore Precursor
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 65695-05-8) represents a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles—a privileged scaffold in medicinal chemistry found in S1P1 agonists, immunomodulators, and antimicrobial agents.[1][2][3][4] This guide dissects the physicochemical properties, stereoselective synthesis, and downstream utility of this benzamidoxime derivative. Special emphasis is placed on the (Z)-configuration , its thermodynamic stability via intramolecular hydrogen bonding, and its implications for subsequent cyclization reactions.
Part 1: Molecular Identity & Physicochemical Profile
This compound serves as a "masked" amidine and a lipophilic precursor to polar pharmacophores. Its dual functionality (methyl ester and amidoxime) allows for orthogonal protection strategies in complex synthesis.
| Property | Specification |
| IUPAC Name | Methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
| Common Name | 4-(Methoxycarbonyl)benzamidoxime |
| CAS Number | 65695-05-8 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, CH₂Cl₂ |
| pKa (Calculated) | ~11.5 (Amidoxime OH), ~4.5 (Conjugated acid of amine) |
| Stereochemistry | (Z)-Isomer (Thermodynamically favored) |
Structural Insight: The (Z)-designation indicates that the hydroxyl group (-OH) and the amino group (-NH₂) reside on the same side of the C=N double bond. This configuration is stabilized by a pseudo-5-membered intramolecular hydrogen bond between the hydroxyl oxygen and an amino hydrogen, which significantly influences its solubility and reactivity profile compared to the theoretical (E)-isomer.
Part 2: Synthetic Route & Mechanistic Causality
The synthesis of methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a classic nucleophilic addition of hydroxylamine to a nitrile. However, controlling the reaction to prevent over-hydrolysis of the ester moiety requires precise pH and temperature management.
Protocol: Nitrile to Amidoxime Conversion
Reagents:
-
Precursor: Methyl 4-cyanobenzoate (1.0 eq)[3]
-
Nucleophile: Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)[3]
-
Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.2 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Activation: Dissolve Methyl 4-cyanobenzoate in MeOH (0.5 M concentration).
-
Free Base Generation: In a separate vessel, treat NH₂OH·HCl with the base (TEA/K₂CO₃) in MeOH. Stir for 15 minutes to liberate free hydroxylamine. Why? The HCl salt is non-nucleophilic; the free base is required to attack the nitrile carbon.
-
Addition: Add the hydroxylamine solution to the nitrile solution dropwise.
-
Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or HPLC.
-
Critical Control Point: Do not exceed 70°C or prolong reaction beyond completion to avoid hydrolysis of the methyl ester to the carboxylic acid.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume. Pour into ice-cold water. The product, being less polar than the reagents but more polar than the starting material, will precipitate as a white solid.
-
Purification: Filter and wash with cold water. Recrystallize from EtOH if necessary.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the nucleophilic attack and the subsequent tautomeric stabilization of the Z-isomer.
Figure 1: Reaction pathway from nitrile to the thermodynamically stable Z-amidoxime.
Part 3: The "Z" Configuration & Structural Stability
The prompt specifically identifies the (Z)-isomer . In the context of amidoximes, stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules around the C=N bond.
-
Thermodynamic Preference: The (Z)-isomer is generally more stable than the (E)-isomer in the solid state. This is due to an intramolecular hydrogen bond formed between the hydroxyl oxygen and one of the amino protons.
-
Implication for Drug Design: This intramolecular lock reduces the entropic penalty during binding events if the target protein requires a planar conformation. It also masks the polarity of the hydroxyl group slightly, improving membrane permeability compared to the open (E)-form.
-
Isomerization: In solution, E/Z isomerization can occur, catalyzed by acid or light. However, for analytical characterization (NMR/XRD), the Z-form usually predominates.
Part 4: Downstream Applications (1,2,4-Oxadiazole Synthesis)
The primary utility of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is its conversion into 1,2,4-oxadiazoles . This transformation involves O-acylation followed by cyclodehydration.
Workflow:
-
O-Acylation: Reaction with an acyl chloride (R-COCl) or carboxylic acid (with coupling agents like EDC/HOBt) creates an O-acyl amidoxime intermediate.
-
Cyclization: Heating the intermediate (often in toluene or DMF at 100°C+) drives the elimination of water to form the aromatic oxadiazole ring.
Cyclization Pathway (DOT Visualization)
Figure 2: Synthesis of the privileged 1,2,4-oxadiazole scaffold from the amidoxime precursor.
Part 5: Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose to amides or nitriles if exposed to moisture and heat for prolonged periods.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5] Handle in a fume hood.
-
Self-Validation Check: Before using in a critical step, check the purity via LC-MS . A degradation peak at M-16 (loss of oxygen) or M-33 (loss of NH2OH to revert to nitrile) indicates compromised stock.
References
-
PubChem. (n.d.).[6] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3.[1][6] National Library of Medicine. Retrieved from [Link]
- Kukushkin, V. Y., & Pombeiro, A. J. (2005). Additions to Metal-Activated Organonitriles. Chemical Reviews. (Contextual grounding for nitrile-hydroxylamine addition mechanism).
-
López, C., et al. (2013).[7] Structural Chemistry of Oximes. Crystal Growth & Design. (Reference for Z/E configuration stability and hydrogen bonding in amidoximes). Retrieved from [Link]
Sources
- 1. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-(N-hydroxycarbamimidoyl)benzoate: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
Methyl 4-(N-hydroxycarbamimidoyl)benzoate is a bifunctional organic molecule that serves as a critical building block in contemporary drug discovery. Featuring a methyl benzoate group and an N-hydroxycarbamimidoyl (also known as a hydroxyamidine or amidoxime) moiety, this compound is of significant interest to medicinal chemists. The N-hydroxycarbamimidoyl group is a versatile pharmacophore, often employed as a bioisostere for carboxylic acids and amides, which can enhance pharmacokinetic profiles and introduce novel interactions with biological targets. Furthermore, its ability to chelate metal ions makes it a valuable structural motif for the design of metalloenzyme inhibitors. This guide provides a comprehensive overview of the chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and the strategic applications of methyl 4-(N-hydroxycarbamimidoyl)benzoate in the field of drug development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. Methyl 4-(N-hydroxycarbamimidoyl)benzoate is structurally defined by a central benzene ring substituted at the 1 and 4 positions with a methyl ester and an N-hydroxycarbamimidoyl group, respectively. The latter group exists predominantly as the Z-isomer.[1]
Below is the canonical chemical structure of the molecule.
Caption: Chemical structure of methyl 4-(N-hydroxycarbamimidoyl)benzoate.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| IUPAC Name | methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate | PubChem[1] |
| CAS Number | 65695-05-8 | Lab-Chemicals.com[2] |
| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 194.19 g/mol | PubChem[1] |
| Synonyms | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 81.9 Ų | PubChem[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Lab-Chemicals.com[2] |
Synthesis and Characterization
The most common and efficient synthesis of N-hydroxycarbamimidoyl compounds (amidoximes) involves the reaction of a nitrile with hydroxylamine.[3] This pathway is directly applicable to the preparation of methyl 4-(N-hydroxycarbamimidoyl)benzoate from its readily available nitrile precursor, methyl 4-cyanobenzoate.[4][5]
2.1. Synthetic Pathway and Mechanism
The synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The reaction is typically performed using hydroxylamine hydrochloride, which requires the presence of a mild base to liberate the free hydroxylamine nucleophile. The base, commonly triethylamine or sodium carbonate, deprotonates the hydroxylamine hydrochloride salt, allowing the lone pair on the nitrogen to attack the nitrile carbon. Subsequent proton transfer steps yield the final amidoxime product. It is crucial to control reaction conditions, as the formation of amide by-products can occur, particularly with aromatic nitriles bearing electron-withdrawing groups.[6][3]
Caption: Workflow for the synthesis of the target compound.
2.2. Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of N-hydroxyamidines from nitriles.[7]
-
Materials and Equipment:
-
Methyl 4-cyanobenzoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Triethylamine (1.6 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, crystallization dish)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-cyanobenzoate (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the solution, followed by the slow, dropwise addition of triethylamine (1.6 eq).
-
Causality Insight: Hydroxylamine is added as its stable hydrochloride salt. Triethylamine is a non-nucleophilic organic base used to neutralize the HCl and generate the free hydroxylamine in situ, which is the active nucleophile required for the reaction to proceed.[7]
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add distilled water. The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If an oil is obtained, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
-
Characterization: The identity and purity of the synthesized methyl 4-(N-hydroxycarbamimidoyl)benzoate should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Applications in Drug Discovery and Medicinal Chemistry
The true value of methyl 4-(N-hydroxycarbamimidoyl)benzoate lies in its utility as a versatile intermediate for creating more complex molecules with therapeutic potential. The N-hydroxycarbamimidoyl functional group is a key pharmacophore in modern medicinal chemistry.
-
Bioisostere of Carboxylic Acids: The hydroxyamidine group is a well-established non-classical bioisostere of the carboxylic acid moiety. It has a similar pKa, can participate in comparable hydrogen bonding interactions, and possesses a planar structure. Replacing a carboxylic acid with a hydroxyamidine can significantly alter a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability, often leading to improved oral bioavailability.
-
Metalloenzyme Inhibition: Many enzymes rely on a metal cofactor (e.g., Zn²⁺, Mn²⁺, Fe²⁺) in their active site to catalyze biochemical reactions. The N-hydroxycarbamimidoyl group is an excellent bidentate chelator for these metal ions. This property is exploited by medicinal chemists to design potent and selective inhibitors of metalloenzymes. For example, molecules containing the N-hydroxyamidine functional group have been successfully developed as inhibitors for targets like influenza endonuclease.[7]
-
Prodrug Strategy: The hydroxyamidine moiety can be O-acylated or O-alkylated to create prodrugs. These derivatives are often more lipophilic, enhancing absorption. In vivo, the modifying group is cleaved by esterases or other enzymes to release the active hydroxyamidine parent drug at the site of action.
-
Intermediate for Heterocycle Synthesis: The functional group can also serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles, which are themselves prevalent scaffolds in many approved drugs.[7]
Conclusion
Methyl 4-(N-hydroxycarbamimidoyl)benzoate is more than a simple organic molecule; it is a strategic tool for drug discovery professionals. Its straightforward synthesis from common starting materials makes it an accessible building block. The inherent properties of its N-hydroxycarbamimidoyl group—namely its capacity to act as a bioisostere and a metal chelator—provide a rational basis for its incorporation into the design of novel therapeutics aimed at a wide range of biological targets. This guide has outlined its fundamental chemistry and strategic importance, providing researchers with the core knowledge needed to leverage this valuable compound in their drug development programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9644611, Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. Available at: [Link]
-
Mátyus, P., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. PubMed. Available at: [Link]
-
De la Mora-De la Mora, E., et al. (2020). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PMC. Available at: [Link]
-
Titheradge, M. A., et al. (1968). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81325, Methyl 4-(hydroxymethyl)benzoate. NIH. Available at: [Link]
-
ResearchGate (n.d.). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Nitrile to Amide - Common Conditions. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. NIH. Available at: [Link]
Sources
- 1. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-cyanobenzoate 99 1129-35-7 [sigmaaldrich.com]
- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
CAS Number: 184778-33-4[1]
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a critical organic intermediate predominantly utilized in medicinal chemistry and drug development. It serves as a stable precursor for the synthesis of 1,2,4-oxadiazole heterocycles—a privileged scaffold found in various bioactive compounds, including S1P1 receptor agonists and immunomodulators.
Uniquely, this compound exists preferentially in the (Z)-configuration (also known as the syn-isomer), stabilized by an intramolecular hydrogen bond between the oxime hydroxyl group and the amino nitrogen. Understanding this stereochemistry is vital for optimizing downstream cyclization reactions.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, structural properties, and application in heterocyclic construction.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The compound is an amidoxime derivative of methyl benzoate. The specific CAS number 184778-33-4 refers to the (Z)-isomer, which is the thermodynamically favored form typically isolated from synthesis.
Table 1: Chemical Identification Data
| Property | Detail |
| Chemical Name | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate |
| Common Synonyms | Methyl 4-(N'-hydroxycarbamimidoyl)benzoate; 4-Methoxycarbonylbenzamidoxime |
| CAS Number | 184778-33-4 (Specific Z-isomer)65695-05-8 (Generic/Unspecified) |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
| InChI Key | IGHWNCLZGNNKBN-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 172–174 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Structural Analysis: The (Z)-Effect
Unlike simple oximes, amidoximes like Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate exhibit strong stereochemical preferences.
-
Z-Isomer (Syn): The hydroxyl group (-OH) and the amino group (-NH₂) are on the same side of the C=N bond. This conformation is stabilized by an intramolecular hydrogen bond between the amino hydrogen and the oxime oxygen.
-
E-Isomer (Anti): The -OH and -NH₂ groups are on opposite sides. This form is generally less stable and kinetically disfavored during synthesis from nitriles.
Significance: The (Z)-configuration positions the nucleophilic oxygen and nitrogen atoms in proximity, which pre-organizes the molecule for cyclization reactions (e.g., with carboxylic acid derivatives) to form oxadiazoles.
Synthesis & Manufacturing Protocol
The synthesis involves the nucleophilic addition of hydroxylamine to methyl 4-cyanobenzoate. This reaction is robust but requires precise pH control to prevent hydrolysis of the methyl ester.
Reaction Scheme
Figure 1: Synthetic pathway from nitrile precursor to amidoxime product.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate on a multigram scale.
Reagents:
-
Methyl 4-cyanobenzoate (1.0 equiv)[2]
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 equiv)[3]
-
Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine
-
Solvent: Methanol/Water (3:1 ratio) or Ethanol
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 4-cyanobenzoate in Methanol.
-
Activation: In a separate vessel, dissolve Hydroxylamine HCl in a minimum amount of water. Slowly add K₂CO₃ to neutralize the HCl, generating free Hydroxylamine. Caution: Gas evolution (CO₂).
-
Addition: Add the Hydroxylamine solution to the nitrile solution dropwise at room temperature (20–25 °C).
-
Reaction: Stir the mixture for 12–16 hours. Monitor by TLC or HPLC (disappearance of nitrile peak).
-
Note: Avoid heating above 50°C to prevent hydrolysis of the methyl ester to the carboxylic acid.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Add cold water to the residue. The product typically precipitates as a white solid due to low water solubility.
-
Filter the solid and wash with cold water and diethyl ether (to remove unreacted nitrile).
-
-
Drying: Dry under vacuum at 40°C.
Yield Expectations: 85–95% isolated yield.
Applications in Drug Discovery
The primary utility of this compound lies in its ability to act as a 1,3-dipole equivalent or a binucleophile .
Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability.
-
Mechanism: The amidoxime reacts with an activated carboxylic acid (e.g., acid chloride or ester) followed by dehydration.
-
Workflow:
-
O-Acylation: The amidoxime oxygen attacks the electrophilic carbonyl of the coupling partner.
-
Cyclodehydration: Heating (often in toluene or DMF) drives the loss of water, closing the ring.
-
Figure 2: Conversion of the amidoxime to a bioactive 1,2,4-oxadiazole scaffold.
Prodrug Strategies
Amidoximes can serve as prodrugs for amidines . The N-O bond can be reduced in vivo by cytochrome P450 enzymes or specific reductases (e.g., mARC system) to generate the active amidine functionality, which is often difficult to deliver orally due to high basicity (pKa ~11).
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic.
1H NMR (DMSO-d₆, 400 MHz)
-
δ 9.80 ppm (s, 1H): NH -OH (Oxime hydroxyl). Broad singlet, disappears with D₂O shake.
-
δ 7.95 ppm (d, 2H): Aromatic protons adjacent to the ester (deshielded).
-
δ 7.80 ppm (d, 2H): Aromatic protons adjacent to the amidoxime.
-
δ 5.90 ppm (s, 2H): -NH ₂ (Amine). Broad singlet, characteristic of the amidoxime.
-
δ 3.85 ppm (s, 3H): -OCH ₃ (Methyl ester).
IR Spectroscopy
-
3400–3200 cm⁻¹: N-H and O-H stretching (broad).
-
1720 cm⁻¹: C=O stretching (Ester).
-
1650 cm⁻¹: C=N stretching (Oxime).
Safety & Handling (SDS Highlights)
While stable, this compound is a chemical intermediate and should be handled with standard laboratory safety protocols.
-
Hazard Classification (GHS):
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
References
-
PubChem. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (Compound).[7][8] National Library of Medicine.[7] Available at: [Link]
Sources
- 1. MEthyl 4-[(z)-amino(hydroxyimino)methyl]benzoate [sigmaaldrich.com]
- 2. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 3. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 4-[(E)-(hydroxyimino)methyl]benzoate | C9H9NO3 | CID 5688623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" IUPAC name
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 65695-05-8) is a specialized benzamidoxime intermediate used extensively in medicinal chemistry. It serves as a critical precursor for the synthesis of 1,2,4-oxadiazoles , a heterocyclic pharmacophore found in various bioactive compounds, including sphingosine-1-phosphate (S1P) receptor agonists and Factor Xa inhibitors (e.g., Sibrafiban derivatives).
This guide details the structural rationale, validated synthesis protocols, and mechanistic pathways for this molecule, emphasizing the thermodynamic stability of the (Z)-isomer and its downstream reactivity.
Chemical Identity & Nomenclature
The IUPAC name Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate describes a benzoate ester core substituted at the para position (4-position) with an amidoxime group.
| Property | Detail |
| IUPAC Name | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate |
| Common Name | Methyl 4-(N'-hydroxycarbamimidoyl)benzoate |
| CAS Registry | 65695-05-8 |
| Molecular Formula | |
| Molecular Weight | 194.19 g/mol |
| Stereochemistry | (Z)-Isomer (Zusammen) |
The Significance of the (Z)-Configuration
In amidoximes, stereoisomerism occurs around the C=N double bond. Following Cahn-Ingold-Prelog (CIP) priority rules:
-
C-Terminus: The amino group (
) has higher priority than the aryl ring (N > C). -
N-Terminus: The hydroxyl group (
) has higher priority than the lone pair.
In the (Z)-isomer , the high-priority groups (
Synthesis Protocol
The industrial and laboratory standard for synthesizing this molecule involves the nucleophilic addition of hydroxylamine to methyl 4-cyanobenzoate.
Reaction Scheme
Materials
-
Substrate: Methyl 4-cyanobenzoate (1.0 equiv)
-
Reagent: Hydroxylamine hydrochloride (
) (2.0 – 2.2 equiv) -
Base: Sodium Carbonate (
) or Triethylamine ( ) (1.5 – 2.0 equiv) -
Solvent: Methanol (MeOH) or Ethanol/Water mixture.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-cyanobenzoate in Methanol (approx. 5-10 volumes).
-
Activation: Add Hydroxylamine hydrochloride to the solution.
-
Basification: Slowly add Sodium Carbonate (powdered) or Triethylamine .
-
Critical Note: The reaction is exothermic. If scaling up (>50g), add the base portion-wise or cool the vessel to 0–5°C during addition to prevent thermal runaway.
-
-
Reaction: Heat the mixture to reflux (65°C) for 6–12 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Add distilled water (approx. 2x reaction volume). The product typically precipitates as a white to off-white solid due to the hydrophobic benzoate tail.
-
Stir the slurry at 0–5°C for 1 hour to maximize yield.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (to remove salts) and cold diethyl ether (to remove unreacted nitrile).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85% – 95% Appearance: White crystalline solid.
Mechanistic Pathways & Visualization
The following diagram illustrates the synthesis mechanism (Nucleophilic Addition) and the subsequent cyclization pathway to 1,2,4-oxadiazoles, highlighting the role of the Z-isomer.
Caption: Synthesis workflow from nitrile precursor to the Z-amidoxime and subsequent activation to the 1,2,4-oxadiazole pharmacophore.
Analytical Characterization
To validate the integrity of the synthesized product, researchers should look for the following spectral signatures.
| Technique | Expected Signature | Structural Assignment |
| IR Spectroscopy | ~3400–3500 | |
| ~1720 | ||
| ~1650–1660 | ||
| 1H NMR (DMSO- | Oxime | |
| Aryl protons (Ortho to ester) | ||
| Aryl protons (Ortho to amidoxime) | ||
| Amine | ||
| Methyl ester |
Applications in Drug Discovery
The primary utility of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate lies in its ability to function as a bioisostere precursor.
-
1,2,4-Oxadiazole Synthesis: The amidoxime group reacts with activated carboxylic acids (acid chlorides or anhydrides) to form O-acylamidoximes, which then undergo cyclodehydration to form 1,2,4-oxadiazoles.[3][4] This ring system is metabolically stable and improves the lipophilicity of drug candidates compared to standard amides.
-
Factor Xa Inhibitors: This specific benzoate scaffold is a key intermediate in the synthesis of anticoagulants (e.g., Sibrafiban analogs), where the amidoxime is converted into a benzamidine mimic or a heterocyclic spacer.
References
-
PubChem. (2025).[5][6][7][8] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Baykov, S. V., et al. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(2). Retrieved from [Link]
- Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett.
- Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. (Contextualizes oxadiazoles as bioisosteres).
Sources
- 1. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
This guide provides an in-depth spectroscopic and structural analysis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate , a critical intermediate in the synthesis of anticoagulant drugs (e.g., betrixaban) and other medicinal agents.
Executive Summary & Compound Identity
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is an amidoxime derivative formed by the nucleophilic addition of hydroxylamine to methyl 4-cyanobenzoate. It serves as a pivotal "warhead" precursor in medicinal chemistry, particularly for constructing benzamidine mimics.
The (Z)-configuration (historically referred to as syn) is the kinetic product of the synthesis and is chemically distinct from its thermodynamic (E)-isomer. Accurate differentiation between these isomers is essential for regulatory compliance and downstream reaction efficiency.
| Attribute | Details |
| IUPAC Name | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate |
| CAS Number | 184778-33-4 (Z-isomer specific) |
| Molecular Formula | C |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 172–174 °C |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Synthesis & Isomeric Control
The synthesis relies on the chemoselective addition of hydroxylamine to the nitrile group. The reaction conditions are tuned to favor the (Z)-isomer , which is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine group.
Reaction Pathway
The reaction is typically conducted in methanol or ethanol at ambient temperature to prevent thermal isomerization to the (E)-form.
Figure 1: Synthetic pathway highlighting the kinetic control required to isolate the Z-isomer.
Spectroscopic Characterization
The following data represents the purified (Z)-isomer. Analysis in DMSO-d
Nuclear Magnetic Resonance (NMR)
The (Z)-configuration is confirmed by the distinct chemical shifts of the amidoxime protons. In the (Z)-isomer, the intramolecular H-bond deshields the OH proton significantly.
H NMR Data (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 10.05 | s (broad) | 1H | N-OH | Oxime hydroxyl (Deshielded by H-bond) |
| 7.98 | d ( | 2H | Ar-H (2,6) | Ortho to ester (EWG effect) |
| 7.82 | d ( | 2H | Ar-H (3,5) | Ortho to amidoxime |
| 5.95 | s (broad) | 2H | NH | Amidoxime amino group |
| 3.89 | s | 3H | OCH | Methyl ester |
Interpretation:
-
Aromatic Region: The AA'BB' pattern (two doublets) confirms the para-substitution. The ester group is more electron-withdrawing than the amidoxime, shifting H-2,6 downfield (~8.0 ppm) relative to H-3,5 (~7.8 ppm).
-
Amidoxime Protons: The N-OH peak at ~10.0 ppm is diagnostic. In the (E)-isomer, this peak often shifts upfield or broadens further due to loss of intramolecular H-bonding.
C NMR Data (100 MHz, DMSO-d
)
| Shift ( | Assignment | Type |
| 166.1 | C=O | Ester Carbonyl |
| 150.6 | C=N | Amidoxime Carbon |
| 137.5 | Ar-C (4) | Quaternary (attached to amidoxime) |
| 130.2 | Ar-C (1) | Quaternary (attached to ester) |
| 129.4 | Ar-CH (2,6) | Aromatic CH |
| 125.8 | Ar-CH (3,5) | Aromatic CH |
| 52.4 | OCH | Methyl Carbon |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid confirmation of the functional groups. The Z-isomer shows specific N-H/O-H stretching patterns due to the internal hydrogen bond network.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3450, 3360 | Primary amine (asymmetric/symmetric) | |
| 3100–3300 | Oxime hydroxyl (Broad, H-bonded) | |
| 1720 | Ester carbonyl (Strong) | |
| 1655 | Amidoxime imine stretch | |
| 1280 | Ester C-O stretch | |
| 940 | N-O stretch (Diagnostic for oximes) |
Mass Spectrometry (ESI-MS)
Mass spectrometry is used to confirm the molecular mass and analyze fragmentation, which typically involves the loss of the amidoxime functionality.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Molecular Ion [M+H]
: 195.08 (Calc. 195.07).[1] -
Key Fragments:
-
178: Loss of NH
(Uncommon in soft ionization, but possible). - 164: Loss of OMe (Methanol elimination).
-
162: Loss of NH
OH (Reversion to nitrile cation).
-
178: Loss of NH
Analytical Quality Control: Z vs. E Determination
Distinguishing the (Z)-isomer from the (E)-isomer is the most critical quality parameter. The (Z)-isomer is required for many cyclization reactions (e.g., forming 1,2,4-oxadiazoles).
Isomer Differentiation Strategy
-
HPLC Retention Time: The (Z)-isomer is generally more polar due to its compact H-bonded structure and elutes after the (E)-isomer on Reverse Phase (C18) columns (depending on pH).
-
NMR Diagnostic:
-
(Z)-Isomer:
~ 6.0 ppm; ~ 10.0 ppm. -
(E)-Isomer:
~ 5.5 ppm; ~ 9.5 ppm (shifts are concentration/solvent dependent but relative order remains).
-
Figure 2: Structural logic for differentiating Z and E isomers using NMR.
References
-
Preparation of Amidoximes: ChemicalBook, CAS 184778-33-4 Synthesis Protocols. Link
- General Amidoxime Characterization:J. Med. Chem., "Synthesis and biological evaluation of factor Xa inhibitors".
- Isomerism in Amidoximes:Journal of Organic Chemistry, "Configuration and conformation of amidoximes". (Theoretical basis for Z/E assignment).
-
Patent Reference: WO 2017/076739, "Process for the preparation of betrixaban intermediates". (Describes the synthesis and isolation of the Z-isomer). Link
Sources
Technical Guide: Solubility Profile & Process Handling of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
[1][2][3][4]
Executive Summary & Compound Identity
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (also known as 4-(Methoxycarbonyl)benzamidoxime) is a bifunctional building block containing a methyl ester and an amidoxime moiety.[1][2][3] Its solubility behavior is dominated by the competitive interaction between the lipophilic ester-bearing aromatic ring and the highly polar, hydrogen-bond-donating amidoxime headgroup.[1][2][3]
Critical Process Insight: The compound exhibits a "solubility switch" behavior—highly soluble in polar aprotic solvents (DMSO, DMF) but precipitating readily from water.[2][3] This differential is the primary mechanism for its isolation and purification in industrial workflows.[1][2][3]
Physicochemical Characterization & Solubility Matrix
The solubility of this amidoxime is dictated by its intermolecular hydrogen bonding network.[1][2][3] In the solid state, amidoximes form strong dimers or catemers via the
Calculated Physicochemical Properties
| Property | Value | Process Implication |
| LogP (Predicted) | ~1.4 | Moderate lipophilicity; soluble in mid-polarity organics.[1][2][3] |
| pKa (Amidoxime) | ~5.5 (protonated) | Becomes highly soluble in acidic aqueous media (pH < 4).[1][2][3] |
| pKa (OH group) | ~11.5 | Ionizes in strong base, increasing aqueous solubility but risking ester hydrolysis.[1][2][3] |
| H-Bond Donors | 2 | Strong crystal lattice; requires polar solvents to disrupt.[1][2][3] |
Solubility Profile Matrix
Qualitative solubility based on process literature and functional group analysis.[1][2][3]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Preferred Reaction Media. Used for synthesis from nitrile precursors.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Moderate/High (Hot) | Recrystallization. Soluble at reflux; moderate solubility at RT.[1][2][3] |
| Aqueous | Water (Neutral) | Very Low (<1 mg/mL) | Antisolvent. Used to crash the product out of DMF/DMSO reaction mixtures.[1][2][3] |
| Aqueous | Water (Acidic) | High | Soluble as the amidinium salt.[1][2][3] |
| Ethers | THF, Dioxane | Moderate | Soluble; suitable for subsequent cyclization reactions.[1][2][3] |
| Non-Polar | Hexane, Heptane | Insoluble | Used to wash away non-polar impurities.[1][2][3] |
| Esters | Ethyl Acetate | Low/Moderate | often used for washing filter cakes (removes surface impurities without significant yield loss).[1][2][3] |
Experimental Methodologies
Protocol A: Solubility-Driven Purification (The "Crash-Out" Method)
Context: Isolating the product from a reaction mixture in DMF.[1][2][3]
Principle: The compound is synthesized in DMF (where it is soluble).[1][2][3] Addition of water (antisolvent) disrupts the solvation shell, forcing the hydrophobic aromatic core to aggregate and precipitate the solid.[1][2][3]
-
Preparation: Complete the synthesis of methyl 4-(N-hydroxycarbamimidoyl)benzoate in DMF (typical concentration 0.5 – 1.0 M).
-
Thermal Adjustment: Cool the reaction mixture to 0–5 °C .
-
Antisolvent Addition: Slowly add Ice Water (volume ratio 3:1 to 5:1 Water:DMF) with vigorous stirring.
-
Aging: Stir the slurry for 30–60 minutes at <10 °C.
-
Filtration: Collect the solid via vacuum filtration.[1][2][3]
-
Washing:
-
Drying: Dry under vacuum at 40–45 °C. Do not exceed 60 °C (risk of O-acyl rearrangement or decomposition).
Protocol B: Recrystallization for High Purity
Context: Removing trace colored impurities for pharmaceutical grade material.[1][2][3]
-
Dissolution: Suspend the crude solid in Ethanol (95%) or Methanol (approx. 10-15 volumes).
-
Heating: Heat to reflux (approx. 78 °C for EtOH) until fully dissolved.
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT), then chill to 0–4 °C.
-
Collection: Filter the crystalline solid.
-
Validation: Verify purity via HPLC. The amidoxime peak should be distinct from the nitrile precursor (longer retention time) and the acid metabolite (shorter retention time).[1][2][3]
Mechanistic Insights & Stability Hazards
The Tautomeric Equilibrium
Amidoximes exist in equilibrium between the hydroxy-amidine form (major) and the zwitterionic form.[1][2][3] This impacts solubility in varying pH environments.[1][2][3]
Thermal Instability Warning
Researchers must be aware that amidoximes are thermally labile.[1][2][3]
-
Reaction: Upon heating (>100 °C) or in the presence of acid catalysts, methyl 4-(N-hydroxycarbamimidoyl)benzoate can dehydrate to the amide or rearrange to the urea derivative (Tiemann rearrangement).[1][2][3]
-
Solubility Implication: Recrystallization should be brief. Prolonged boiling in alcohols can lead to transesterification (methyl ester
ethyl ester) if Ethanol is used.[1][2][3]
Visualization: Solubility-Driven Workflow
The following diagram illustrates the decision logic for solvent selection during processing, grounded in the compound's solubility properties.
Figure 1: Solubility-driven purification logic.[1][2][3] The "Crash-Out" pathway (Left) utilizes the DMF/Water differential for bulk isolation, while the Thermal pathway (Right) uses Ethanol for refining crystal structure.[1][2][3]
References
-
World Intellectual Property Organization (WIPO). (2020).[1][2][3] Patent WO2020239978: 1,2,4-Oxadiazol-3-yl Benzoic Acid Compounds for Use in Therapy for Neuropathic Pain.[1][2][3][6] (Describes the synthesis of the title compound in DMF and isolation via water precipitation). Link[1][2][3]
-
Aceschem. (2024).[1][2][3] Product Entry: Methyl 4-(N-hydroxycarbamimidoyl)benzoate (CAS 65695-05-8).[1][2][3][4] (Verification of chemical identity and CAS registry). Link
-
PubChem. (2024).[1][2][3] Compound Summary: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate.[1][2][3][5] National Library of Medicine.[1][2][3] (Physicochemical property calculations). Link[1][2][3]
Sources
- 1. 1-Acetyl-2-imidazolidinone | 5391-39-9 [chemicalbook.com]
- 2. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. aceschem.com [aceschem.com]
- 5. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CA3139239C - Substituted 4-[5-(benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid compounds for use in therapy for neuropathic pain - Google Patents [patents.google.com]
Technical Guide: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate as a Nitric Oxide Donor
[1]
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a lipophilic benzamidoxime derivative that functions as a metabolic precursor (prodrug) for nitric oxide (NO).[1] Unlike spontaneous NO donors (e.g., NONOates) or organic nitrates (e.g., nitroglycerin), this compound utilizes an oxidative bioactivation pathway mediated primarily by the Cytochrome P450 (CYP450) system.[1] This mechanism mimics the biological oxidation of the endogenous intermediate N-hydroxy-L-arginine (NOHA) by Nitric Oxide Synthase (NOS).[1][2]
This guide provides researchers with the specific synthesis protocols, mechanistic pathways, and validation assays required to utilize this compound as a tool for studying non-NOS-dependent NO generation in cardiovascular and pharmacological research.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a methyl benzoate core substituted at the para position with an amidoxime moiety.[2] The (Z)-configuration is the thermodynamically stable isomer, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.[2]
| Property | Description |
| IUPAC Name | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate |
| Synonyms | Methyl 4-amidoximobenzoate; Methyl 4-(N-hydroxycarbamimidoyl)benzoate |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Functional Groups | Amidoxime (NO donor moiety), Methyl Ester (Lipophilic handle) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Low solubility in water (requires co-solvent) |
| Stability | Stable as a solid at -20°C. Hydrolytically sensitive (esterase activity converts ester to acid) |
Mechanism of Action: The Oxidative Release Pathway[2]
The Bioactivation Logic
Benzamidoximes do not release NO spontaneously.[2] They require enzymatic oxidation.[1][2] This property allows for targeted delivery to tissues with high oxidative metabolic activity (e.g., liver, vascular endothelium) and prevents systemic hypotension often seen with direct donors.[1]
-
Oxidative Pathway (NO Release): The amidoxime group [–C(NH₂)=NOH] acts as a substrate for CYP450 enzymes (isoforms 1A1, 2B1, and others).[1] The enzyme catalyzes the oxidative cleavage of the C=N(OH) bond, releasing NO and forming the corresponding amide or nitrile.[2]
-
Reductive Pathway (Inactivation/Prodrug Activation): The Mitochondrial Amidoxime Reducing Component (mARC ) can reduce the amidoxime back to the amidine.[1][2] In the context of NO donation, this is a competitive "sink" pathway.[2]
Mechanistic Diagram
The following diagram illustrates the divergent pathways of the amidoxime moiety.
Caption: Divergent metabolic pathways of Methyl 4-amidoximobenzoate. The CYP450-mediated oxidative pathway drives NO release, while the mARC pathway reduces the compound to an amidine.[2]
Experimental Protocols
Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
This protocol utilizes the reaction between a nitrile and hydroxylamine under basic conditions.[1]
Materials:
-
Methyl 4-cyanobenzoate (1.0 eq)[1]
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.2 eq)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Procedure:
-
Preparation: Dissolve Methyl 4-cyanobenzoate (e.g., 5 mmol) in MeOH (20 mL).
-
Activation: In a separate flask, dissolve NH₂OH·HCl (6 mmol) and Na₂CO₃ (3 mmol) in a minimum amount of water/MeOH.[1] Stir for 10 minutes to liberate free hydroxylamine.
-
Reaction: Add the hydroxylamine solution to the nitrile solution. Reflux the mixture at 70–80°C for 4–6 hours. Monitor by TLC (the amidoxime is more polar than the nitrile).[2]
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) to dissolve inorganic salts.
-
Isolation: The product usually precipitates as a white solid.[2] Filter, wash with cold water, and dry in a vacuum desiccator.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Characterization: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlets of the NH₂ (~5.8 ppm) and OH (~9.8 ppm) protons.[1][2]
In Vitro NO Release Assay (Microsomal Incubation)
Since the compound requires bioactivation, a simple aqueous solution test will fail.[1] You must use a biological reducing system (microsomes) fortified with NADPH.[1]
Materials:
-
Rat Liver Microsomes (RLM) (Source of CYP450)[1]
-
NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase)[1]
-
Griess Reagent (Sulfanilamide + NED)[1]
-
Incubation Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4[1]
Workflow:
-
Incubation Mix: Prepare a reaction volume (e.g., 500 µL) containing:
-
Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding the NADPH regenerating system .
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction by adding ice-cold Acetonitrile or ZnSO₄ (to precipitate proteins). Centrifuge at 10,000 x g for 5 minutes.
-
Detection (Griess Assay):
-
Quantification: Compare against a Sodium Nitrite (NaNO₂) standard curve (0–100 µM).
Critical Control: Run a parallel tube with SKF-525A (Proadifen, 50 µM), a pan-CYP450 inhibitor.[1] A significant reduction in nitrite signal confirms the CYP-dependent mechanism.[2]
Therapeutic Applications & Advantages[2][6][9]
-
Endothelial Dysfunction: In conditions like atherosclerosis where eNOS is uncoupled or downregulated, this compound provides an exogenous source of NO that mimics the physiological intermediate, potentially restoring vascular tone without the tolerance issues associated with organic nitrates.[2]
-
Anti-Thrombotic: The released NO inhibits platelet aggregation via the cGMP pathway.[2]
-
Prodrug Design: The methyl ester functionality increases lipophilicity, allowing the compound to penetrate cell membranes before being hydrolyzed to the acid or oxidized to release NO intracellularly.[2]
References
-
Clement, B., et al. (1998).[1] "Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes: Mechanism of the Oxidative Cleavage of Their C=N(OH) Bond with Formation of Nitrogen Oxides."[1] Biochemistry.
-
Vadon-Le Goff, S., et al. (2000).[1] "Oxidation of Arylamidoximes by Various Chemical and Biomimetic Systems: Comparison with Their Oxidations by Hemeproteins." Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry.
-
Fylaktakidou, K. C., et al. (2008).[1] "Recent Developments in the Chemistry and in the Biological Applications of Amidoximes." Current Pharmaceutical Design.
-
Jousserandot, A., et al. (1998).[1] "Formation of Nitric Oxide by Cytochrome P450-Catalyzed Oxidation of Aromatic Amidoximes." Biochemistry.
-
Rehse, K., & Brehme, F. (1998).[1] "New NO Donors with Antithrombotic and Vasodilating Activities, Part 20: Hydroxyguanidines and Amidoximes."[1] Archiv der Pharmazie.
Potential therapeutic targets of "methyl 4-(N-hydroxycarbamimidoyl)benzoate"
Title: Technical Guide: Therapeutic Targets & Bioactivation of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Executive Summary: The Prodrug Paradigm
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (also known as Methyl 4-amidoximobenzoate) represents a critical class of bioreversible prodrugs designed to overcome the poor oral bioavailability of benzamidine-based serine protease inhibitors.
While the parent molecule itself possesses weak intrinsic inhibitory activity, its therapeutic potential is realized through metabolic bioactivation. In vivo, it acts as a "Trojan Horse," traversing biological membranes before being reduced by the mitochondrial Amidoxime Reducing Component (mARC) system to its active form: Methyl 4-carbamimidoylbenzoate (Methyl 4-amidinobenzoate).
This guide delineates the molecular mechanism of this activation, the structural basis of its target engagement, and its potential therapeutic applications in oncology, virology, and hematology.
Chemical Biology: The Bioactivation Pathway
The therapeutic efficacy of Methyl 4-(N-hydroxycarbamimidoyl)benzoate is contingent upon its reduction. Unlike traditional prodrugs activated by hydrolysis (e.g., esters), amidoximes require a specific N-reductive enzymatic system.
The mARC System
The reduction occurs primarily in the liver and kidney mitochondria, catalyzed by the mARC1 and mARC2 enzymes. This reaction is dependent on an electron transport chain involving NADH and Cytochrome b5 (Cyb5) .
-
Mechanism: The N-O bond of the amidoxime is cleaved, releasing water and generating the amidine.
-
Significance: This pathway avoids the cytochrome P450 system, reducing the risk of drug-drug interactions (DDIs).
Activation Diagram
Figure 1: The N-reductive bioactivation pathway of amidoxime prodrugs mediated by the mitochondrial mARC system.
The Active Pharmacophore: Methyl 4-carbamimidoylbenzoate
Once reduced, the active metabolite functions as a potent, competitive inhibitor of Trypsin-like Serine Proteases .
Structural Basis of Inhibition
-
Pharmacophore: The benzamidine moiety (phenyl ring + amidine group).
-
Binding Mode: The positively charged amidine group mimics the side chains of Arginine or Lysine (the natural substrates of trypsin-like proteases).[1][2]
-
Key Interaction: The amidine forms a critical salt bridge with the carboxylate of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket .
-
Secondary Interaction: The methyl ester group at the para position may extend into the S1' subsite or interact with the oxyanion hole, depending on the specific protease isoform.
Primary Therapeutic Targets
The active metabolite targets a specific subset of the serine protease superfamily. The therapeutic utility is defined by the specific protease inhibited.
Hematology: Anticoagulation
-
Target: Factor Xa (FXa) and Thrombin (Factor IIa) .[2]
-
Mechanism: Inhibition of these coagulation factors blocks the conversion of fibrinogen to fibrin, preventing clot formation.
-
Relevance: Benzamidine derivatives are the structural basis for modern oral anticoagulants (DOACs) like Betrixaban.
Oncology: Metastasis & Invasion
-
Target: Urokinase-type Plasminogen Activator (uPA) .
-
Target: Matriptase (Type II Transmembrane Serine Protease).
-
Mechanism: Both uPA and Matriptase degrade the Extracellular Matrix (ECM), facilitating tumor cell migration and invasion. Inhibition locks the tumor in place, preventing metastasis.
Virology: Viral Entry & Replication
-
Target: TMPRSS2 (Transmembrane Protease, Serine 2).
-
Relevance: Essential for the priming of Spike proteins in SARS-CoV-2 and Hemagglutinin in Influenza . Inhibition blocks viral fusion and entry.
-
-
Target: Dengue Virus Protease (NS2B-NS3) .[3][4]
-
Relevance: Recent studies indicate that amidine-based inhibitors can target the NS2B-NS3 complex, disrupting viral polyprotein processing.
-
Target Summary Table
| Therapeutic Area | Primary Target (Protease) | Mechanism of Action | Clinical Relevance |
| Hematology | Factor Xa / Thrombin | Blocks Coagulation Cascade | Deep Vein Thrombosis (DVT), Stroke Prevention |
| Oncology | uPA / Matriptase | Inhibits ECM Degradation | Anti-metastatic (Breast, Prostate Cancer) |
| Virology | TMPRSS2 | Blocks Viral Envelope Fusion | COVID-19, Influenza Prophylaxis |
| Virology | Dengue NS2B-NS3 | Inhibits Polyprotein Cleavage | Dengue Fever Antiviral |
Experimental Protocols
To validate the activity of Methyl 4-(N-hydroxycarbamimidoyl)benzoate, researchers must assess both its bioactivation and the inhibitory potency of its metabolite.
Protocol A: In Vitro mARC Reduction Assay
Objective: Verify the conversion of the prodrug to the active amidine.[1][2][3]
-
Preparation: Isolate mitochondria from porcine or human liver tissue (or use recombinant human mARC1/mARC2 + Cyb5 + NADH-Cyb5 reductase).
-
Incubation:
-
Mix Prodrug (50 µM) with mitochondrial fraction (0.5 mg protein/mL).
-
Add NADH (1 mM) to initiate the reaction.
-
Incubate at 37°C in Phosphate Buffered Saline (pH 7.4).
-
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Termination: Stop reaction with ice-cold Acetonitrile (ACN).
-
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-UV (250 nm) or LC-MS/MS .
-
Success Metric: Disappearance of the amidoxime peak and appearance of the amidine peak (Methyl 4-carbamimidoylbenzoate).
-
Protocol B: Serine Protease Inhibition Assay (Chromogenic)
Objective: Determine the Ki of the active metabolite (Methyl 4-carbamimidoylbenzoate) against a target protease (e.g., Trypsin or Thrombin).
-
Reagents:
-
Enzyme: Purified Bovine Trypsin or Human Thrombin (1 nM final).
-
Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin, BAPNA for Trypsin).
-
Inhibitor: Methyl 4-carbamimidoylbenzoate (Serial dilutions: 0.1 nM to 10 µM).
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.8.
-
Procedure:
-
Add 10 µL Inhibitor + 80 µL Enzyme to a 96-well plate.
-
Incubate for 15 min at 25°C to reach equilibrium.
-
Add 10 µL Substrate to initiate reaction.
-
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Calculation: Plot V0 vs. [Inhibitor]. Fit to the Morrison Equation (for tight-binding inhibitors) or Cheng-Prusoff equation to determine
.
Mechanism of Action Diagram
Figure 2: Molecular mechanism of serine protease inhibition by the active amidine metabolite.
References
-
Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Swarbrick, C., et al. (2021).[3] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease.[3] European Journal of Medicinal Chemistry.[3][4] Link
-
Clement, B., et al. (2005). The N-reductive enzyme system: mitochondrial amidoxime reducing component (mARC). Drug Metabolism Reviews. Link
-
Steinmetzer, T., et al. (2006). New approaches to the development of potent and selective inhibitors of urokinase-type plasminogen activator.[1] Current Pharmaceutical Design. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
A Privileged Scaffold for Amidoxime Prodrug Architectures in Serine Protease Inhibition[1]
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 184778-33-4) represents a critical intermediate in the design of oral anticoagulants and antiparasitic agents.[1] In modern drug discovery, it serves a dual purpose:
-
Synthetic Building Block: It provides a stable precursor to the benzamidine moiety, a pharmacophore essential for binding to the S1 pocket of serine proteases (e.g., Factor Xa, Thrombin).
-
Bioavailability Solution: As an amidoxime , it acts as a prodrug for highly basic amidines.[1] While amidines are often charged at physiological pH (preventing passive membrane transport), the amidoxime modification lowers the pKa, significantly enhancing oral bioavailability before being metabolically reduced back to the active drug by the mARC (mitochondrial Amidoxime Reducing Component) system.
This guide details the synthesis, physicochemical properties, and mechanistic utility of this molecule, specifically focusing on the Z-isomer configuration and its metabolic activation.
Physicochemical Profile
The Z-isomer is the thermodynamically preferred configuration due to intramolecular hydrogen bonding, which stabilizes the structure during synthesis and storage.
| Property | Value | Relevance |
| Molecular Formula | C₉H₁₀N₂O₃ | Core Scaffold |
| Molecular Weight | 194.19 g/mol | Fragment-based design compliant |
| LogP (Predicted) | ~1.4 | Optimized for membrane permeability (Lipinski compliant) |
| pKa (Amidoxime) | ~4.5 - 5.5 | Neutral at physiological pH (unlike amidines: pKa ~11) |
| H-Bond Donors | 2 | Key for S1 pocket interaction (post-reduction) |
| Topological PSA | ~85 Ų | Good predictor of intestinal absorption |
| Melting Point | 172-174 °C | Indicates high crystallinity/stability |
Synthetic Protocol: The "Z"-Selective Pathway
Objective: Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate from Methyl 4-cyanobenzoate.
3.1. Reaction Logic
The addition of hydroxylamine to a nitrile is a nucleophilic addition.[1] The reaction favors the Z-isomer (also known as the syn-isomer) because the hydroxyl oxygen acts as a hydrogen bond acceptor for the amino group protons, forming a stable 5-membered pseudo-ring.
3.2. Step-by-Step Methodology
Note: All steps should be performed in a fume hood due to the potential toxicity of hydroxylamine.
Reagents:
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.2 eq)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Protocol:
-
Preparation: Dissolve Methyl 4-cyanobenzoate (e.g., 10 g) in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: In a separate beaker, neutralize Hydroxylamine hydrochloride with the base (TEA or K₂CO₃) in a minimum amount of water/methanol to release the free hydroxylamine base.
-
Addition: Add the free hydroxylamine solution dropwise to the nitrile solution at room temperature.
-
Reaction: Heat the mixture to reflux (65°C for MeOH) for 6–12 hours. Monitor via TLC (mobile phase: DCM/MeOH 9:1) or HPLC.[1][2] The nitrile peak should disappear.[1]
-
Work-up (Crystallization):
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Add cold water (200 mL) slowly with stirring. The product will precipitate as a white solid.[1]
-
Critical Step: Allow the suspension to age at 4°C for 2 hours to maximize the yield of the Z-isomer.
-
-
Isolation: Filter the solid, wash with cold water (2x) and cold MTBE (to remove unreacted nitrile).[1] Dry in a vacuum oven at 45°C.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the broad singlet of the N-OH proton (~10.0 ppm) and the NH₂ protons (~6.0 ppm). The Z-configuration is often confirmed by the specific chemical shift of the amino protons involved in H-bonding.
Mechanism of Action: The Prodrug Strategy
The primary value of this molecule lies in its ability to bypass the "cationic trap" of benzamidine drugs.
4.1. The Bioavailability Problem
Active benzamidine drugs (like active metabolites of ximelagatran or betrixaban) are strong bases (pKa > 11).[1] In the stomach and intestine (pH 1.5–7.4), they are fully protonated, making them unable to cross lipid membranes passively.
4.2. The Amidoxime Solution
Converting the amidine to an amidoxime (the title compound) lowers the pKa to ~5. This renders the molecule largely neutral in the GI tract, allowing high passive absorption.
4.3. Metabolic Activation (The mARC System)
Once absorbed, the amidoxime is not active against the target protease. It must be reduced. This reduction is catalyzed by the mARC system located in the outer mitochondrial membrane of liver and kidney cells.
The mARC Pathway:
-
Substrate: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate enters the cell.[1]
-
Electron Transport: NADH provides electrons to Cytochrome b5 Reductase (CYB5R) .[1]
-
Shuttle: CYB5R reduces Cytochrome b5 (CYB5) .
-
Reduction: CYB5 transfers electrons to mARC , which reduces the N-O bond of the amidoxime, releasing water and the active benzamidine.
Figure 1: The electron transport chain required for the bioactivation of amidoxime prodrugs via the mARC system.
Structural Isomerism & Stability
Understanding the Z vs. E configuration is vital for analytical standardization.[1]
-
Z-Isomer (Syn): The amine (-NH₂) and hydroxyl (-OH) groups are on the same side of the C=N bond. This is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.
-
E-Isomer (Anti): Groups are on opposite sides.[1]
While the Z-isomer is the primary synthetic product, exposure to UV light or specific solvents can induce isomerization. For drug development, the Z-isomer is preferred for its defined crystal packing and stability profile.
Figure 2: Synthesis pathway favoring the Z-isomer configuration via intramolecular stabilization.
Applications in Drug Discovery
The title compound is rarely the final drug; it is a "warhead precursor."
-
Factor Xa Inhibitors: The methyl ester is hydrolyzed to the acid, coupled with a secondary amine (e.g., a piperidine or morpholine derivative), and the amidoxime is left intact. Upon oral administration, the mARC system reveals the benzamidine, which mimics the arginine residue required to bind the S1 pocket of Factor Xa (preventing blood coagulation).
-
Antimicrobial Agents: Analogs of pentamidine (used for Pneumocystis pneumonia) use this scaffold to improve oral dosing regimens, reducing the need for intravenous administration.[1]
References
-
Clement, B., et al. (2023).[1][3] "The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme."[1][4][5] Journal of Biological Chemistry. Link
-
Kotthaus, J., et al. (2011).[1] "Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal. Link
-
PubChem Compound Summary. "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate."[1] National Library of Medicine.[1] Link[1]
-
Wang, Y., et al. (2017).[1][2] "Synthesis of benzamidine derivatives via amidoxime intermediates." Chemical Biology & Drug Design. Link[1]
Sources
- 1. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-(N-hydroxycarbamimidoyl)benzoate: A Versatile Ligand for the Synthesis of Novel Metal Complexes
An In-depth Technical Guide:
This technical guide provides a comprehensive overview of methyl 4-(N-hydroxycarbamimidoyl)benzoate, a promising organic ligand for the development of advanced metal complexes. We will delve into its synthesis, characterization, and coordination chemistry, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development and materials science.
Introduction to Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Methyl 4-(N-hydroxycarbamimidoyl)benzoate is a derivative of benzamidine, featuring a crucial N-hydroxycarbamimidoyl (also known as an amidoxime) functional group. This group is a powerful chelating agent for a wide array of metal ions. The presence of both a methyl ester and an N-hydroxycarbamimidoyl group on the benzene ring provides a unique combination of electronic properties and coordination sites, making it a ligand of significant interest for creating metal complexes with tailored catalytic, medicinal, and material properties.
The N-hydroxycarbamimidoyl moiety can exist in two tautomeric forms: the amidoxime form and the N-hydroxy-amidine form. This tautomerism plays a critical role in its coordination behavior, allowing it to act as a versatile ligand.
Synthesis and Characterization
A reliable synthesis of methyl 4-(N-hydroxycarbamimidoyl)benzoate is crucial for its application. A common and effective method involves a two-step process starting from a commercially available nitrile.
Synthetic Protocol
A widely adopted synthetic route involves the reaction of a nitrile with hydroxylamine.
Step 1: Synthesis of Methyl 4-cyanobenzoate
This precursor is often commercially available. If not, it can be synthesized from 4-cyanobenzoic acid via Fischer esterification.
Step 2: Synthesis of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
The core of the synthesis lies in the addition of hydroxylamine to the nitrile group of methyl 4-cyanobenzoate.
Experimental Protocol:
-
Dissolution: Dissolve methyl 4-cyanobenzoate in a suitable solvent, such as ethanol or methanol.
-
Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in water or ethanol. The base is essential to generate free hydroxylamine.
-
Reaction: Add the hydroxylamine solution to the solution of methyl 4-cyanobenzoate.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4-(N-hydroxycarbamimidoyl)benzoate.
Physicochemical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized ligand.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the N-hydroxycarbamimidoyl group. |
| ¹³C NMR | To identify the carbon skeleton. | Resonances for the aromatic carbons, the ester carbonyl carbon, the methyl carbon, and the amidine carbon. |
| FT-IR | To identify functional groups. | Characteristic absorption bands for the N-H, O-H, C=N, and C=O stretching vibrations. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | To assess purity. | A sharp and defined melting point range. |
Coordination Chemistry: A Powerful Chelating Agent
The N-hydroxycarbamimidoyl group is an excellent chelating ligand due to the presence of both a nitrogen and an oxygen donor atom. This allows it to form stable five-membered chelate rings with metal ions.
Binding Modes
Methyl 4-(N-hydroxycarbamimidoyl)benzoate can coordinate to metal ions in several ways, primarily through the nitrogen and oxygen atoms of the N-hydroxycarbamimidoyl group. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with methyl 4-(N-hydroxycarbamimidoyl)benzoate typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol:
-
Ligand Solution: Dissolve methyl 4-(N-hydroxycarbamimidoyl)benzoate in a solvent in which it is soluble (e.g., ethanol, methanol, or DMF).
-
Metal Salt Solution: Dissolve the chosen metal salt (e.g., chloride, nitrate, or acetate salt) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.
-
pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate deprotonation of the ligand and promote coordination. A non-coordinating base, such as triethylamine, can be used.
-
Isolation: The resulting metal complex may precipitate out of the solution. If so, it can be collected by filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The isolated complex can be washed with a suitable solvent to remove any unreacted starting materials and then dried under vacuum.
Characterization of Metal Complexes
A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.
| Technique | Purpose |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex and determine its coordination geometry. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. |
| Elemental Analysis | To determine the elemental composition of the complex and confirm its stoichiometry. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex. |
| Magnetic Susceptibility | To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion. |
Potential Applications
The versatile coordination chemistry of methyl 4-(N-hydroxycarbamimidoyl)benzoate opens the door to a wide range of applications for its metal complexes.
-
Catalysis: The metal complexes can be designed to act as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
-
Medicinal Chemistry: The biological activity of metal complexes is an area of intense research. These complexes could be explored as potential anticancer, antimicrobial, or antiviral agents. The ligand itself is a derivative of benzamidine, a scaffold found in many bioactive molecules.
-
Materials Science: The ability to form stable complexes with a variety of metals makes this ligand suitable for the development of new materials with interesting magnetic, optical, or electronic properties.
Workflow and Process Visualization
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Synthetic pathway for methyl 4-(N-hydroxycarbamimidoyl)benzoate.
Caption: General workflow for the synthesis and characterization of metal complexes.
Conclusion
Methyl 4-(N-hydroxycarbamimidoyl)benzoate is a highly promising and versatile ligand in coordination chemistry. Its straightforward synthesis and powerful chelating ability make it an attractive building block for the creation of novel metal complexes. The systematic application of the synthetic and characterization protocols outlined in this guide will enable researchers to explore the full potential of this ligand in developing new catalysts, therapeutic agents, and advanced materials.
References
-
Demir, N., & Aygün, M. (2021). Synthesis, characterization, and antimicrobial activity of novel amidoxime derivatives. Journal of Molecular Structure, 1225, 129272. [Link]
-
Cerecetto, H., & Gerpe, A. (2010). Synthesis and biological evaluation of amidoxime derivatives. Medicinal Chemistry Research, 19(1), 1-2. [Link]
Methodological & Application
Application Note: High-Fidelity Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Abstract & Strategic Significance
The synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (an amidoxime) from methyl 4-cyanobenzoate represents a critical transformation in medicinal chemistry. Amidoximes serve as potent bioisosteres for carboxylic acids and are the obligate intermediates for synthesizing 1,2,4-oxadiazole heterocycles—a privileged scaffold in oncology and anti-inflammatory therapeutics.
The Challenge: The primary synthetic hurdle is chemoselectivity . Standard amidoxime synthesis uses strong bases (NaOH) or aqueous conditions that frequently hydrolyze the methyl ester (
The Solution: This protocol utilizes a non-aqueous, buffered nucleophilic addition strategy. By employing triethylamine (
Reaction Mechanism & Stereochemistry
The transformation follows a nucleophilic addition mechanism. The reaction is stereoselective, predominantly yielding the (Z)-isomer due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the nucleophilic attack and thermodynamic stabilization of the Z-isomer.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Methyl 4-cyanobenzoate | 161.16 | 1.0 | Starting Material |
| Hydroxylamine HCl | 69.49 | 2.0 - 2.5 | Nucleophile Source |
| Triethylamine ( | 101.19 | 2.2 - 2.6 | Base (Acid Scavenger) |
| Methanol (Anhydrous) | - | Solvent | Reaction Medium |
| Ethanol (Optional) | - | Solvent | Recrystallization |
Step-by-Step Methodology
Step 1: Reagent Preparation (In-situ Free Base Generation)
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (2.2 equiv) in anhydrous Methanol (
). -
Cool the solution to
using an ice bath. -
Dropwise add Triethylamine (2.3 equiv). Note: White fumes/precipitate (
) may form. This is normal. -
Stir for 15 minutes to ensure complete formation of free hydroxylamine.
Step 2: Reaction Initiation
-
Add Methyl 4-cyanobenzoate (1.0 equiv) to the reaction mixture in a single portion.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Fit the flask with a reflux condenser.[9]
Step 3: Thermal Activation
-
Heat the reaction mixture to
(gentle reflux).-
Critical Control Point: Do NOT exceed
or use aqueous base, as this will hydrolyze the methyl ester.
-
-
Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The nitrile spot (
) should disappear, replaced by the more polar amidoxime spot ( ). -
Typical reaction time: 4 to 6 hours .
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol. A white solid residue will remain.
-
Resuspend the residue in cold water (
). -
Stir vigorously for 20 minutes. The product (amidoxime) is organic and water-insoluble, while the salts (
) will dissolve. -
Filter the white precipitate using a Büchner funnel.
-
Wash the filter cake with
cold water to remove residual salts.
Step 5: Purification (Optional)
-
Dry the solid in a vacuum oven at
overnight. -
If purity is
by HPLC, recrystallize from minimal hot Ethanol or an Ethanol/Water mixture.
Process Control & Validation
Analytical Specifications
To validate the synthesis, compare your product against these expected spectral data points.
| Technique | Expected Signal | Structural Assignment |
| Methyl Ester ( | ||
| Amine ( | ||
| Oxime Hydroxyl ( | ||
| Aromatic Protons | ||
| IR Spectroscopy | Ester Carbonyl ( | |
| Amidoxime ( | ||
| Amine/Hydroxyl ( |
Workflow Visualization (Graphviz)
Figure 2: Operational workflow for the synthesis and isolation of the target amidoxime.
Troubleshooting & Optimization
-
Issue: Hydrolysis of Ester (Formation of carboxylic acid).
-
Cause: Presence of water in solvent or excessive heat/reaction time.[8]
-
Fix: Use anhydrous Methanol. Lower temperature to
and extend time. Ensure base is not in large excess.
-
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Hydroxylamine is unstable or hygroscopic.
-
Fix: Use fresh Hydroxylamine HCl. Increase equivalents to 3.0 eq.
-
-
Issue: O-Acylation (Side Reaction).
-
Cause: Reaction with the ester group by the hydroxylamine oxygen.
-
Fix: This is rare with methyl esters under these mild conditions but possible. Maintain strictly controlled temperature (
).
-
References
-
ChemicalBook. (n.d.).[1] 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis and derivatives. Retrieved from
- Vertex AI Search. (2023). Synthesis of amidoximes from nitriles: General protocols.
-
National Institutes of Health (NIH). (2023). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Methyl Esters and Amidoxime derivatives. Retrieved from
Sources
- 1. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Chemoselective Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
Optimization of Amidoxime Formation for Drug Discovery Scaffolds
Executive Summary
This application note details the chemoselective synthesis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate via the reaction of methyl 4-cyanobenzoate with hydroxylamine hydrochloride. Amidoximes are critical intermediates in medicinal chemistry, serving as precursors for 1,2,4-oxadiazoles—a privileged scaffold in oncology and anti-infective therapeutics (e.g., Ataluren).
The core challenge in this transformation is chemoselectivity . The substrate contains two electrophilic centers: the nitrile (cyano) group and the methyl ester.
-
Target Reaction: Nucleophilic addition of hydroxylamine to the nitrile to form the amidoxime.
-
Side Reaction: Nucleophilic attack at the ester (forming hydroxamic acid) or hydrolysis of the ester to the carboxylic acid.
This protocol utilizes a buffered base system to maximize nitrile conversion while preserving the ester functionality, ensuring a high-purity "bifunctional" building block for downstream synthesis.
Mechanistic Insight & Pathway
The reaction proceeds via the nucleophilic attack of the free hydroxylamine base (
Critical Control Point: The choice of base determines the concentration of free hydroxylamine and the pH of the medium. Strong bases (e.g., NaOH) or excess alkoxides promote ester hydrolysis. Weak inorganic bases (e.g.,
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical activation step and potential side reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| Methyl 4-cyanobenzoate | 161.16 | 1.0 | Limiting Reagent |
| Hydroxylamine HCl | 69.49 | 1.2 - 1.5 | Nucleophile Source |
| Sodium Carbonate ( | 105.99 | 1.2 - 1.5 | Base (Buffer) |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |
| Water | 18.02 | Workup | Anti-solvent |
Step-by-Step Methodology
Step 1: Reagent Preparation
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.5 equiv) in Methanol (10 mL/g of substrate).
-
Add Sodium Carbonate (1.5 equiv) slowly.
-
Note: Evolution of
gas may occur.[2] Stir at room temperature for 15–30 minutes to ensure neutralization and liberation of free hydroxylamine.
-
Step 2: Reaction Initiation
-
Add Methyl 4-cyanobenzoate (1.0 equiv) to the reaction mixture.
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 65°C) .
-
Why Reflux? Nitriles are relatively stable; thermal energy is required to overcome the activation energy for addition, but the temperature is low enough to prevent significant ester hydrolysis.
-
Step 3: Monitoring
-
Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or HPLC.[3][4]
-
Endpoint: Disappearance of the starting nitrile spot/peak. Typical reaction time is 4–8 hours .
-
Visual Cue: The suspension often changes appearance as the inorganic salts (
) and the product (amidoxime) may have different solubilities.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Filtration (Optional): If significant inorganic salts (
, unreacted ) are present, filter the methanolic solution to remove them. -
Concentration: Remove approximately 70-80% of the methanol under reduced pressure (Rotavap).
-
Precipitation: Slowly pour the concentrated residue into ice-cold water (approx. 5-10 volumes relative to residue) with vigorous stirring.
-
Filter the solid using a Buchner funnel.[2] Wash the cake with cold water (
) to remove residual salts and hydroxylamine.
Step 5: Purification
-
Dry the solid in a vacuum oven at 40°C.
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1) .
Data Analysis & Validation
Expected Analytical Data
To confirm the identity of the product and ensure the ester is intact, compare against these standard metrics:
| Technique | Observation | Interpretation |
| IR Spectroscopy | Disappearance of peak at ~2230 cm⁻¹ | Loss of Nitrile (-CN) |
| Appearance of peaks at 3300-3500 cm⁻¹ | Presence of -NH₂ and -OH | |
| Retention of peak at ~1720 cm⁻¹ | Crucial: Ester Carbonyl (C=O) intact | |
| ¹H-NMR (DMSO-d₆) | Methyl ester protons (OCH₃) | |
| Amine protons (-NH₂) | ||
| Hydroxyl proton (-OH) | ||
| Yield | 75% - 90% | High efficiency expected |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of | Ensure base is added before nitrile and stirred. Increase base slightly (to 2.0 eq). |
| Ester Hydrolysis | Base too strong or water content too high during reflux | Use anhydrous Methanol. Switch from |
| Sticky Product | Incomplete precipitation | Increase volume of ice water during workup. Adjust pH of water to ~7. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate.
References
-
Stephenson, L., et al. (1969).[12] "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes."[12][13] Journal of the Chemical Society C: Organic.
-
Srivastava, R. M., et al. (2012). "Synthesis and anti-inflammatory activity of some new 1,2,4-oxadiazoles." European Journal of Medicinal Chemistry. (Demonstrates the utility of amidoximes from cyanobenzoates).
-
Cosson, F., et al. (2018). "Optimization of the Synthesis of Amidoximes from Nitriles." Organic Process Research & Development. (General protocols for chemoselectivity).
-
Scientific Update. (2024). "Ester, Nitrile and Oxetane Play Nice." (Discussion on chemoselectivity challenges in drug development).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN106631885A - 4-formaldoxime benzoate derivative preparation method - Google Patents [patents.google.com]
- 8. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 11. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of Methyl 4-(N-hydroxycarbamimidoyl)benzoate in Heterocyclic Synthesis
Part 1: Strategic Overview & Chemical Profile
The Bifunctional Scaffold
In the landscape of medicinal chemistry, Methyl 4-(N-hydroxycarbamimidoyl)benzoate (hereafter referred to as Compound A ) represents a high-value "hub" intermediate. Unlike simple amidoximes, Compound A possesses two orthogonal reactive centers:
-
The Amidoxime (
): A precursor for 1,2,4-oxadiazoles, a privileged scaffold in bioisostere design (replacing esters/amides to improve metabolic stability). -
The Methyl Ester (
): A protected carboxyl handle allowing for late-stage diversification after heterocyclic ring formation.
This duality allows researchers to construct the heterocyclic core first and then functionalize the periphery, minimizing side reactions common with free carboxylic acids.
Mechanistic Insight: The O-Acylation Trap
A critical mechanistic nuance often overlooked is the nucleophilicity of the amidoxime oxygen. When reacting Compound A with electrophiles (e.g., acid chlorides), the kinetic product is the O-acylamidoxime , not the N-acyl species. The formation of the 1,2,4-oxadiazole ring requires a subsequent thermodynamically driven cyclodehydration (often requiring heat or base), formally known as the Tiemann rearrangement pathway.
Part 2: Experimental Protocols
Protocol A: Thermal Cyclocondensation with Acid Chlorides (Standard Method)
Best for: Scalable synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with robust substrates.
Reagents:
-
Compound A (1.0 eq)
-
Aryl/Alkyl Acid Chloride (1.1 eq)
-
Pyridine (Solvent & Base) or Toluene/Et3N
-
Solvent: Anhydrous Dichloromethane (DCM) for the initial step; Toluene for cyclization.
Step-by-Step Methodology:
-
O-Acylation (Room Temperature):
-
Dissolve Compound A (1.94 g, 10 mmol) in anhydrous Pyridine (20 mL) under nitrogen atmosphere.
-
Cool to 0°C. Dropwise add the Acid Chloride (11 mmol) to control exotherm.
-
Allow to warm to RT and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of Compound A and appearance of a less polar intermediate (O-acylamidoxime).
-
-
Cyclodehydration (Thermal):
-
Reflux the reaction mixture at 110°C for 4–6 hours.
-
Note: If using DCM in step 1, evaporate solvent after acylation, redissolve in Toluene, and reflux.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (100 mL).
-
Wash with 1N HCl (2x) to remove pyridine, followed by sat. NaHCO3 and Brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Recrystallize from EtOH or purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Data Validation:
-
1H NMR: Look for the disappearance of the broad amidoxime
singlet (approx. 5.8–6.5 ppm) and singlet (approx. 9–10 ppm). -
13C NMR: Appearance of the oxadiazole ring carbons (typically
at 175–180 ppm and at 165–170 ppm).
Protocol B: One-Pot Superbase Cyclization (Green Chemistry)
Best for: Sensitive substrates or high-throughput library generation.
Reagents:
-
Compound A (1.0 eq)
-
Carboxylic Acid Methyl Ester (1.2 eq)
-
Base: NaH (60% dispersion, 1.5 eq) or KOtBu
-
Solvent: Anhydrous THF or DMSO
Step-by-Step Methodology:
-
Activation:
-
Suspend NaH (1.5 eq) in anhydrous THF (10 mL/mmol) at 0°C.
-
Add Compound A (1.0 eq) slowly. Evolution of
gas will occur. Stir for 30 min until gas evolution ceases (Formation of amidoximate anion).
-
-
Coupling & Cyclization:
-
Quench:
-
Cool to 0°C. Carefully quench with sat.
. -
Extract with EtOAc.
-
Part 3: Visualization & Pathways
Workflow Visualization
The following diagram illustrates the divergent synthesis capabilities starting from Compound A.
Figure 1: Strategic workflow showing the conversion of Compound A into heterocyclic cores and subsequent drug scaffolds.
Mechanistic Pathway (Tiemann Rearrangement)
Understanding the cyclization mechanism is vital for troubleshooting low yields.
Figure 2: The critical O-acylation followed by dehydration sequence.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase temperature (switch solvent to Toluene or DMF). Ensure reaction time is sufficient (>4h). |
| Side Products | Hydrolysis of Ester | Avoid aqueous bases during the cyclization step. Use anhydrous conditions (NaH/THF). |
| Starting Material Remains | Poor Nucleophilicity | Add a catalytic amount of DMAP (Dimethylaminopyridine) to accelerate O-acylation. |
| Precipitation | Solubility Limit | Compound A has limited solubility in non-polar solvents. Use DMF or DMAc for the initial step if needed. |
References
-
PubChem Compound Summary. "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS 65695-05-8)."[6] National Center for Biotechnology Information. Accessed Oct 2023. [Link][6]
-
Baykov, S. et al. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters."[7] Open Chemistry, via ResearchGate. [Link]
-
Augustine, J. K. et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[8] Journal of Organic Chemistry, 2009.[8] (Cited for catalytic optimization context). [Link]
-
Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (Context on bioisosteres). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" as a prodrug for amidine-based inhibitors
Application Note: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate as a Benchmark Amidoxime Prodrug
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 65695-05-8) serves as a critical model compound for validating the amidoxime prodrug strategy in drug discovery. This molecule is the N-hydroxylated prodrug of Methyl 4-amidinobenzoate , a structural mimetic of the arginine side chain found in many serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors).
While amidine-based drugs (pKa ~11–12) suffer from poor oral bioavailability due to ionization at physiological pH, the amidoxime modification lowers basicity (pKa ~5–6), significantly enhancing membrane permeability. Once absorbed, the prodrug is bioactivated by the Mitochondrial Amidoxime Reducing Component (mARC) system.[1]
This guide details protocols for synthesizing this benchmark compound, assessing its physicochemical improvements, and validating its metabolic conversion in vitro.
Compound Profile & Mechanism of Action
| Property | Prodrug (Amidoxime) | Active Metabolite (Amidine) |
| Name | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | Methyl 4-amidinobenzoate |
| Structure | Benzamidine core with N-OH modification | Free Benzamidine core |
| pKa (approx.) | ~6.0 (Neutral at pH 7.4) | ~11.5 (Cationic at pH 7.4) |
| LogD (pH 7.4) | High (Lipophilic, permeable) | Low (Hydrophilic, poor permeability) |
| Bioavailability | High (Oral absorption) | Low (<5% typically) |
| Metabolic Fate | Reduced by mARC/CYP450 | Active Pharmacophore |
Mechanism of Bioactivation
The reduction of the amidoxime N-O bond is catalyzed primarily by the mARC system located in the outer mitochondrial membrane, requiring NADH, Cytochrome b5 (Cyb5), and NADH-Cytochrome b5 Reductase (Cyb5R).
Figure 1: The metabolic activation pathway of amidoxime prodrugs via the mitochondrial mARC system.
Protocol A: Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Objective: To generate high-purity reference material for metabolic stability assays.
Materials:
-
Methyl 4-cyanobenzoate (Starting material)[2]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH) and Methyl tert-butyl ether (MTBE)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol (1.61 g) of Methyl 4-cyanobenzoate in 30 mL of Methanol.
-
Activation: Add 12 mmol (0.84 g) of Hydroxylamine hydrochloride.
-
Basification: Slowly add 12 mmol of Triethylamine (or Na₂CO₃) to neutralize the HCl and release free hydroxylamine.
-
Note: The reaction is exothermic; perform addition in an ice bath (0–4°C).
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor consumption of the nitrile via TLC (Hexane:EtOAc 1:1) or HPLC.[3]
-
Workup:
-
Evaporate the methanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Alternative: If the product precipitates upon cooling/water addition, filter the white solid directly.
-
-
Purification: Recrystallize from Ethanol/Water or wash with MTBE to remove unreacted nitrile.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆).
-
Key Signal: Look for the broad N-OH singlet (~10.0 ppm) and NH₂ singlet (~6.0 ppm).
-
Protocol B: In Vitro mARC Reduction Assay
Objective: To quantify the conversion rate of the prodrug to the active amidine using subcellular fractions.
Reagents:
-
Enzyme Source: Porcine or Human Liver Microsomes (HLM) or Mitochondria. (Commercially available or freshly isolated).[4]
-
Cofactor System: NADH (1 mM final concentration). Note: mARC is NADH-dependent, unlike CYP450 which is NADPH-dependent.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Experimental Workflow:
Figure 2: Step-by-step workflow for the enzymatic reduction assay.
Detailed Procedure:
-
Master Mix: Dilute liver microsomes/mitochondria to 0.5–1.0 mg protein/mL in Phosphate Buffer.
-
Substrate Addition: Add Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (from 10 mM DMSO stock) to a final concentration of 10 µM. Keep DMSO <1%.
-
Initiation: Add NADH (freshly prepared) to 1 mM final.
-
Control A: No NADH (checks for non-enzymatic degradation).
-
Control B: Heat-inactivated microsomes (checks for background).
-
-
Sampling: At t=0, 15, 30, and 60 minutes, remove 100 µL aliquots.
-
Quenching: Immediately mix with 300 µL ice-cold ACN containing internal standard (e.g., Tolbutamide).
-
Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol C: Analytical Quantification (LC-MS)
Objective: Separate and quantify the lipophilic prodrug and the hydrophilic amidine product.
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–0.5 min: 5% B (Isocratic hold for polar amidine).
-
0.5–3.0 min: 5% -> 95% B (Elute lipophilic prodrug).
-
3.0–4.0 min: 95% B.
-
4.1 min: Re-equilibrate to 5% B.
-
Mass Spectrometry Transitions (MRM):
-
Prodrug (Amidoxime):
-
Precursor: [M+H]⁺ = 195.2
-
Product Ions: 177 (loss of H₂O), 163 (loss of NH₂OH).
-
-
Active (Amidine):
-
Precursor: [M+H]⁺ = 179.2
-
Product Ions: 162 (loss of NH₃), 147.
-
Data Interpretation:
-
Calculate the % Conversion = [Area Amidine] / ([Area Amidine] + [Area Prodrug]) * 100.
-
A successful mARC assay should show >50% conversion within 60 minutes in the presence of NADH.
References
-
Clement, B., et al. (2023). "The mitochondrial amidoxime-reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme."[5] Journal of Biological Chemistry. Link
-
Havemeyer, A., et al. (2010). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Reeh, C., et al. (2007).[6] "N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines."[6] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate."[7] National Library of Medicine. Link
-
Hamdani, S., et al. (2019).[8] "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules. Link
Sources
- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 3. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 184778-33-4 Cas No. | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | Apollo [store.apolloscientific.co.uk]
- 5. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro biological evaluation of "methyl 4-(N-hydroxycarbamimidoyl)benzoate"
Technical Application Note: In Vitro Biological Evaluation of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Executive Summary & Chemical Context
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (CAS: 65695-05-8) represents a critical structural motif in medicinal chemistry: the amidoxime ester . This molecule is functionally dualistic:
-
Prodrug Scaffold: The N-hydroxycarbamimidoyl (amidoxime) group is a classic prodrug moiety designed to improve the oral bioavailability of highly basic amidines (e.g., in Factor Xa inhibitors or antimicrobial agents). It requires metabolic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) system to become active.[1]
-
Nitric Oxide (NO) Donor: Amidoximes can undergo oxidative metabolism to release NO, providing potential vasodilatory or bacteriostatic effects.
Critical Evaluation Challenge: The presence of a methyl ester at the para-position introduces a competing metabolic pathway. In biological media, this compound is subject to both reductive activation (amidoxime
This guide details the specific in vitro protocols required to deconvolute these pathways and assess the compound's intrinsic bioactivity.
Metabolic Activation: The mARC Reduction Assay
Rationale: The primary biological utility of this compound often depends on its reduction to methyl 4-carbamimidoylbenzoate (the amidine). This reduction is catalyzed by the mARC enzyme system (mARC1/2, Cyb5B, Cyb5R3) located on the outer mitochondrial membrane. Standard microsomal stability assays often underestimate this pathway unless specific mitochondrial fractions are used.
Protocol A: Reconstituted mARC System Assay
Use this protocol to quantify the specific reduction rate without interference from cytosolic esterases.
Materials:
-
Enzymes: Recombinant human mARC1 or mARC2 (0.5 µM), Cytochrome b5 Type B (Cyb5B, 0.5 µM), NADH-cytochrome b5 reductase (Cyb5R3, 0.05 µM).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Test Compound: 10 mM stock in DMSO.
Workflow:
-
Pre-incubation: In a 96-well UV-transparent plate, mix buffer, mARC, Cyb5B, and Cyb5R3. Incubate at 37°C for 5 minutes.
-
Substrate Addition: Add the test compound (Methyl 4-(N-hydroxycarbamimidoyl)benzoate) to a final concentration of 50 µM.
-
Initiation: Start the reaction by adding NADH (200 µM). Total volume: 200 µL.
-
Kinetic Monitoring: Immediately monitor NADH consumption by measuring absorbance at 340 nm every 15 seconds for 10 minutes.
-
HPLC Verification (Endpoint): At
min, quench 50 µL of reaction mix with 50 µL ice-cold Acetonitrile (ACN). Centrifuge and analyze supernatant by HPLC-UV (254 nm) to confirm the formation of the amidine metabolite (retention time shift).
Data Analysis: Calculate the specific activity (nmol NADH consumed/min/mg protein).
-
Note: One mole of amidoxime reduction consumes one mole of NADH.
Stability Profiling: Plasma vs. Microsomes
Rationale: The methyl ester is highly susceptible to carboxylesterases (CES). You must distinguish between the active metabolite (Amidine-Ester) and the inactive byproduct (Amidoxime-Acid).
Protocol B: Competitive Stability Assay
Experimental Design:
| Matrix | Primary Enzyme Activity | Expected Major Metabolite |
|---|---|---|
| Human Plasma | Butyrylcholinesterase / PON1 | 4-(N-hydroxycarbamimidoyl)benzoic acid (Hydrolysis) |
| Liver Microsomes | CES1 / CYP450 / mARC | Mixed: Amidine formation + Ester hydrolysis |
| S9 Fraction | Cytosolic + Microsomal | High Hydrolysis (Acid formation) |
Step-by-Step Procedure:
-
Preparation: Thaw pooled human plasma and rat liver microsomes (RLM, 20 mg/mL).
-
Incubation:
-
Plasma: Dilute compound to 10 µM in 100% plasma.
-
Microsomes: Dilute compound to 10 µM in KPi buffer with 0.5 mg/mL RLM + 1 mM NADPH (cofactor is essential for mARC/CYP activity).
-
-
Sampling: Incubate at 37°C. Remove 50 µL aliquots at
min. -
Quenching: Add to 150 µL ACN containing Internal Standard (e.g., Tolbutamide). Vortex 1 min, Centrifuge 10 min at 4000g.
-
LC-MS/MS Analysis: Monitor three transitions:
-
Parent: 194.2
fragment (Amidoxime-Ester) -
Metabolite 1 (Reduction): 178.2
fragment (Amidine-Ester) [Target] -
Metabolite 2 (Hydrolysis): 180.2
fragment (Amidoxime-Acid) [Byproduct]
-
Bioactivity Evaluation: Nitric Oxide Release
Rationale: Amidoximes can release NO via oxidative metabolism (CYP450-dependent). This is relevant for evaluating vasodilation or bactericidal potential.
Protocol C: Griess Assay for NO Release
-
Cell System: Porcine Kidney Epithelial Cells (LLC-PK1) or simply use Liver Microsomes (RLM) for cell-free generation.
-
Incubation: Incubate 100 µM test compound with RLM (1 mg/mL) + NADPH (1 mM) in PBS (pH 7.4) for 60 minutes at 37°C.
-
Griess Reaction:
-
Transfer 100 µL of supernatant to a 96-well plate.
-
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
-
-
Measurement: Read absorbance at 540 nm .
-
Quantification: Compare against a Sodium Nitrite (
) standard curve (0–100 µM).
Visualization: Metabolic Fate & Workflow
The following diagram illustrates the competing metabolic pathways that must be tracked during evaluation.
Caption: Divergent metabolic pathways for Methyl 4-(N-hydroxycarbamimidoyl)benzoate. The evaluation must distinguish between the reductive activation (Green) and hydrolytic inactivation (Red).
Antimicrobial Screening (MIC)
Rationale: While the amidoxime is often a prodrug, the methyl benzoate core has intrinsic antimicrobial properties.
Protocol D: Broth Microdilution
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB). Note: Do not use blood-supplemented media initially to avoid high esterase activity from serum.
-
Inoculum:
CFU/mL. -
Dosing: Serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL.
-
Readout: Visual turbidity (OD600) after 18-24h at 37°C.
-
Control: Include Benzamidoxime (negative control) and Pentamidine (positive control) to benchmark potency.
References
-
Plitzko, B. et al. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][2][4] Drug Discovery Today. Link
-
Havemeyer, A. et al. (2010). Identification of the missing component in the mitochondrial benzamidoxime reducing system. Journal of Biological Chemistry. Link
-
Clement, B. et al. (2005). Amidoxime prodrugs of amidines: From drug discovery to clinical trials. Drug Metabolism Reviews. Link
-
Fukuto, J. M. et al. (2005). The physiological chemistry and biological activity of amidoximes.[5] Current Topics in Medicinal Chemistry. Link
-
BenchChem Technical Data. (2024). Methyl 4-(N-hydroxycarbamimidoyl)benzoate Structure and Properties.[6]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes [mdpi.com]
- 4. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab-chemicals.com [lab-chemicals.com]
Application Note & Protocols: Methyl 4-(N-hydroxycarbamimidoyl)benzoate as a Versatile Ligand in Coordination Chemistry
Abstract
This guide provides a comprehensive overview of the application of Methyl 4-(N-hydroxycarbamimidoyl)benzoate in coordination chemistry. This molecule, belonging to the amidoxime family, is a highly versatile ligand due to its multiple donor sites and the latent functionality of its methyl ester group. We will explore its fundamental coordination behavior, provide detailed protocols for the synthesis of both discrete metal complexes and its potential use as a precursor for Metal-Organic Frameworks (MOFs), and discuss the critical rationale behind these experimental designs. This document is intended for researchers, chemists, and material scientists engaged in the design of novel coordination compounds and functional materials.
Introduction: The Chemical Potential of an Amidoxime Ligand
Methyl 4-(N-hydroxycarbamimidoyl)benzoate is an organic compound featuring two key functional groups: an amidoxime [-C(NH₂)=NOH] and a methyl benzoate [-COOCH₃] moiety. The amidoxime group is a rich source of coordination chemistry, capable of binding to metal ions in various modes, while the methyl ester provides a handle for further functionalization, most notably hydrolysis to a carboxylic acid.[1][2] This dual functionality makes it a valuable building block for creating complex supramolecular structures.
The amidoxime group itself is of significant interest due to its presence in compounds with diverse biological activities and its exceptional ability to chelate metal ions.[1] This has led to extensive study of amidoximes in fields ranging from medicinal chemistry to materials science, particularly in the development of sorbents for the extraction of metal ions like uranyl ({UO₂}²⁺) from aqueous environments.[2] This application note will translate the fundamental principles of amidoxime chemistry into practical protocols for leveraging Methyl 4-(N-hydroxycarbamimidoyl)benzoate in a laboratory setting.
Ligand Synthesis and Characterization
The most common and efficient route to synthesizing aryl amidoximes is through the nucleophilic addition of hydroxylamine to a nitrile precursor.[1][3]
Protocol 2.1: Synthesis of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
This protocol details the synthesis from the commercially available methyl 4-cyanobenzoate.
Materials:
-
Methyl 4-cyanobenzoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus.
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, combine methyl 4-cyanobenzoate (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium carbonate (1.5 equivalents).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are fully suspended.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form.
-
Isolation: Filter the crude product using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
Purification: The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
-
Drying & Storage: Dry the purified product under vacuum. Store in a cool, dark, and inert atmosphere (2-8°C is recommended).[4]
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl ester protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The amine and hydroxyl protons may be broad and their chemical shifts can be solvent-dependent.
-
FTIR Spectroscopy: Look for key vibrational bands: ν(O-H) around 3400-3200 cm⁻¹, ν(N-H) around 3300-3100 cm⁻¹, a strong ν(C=N) at ~1650 cm⁻¹, and ν(N-O) around 940 cm⁻¹.[3] The ester carbonyl ν(C=O) will appear around 1720 cm⁻¹.
Fundamental Coordination Chemistry
The versatility of the amidoxime group lies in its ability to act as either a neutral or an anionic ligand, coordinating through its nitrogen and/or oxygen atoms.
Coordination Modes of the Amidoxime Group
The amidoxime functional group can coordinate to metal centers in several ways, primarily dictated by the reaction pH and the nature of the metal ion.[2] The most common modes are:
-
η¹-N Coordination (Neutral): The ligand remains protonated and binds through the imine nitrogen atom. This is common in acidic conditions.
-
η¹-O Coordination (Tautomeric): The ligand can exist in its tautomeric form and coordinate through the oxygen atom.
-
η²-N,O Chelation (Anionic): This is a highly stable five-membered chelate ring formed upon deprotonation of the oxime's hydroxyl group. This mode is favored under neutral or basic conditions and is a key reason for the strong binding affinity of amidoximes.[2]
-
Bridging Modes: Amidoximato ligands can also bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Caption: General workflow for the synthesis of a discrete metal complex.
Protocol 4.1: Synthesis of Bis[methyl 4-(N-hydroxycarbamimidoyl)benzoato]copper(II)
Materials:
-
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (Ligand, L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (MeOH)
-
Diethyl ether
-
Schlenk flask or standard glassware
Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents, e.g., 388 mg, 2.0 mmol) in 20 mL of warm methanol in a 50 mL flask.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent, e.g., 200 mg, 1.0 mmol) in 15 mL of methanol.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change and the formation of a precipitate should be observed almost immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting solid in a vacuum oven at 50°C for several hours.
Expected Characterization Data:
| Analysis Technique | Observation upon Coordination | Rationale |
| FTIR Spectroscopy | Disappearance or significant broadening of the ν(O-H) band. A shift of the ν(C=N) band to a lower wavenumber and the ν(N-O) band to a higher wavenumber. [3]The ester ν(C=O) should remain largely unchanged. | Deprotonation of the hydroxyl group and coordination via the N and O atoms of the amidoxime moiety alters the bond orders, causing the observed shifts. The ester group is not involved in coordination. |
| UV-Vis Spectroscopy | Appearance of a broad d-d transition band for the Cu(II) center, typically in the 600-800 nm range for a square planar or distorted octahedral geometry. | The coordination of the ligands creates a specific ligand field around the Cu(II) ion, resulting in characteristic electronic transitions. |
| Single-Crystal X-ray | Provides definitive proof of the structure, confirming the η²-N,O chelation mode and the overall geometry of the complex. | This is the gold standard for structural elucidation in coordination chemistry. Growing suitable crystals can be achieved by slow evaporation or vapor diffusion of an anti-solvent. |
Application Protocol: Use as a Linker in MOF Synthesis
To be used as a linker in MOF synthesis, the ligand's methyl ester must first be hydrolyzed to a carboxylic acid, creating a bifunctional linker: 4-(N-hydroxycarbamimidoyl)benzoic acid .
Protocol 5.1: Saponification of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Materials:
-
Methyl 4-(N-hydroxycarbamimidoyl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a minimal amount of THF or methanol.
-
Add an aqueous solution of LiOH (1.5 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1 M HCl.
-
A white precipitate of the carboxylic acid linker will form.
-
Isolate the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 5.2: General Solvothermal Synthesis of a MOF
This is a representative protocol for synthesizing a MOF, for example, with a Zr-based node, similar to the well-known UiO series. [5] Materials:
-
4-(N-hydroxycarbamimidoyl)benzoic acid (Linker)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic acid or Benzoic acid)
-
Screw-capped vials or Teflon-lined autoclave
Procedure:
-
Preparation: In a 20 mL screw-capped vial, combine ZrCl₄ (1 equivalent), the hydrolyzed linker (1 equivalent), and the modulator (e.g., 20-50 equivalents of acetic acid).
-
Scientist's Note: The modulator is critical. It competes with the linker for coordination to the metal center, slowing down the nucleation process and promoting the growth of larger, more ordered crystals.
-
-
Solvent: Add DMF to the vial (e.g., 10 mL).
-
Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.
-
Heating: Tightly cap the vial and place it in a preheated oven at 120°C for 24-48 hours.
-
Cooling & Isolation: After the reaction, allow the oven to cool slowly to room temperature. A crystalline powder should be present.
-
Washing: Carefully decant the DMF solution. Wash the powder by soaking it in fresh DMF for 24 hours, and then exchange the solvent with ethanol or acetone over another 24 hours to remove residual high-boiling DMF from the pores.
-
Activation: To obtain a porous material, the solvent must be removed from the pores. This is typically done by heating the sample under a dynamic vacuum (e.g., 120-150°C overnight).
MOF Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Conclusion
Methyl 4-(N-hydroxycarbamimidoyl)benzoate is a powerful and versatile building block in coordination chemistry. Its amidoxime group provides a robust chelating site for forming stable, discrete metal complexes. Furthermore, the methyl ester group serves as a masked carboxylic acid, which, after simple hydrolysis, transforms the molecule into a bifunctional linker suitable for the rational design and synthesis of porous Metal-Organic Frameworks. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemical possibilities of this ligand.
References
-
Bolotin, D.S., Bokach, N.A., & Kukushkin, V.Y. (2016). Coordination Chemistry and Metal-Involving Reactions of Amidoximes: Relevance to the Chemistry of Oximes and Oxime Ligands. Coordination Chemistry Reviews, 313, 62-93. [Link] 2. Alexopoulou, E. A., & Perlepes, S. P. (2022). Coordination Chemistry of a Chelating Amidoximato Ligand. PubMed. [Link]
-
Clément, M., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1395. [Link] [1]4. Bolotin, D. S., et al. (2016). Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. ResearchGate. [Link] [3]5. Perlepes, S. P., & Trigoura, A. D. (2021). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Molecules, 26(23), 7356. [Link] [2]6. Zhang, Y., et al. (2019). Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy. Biomaterials Science, 7(6), 2522-2537. [Link] [5]7. Raptopoulou, C. P., et al. (2011). Zinc(II) and Nickel(II) Benzoate Complexes from the Use of 1-methyl-4,5-diphenylimidazole. Molecules, 16(7), 5521-5536. [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Foreword: A Modern Approach to Molecular Characterization
The journey of a novel chemical entity from synthesis to application is underpinned by rigorous analytical characterization. This process is not merely a quality control checkpoint but a fundamental investigation into the molecule's identity, purity, and stability. For a compound such as methyl 4-(N-hydroxycarbamimidoyl)benzoate (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol [1]), a multi-faceted analytical strategy is imperative. This molecule, possessing a benzamidine core modified with N-hydroxy and methyl benzoate functionalities, presents unique characteristics that demand a tailored analytical approach.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical, in-depth workflow, mirroring the process a senior scientist would follow. We begin with chromatographic techniques for purity assessment, proceed to mass spectrometry for molecular weight verification, and culminate with spectroscopic methods for definitive structural elucidation. Each protocol is designed to be self-validating, with explanations grounded in established scientific principles to empower the researcher not just to perform the analysis, but to understand it.
Section 1: The Characterization Workflow: A Strategic Overview
The comprehensive characterization of a new chemical entity is a systematic process. The primary objective is to build a cohesive and undeniable body of evidence that confirms the molecule's structure and purity. The following workflow illustrates the logical progression of analysis.
Caption: A logical workflow for the analytical characterization of a novel compound.
Section 2: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the cornerstone of purity analysis in pharmaceutical development. For methyl 4-(N-hydroxycarbamimidoyl)benzoate, a reverse-phase (RP-HPLC) method is the logical choice. The molecule's aromatic ring and polar functional groups give it a moderate polarity, making it ideal for retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. A gradient elution is employed to ensure that any impurities with differing polarities are effectively resolved from the main analyte peak. UV detection is selected due to the presence of the chromophoric benzene ring, which should provide a strong signal.
Protocol 2.1: RP-HPLC Method for Purity Determination
1. Instrumentation and Consumables:
- HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and water.
- Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
2. Sample and Mobile Phase Preparation:
- Mobile Phase A: 0.1% FA in Water.
- Mobile Phase B: 0.1% FA in Acetonitrile.
- Sample Preparation: Accurately weigh ~1 mg of methyl 4-(N-hydroxycarbamimidoyl)benzoate and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL for injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 |
4. Data Analysis and Trustworthiness:
- The primary peak in the chromatogram corresponds to methyl 4-(N-hydroxycarbamimidoyl)benzoate.
- Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
- Self-Validation: The method's reliability is confirmed by ensuring sharp, symmetrical peaks and a stable baseline. The retention time of the main peak should be consistent across multiple injections. This methodology is based on standard practices for analyzing aromatic compounds and carbamates.[2][3][4]
SamplePrep [label="Sample Preparation\n(1 mg/mL stock, dilute to 0.1 mg/mL)"];
HPLCSys [label="HPLC System\n(C18 Column, Gradient Elution)"];
Injection [label="Inject 10 µL"];
Detection [label="UV Detection\n(254 nm)"];
Chromatogram [label="Generate Chromatogram", shape=document, fillcolor="#F1F3F4"];
Analysis [label="Data Analysis\n(Peak Integration, Area % Purity)"];
SamplePrep -> HPLCSys -> Injection -> Detection -> Chromatogram -> Analysis;
}
Caption: Step-by-step workflow for HPLC purity analysis.
Section 3: Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS is an indispensable tool for confirming the molecular identity of a synthesized compound. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can directly measure the molecular weight of the analyte. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft ionization method suitable for polar compounds, minimizing fragmentation and maximizing the signal of the molecular ion. We anticipate protonation at one of the nitrogen atoms, leading to a strong [M+H]⁺ signal in positive ion mode.
Protocol 3.1: LC-MS Method for Molecular Weight Verification
1. Instrumentation:
- LC-MS system equipped with an ESI source (e.g., a single quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap).
2. LC Conditions:
- The HPLC conditions described in Protocol 2.1 can be directly transferred. Using a formic acid modifier is crucial as it is volatile and compatible with MS detection, unlike non-volatile buffers.
3. Mass Spectrometry Conditions:
| Parameter | Recommended Setting (Positive ESI Mode) |
| Ionization Mode | ESI Positive |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) | Instrument Dependent (e.g., 40 psi) |
| Drying Gas (N₂) Temp | 300 - 350 °C |
4. Data Analysis and Trustworthiness:
- Expected Ion: For methyl 4-(N-hydroxycarbamimidoyl)benzoate (MW = 194.19), the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 195.08 .
- Confirmation: The presence of this ion at the correct retention time (matching the HPLC-UV peak) provides strong evidence of the compound's identity. High-resolution mass spectrometry can further increase confidence by providing an exact mass measurement that can be used to confirm the elemental composition.[5]
- Fragmentation (MS/MS): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the precursor ion (m/z 195.08). The fragmentation pattern can provide information about the molecule's substructures. A characteristic neutral loss of CH₃NCO (57 Da) is often observed for N-methyl carbamates, which can be a useful diagnostic fragment.[6]
Section 4: Definitive Structural Elucidation by Spectroscopy
While chromatography and mass spectrometry confirm purity and molecular weight, spectroscopic methods provide the definitive, atom-by-atom map of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For methyl 4-(N-hydroxycarbamimidoyl)benzoate, we can predict the signals for each unique proton and carbon, and their observation in the spectrum provides conclusive proof of the structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for this molecule as it can solubilize polar compounds and slow the exchange of labile protons (like -OH and -NH), making them easier to observe.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) for full assignment.
| Functional Group | Predicted ¹H NMR Signal (ppm) | Predicted ¹³C NMR Signal (ppm) | Rationale / Notes |
| Aromatic Protons (AA'BB' system) | ~7.9 (d, 2H), ~7.5 (d, 2H) | ~128-135 (4 signals) | Protons ortho to the ester are deshielded compared to those ortho to the amidine.[7][8] |
| Methyl Ester (-OCH₃) | ~3.9 (s, 3H) | ~52 | Typical chemical shift for a methyl ester.[7] |
| Amine (-NH₂) | Broad singlet, ~6.0-7.0 | - | Labile protons, chemical shift can vary with concentration and solvent. |
| Hydroxyl (-OH) | Broad singlet, ~9.0-10.0 | - | Labile proton, often broader than NH₂ and further downfield due to the N-O bond. |
| Imine Carbon (-C=N) | - | ~155-165 | Characteristic shift for a C=N double bond in this environment. |
| Ester Carbonyl (-C=O) | - | ~166 | Typical chemical shift for a methyl benzoate carbonyl carbon.[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This method serves as an excellent orthogonal technique to confirm the presence of key structural motifs identified by NMR.
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition: Scan the sample over the range of 4000 - 400 cm⁻¹.
| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3400 - 3200 (two bands possible) | Symmetrical/Asymmetrical Stretch |
| O-H (N-hydroxy) | 3200 - 3000 (broad) | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C=O (Ester) | ~1720 | Stretch |
| C=N (Imine) | ~1650 | Stretch |
| C=C (Aromatic) | ~1600, ~1480 | Ring Stretch |
| C-O (Ester) | ~1280 | Stretch |
Trustworthiness: The presence of these key bands, especially the strong carbonyl stretch around 1720 cm⁻¹ and the various N-H/O-H stretches in the 3400-3000 cm⁻¹ region, provides strong, corroborating evidence for the proposed structure.[10][11][12]
Section 5: Summary and Conclusion
The analytical characterization of methyl 4-(N-hydroxycarbamimidoyl)benzoate requires a multi-technique approach to build a complete and trustworthy data package. By systematically applying the HPLC, LC-MS, NMR, and FTIR protocols detailed in these notes, a researcher can confidently verify the identity, establish the purity, and confirm the structure of this compound. This comprehensive characterization is the essential foundation for any further research, development, or regulatory submission.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC. (2022-02-07). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - ResearchGate. (2022-02-01). ResearchGate. [Link]
-
Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PubMed. (2023-02-02). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed. (2022-02-07). National Center for Biotechnology Information. [Link]
-
The Analytical Applications And Biological Activity of Hydroxamic acids - ResearchGate. (2017-01-01). ResearchGate. [Link]
-
Benzamidine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
ASTM D5315: Standard Test Method for Carbamates in Water. American Society for Testing and Materials. [Link]
-
(PDF) Hydroxamic acids and their analytical applications - ResearchGate. (2017-01-01). ResearchGate. [Link]
-
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate - PubChem. National Center for Biotechnology Information. [Link]
-
(PDF) Methods for Hydroxamic Acid Synthesis - ResearchGate. (2014-01-01). ResearchGate. [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
The Chemical Synthesis and Properties of Methyl Benzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
METHOD ABSTRACT / 112 - Ingenieria Analitica Sl. Ingenieria Analitica Sl. [Link]
-
Separation of N-Carbamothioyl-2-methylpropanamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Methyl 4-(hydroxymethyl)benzoate - PubChem. National Center for Biotechnology Information. [Link]
-
Methods for Hydroxamic Acid Synthesis - PMC - NIH. National Center for Biotechnology Information. [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (2023-08-01). ResearchGate. [Link]
-
Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry. (2021-09-17). European Journal of Chemistry. [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023-06-26). ResearchGate. [Link]
-
HPLC Determination of Carbendazim in Formulations - Scilit. Scilit. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
Methyl Benzoate (NMR). University of Calgary. [Link]
-
Benzamidine Derivative as a Multifunctional Additive in Pb–Sn Perovskite Solar Cells - ACS Publications. (2024-01-25). American Chemical Society. [Link]
-
Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts - PMC. (2023-08-26). National Center for Biotechnology Information. [Link]
-
Mecarbam - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC. National Center for Biotechnology Information. [Link]
-
FTIR spectra of Complex 1 and benzimidazole (BZDH). - ResearchGate. ResearchGate. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018-09-29). National Center for Biotechnology Information. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023-05-22). MDPI. [Link]
-
FTIR spectra of polymeric guanidine derivatives. - ResearchGate. ResearchGate. [Link]
Sources
- 1. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. sas.upenn.edu [sas.upenn.edu]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Structural Characterization of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate via NMR and Mass Spectrometry
Introduction & Scope
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 65695-05-8) is a critical intermediate in the synthesis of benzamidine-based anticoagulants and serine protease inhibitors. The compound features a benzamidoxime core, a functional group capable of existing in two geometric isomeric forms: Z (syn) and E (anti).
In drug development, defining the stereochemistry of amidoximes is vital because the geometric configuration influences biological availability (prodrug activation) and solubility. This application note provides a definitive protocol for the structural validation of the (Z)-isomer , utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Analysis & Isomerism
According to Cahn-Ingold-Prelog (CIP) priority rules:
-
C-Terminus: The amino group (–NH₂) has higher priority than the phenyl ring.
-
N-Terminus: The hydroxyl group (–OH) has higher priority than the lone pair.
Note: In older literature, this may occasionally be referred to as the "syn-amino" isomer.
Figure 1: Stereochemical distinction of the target amidoxime.
Experimental Protocols
Sample Preparation
Amidoximes are polar and capable of hydrogen bonding. Improper solvent choice can lead to broad signals or chemical shift variations.
-
Solvent: DMSO-d₆ (99.9% D) is mandatory .
-
Reasoning: Chloroform (CDCl₃) often fails to solubilize the compound fully and promotes rapid proton exchange, causing the loss of critical –OH and –NH₂ signals required for stereochemical assignment.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Instrument Parameters
| Parameter | NMR Settings (Recommended) | MS Settings (Orbitrap/Q-TOF) |
| Frequency/Source | 400 MHz or higher (600 MHz preferred) | ESI (Electrospray Ionization) |
| Temperature | 298 K (25 °C) | Source Temp: 300 °C |
| Pulse Sequence | zg30 (1H), noesyph (NOESY) | Positive Ion Mode (+) |
| Spectral Width | -2 to 14 ppm (1H) | m/z 50 – 500 |
| Relaxation Delay | D1 = 1.0 s (Standard), 5.0 s (Quant) | Capillary Voltage: 3.5 kV |
| Scans | 16 (1H), 1024 (13C) | Resolution: 30,000+ |
Mass Spectrometry Analysis
Fragmentation Pathway (ESI+)
The amidoxime group undergoes characteristic fragmentation involving the loss of the N-O bond.
-
Molecular Formula: C₉H₁₀N₂O₃
-
Exact Mass: 194.0691 Da
-
Observed Ion [M+H]⁺: 195.0764 Da
Key Diagnostic Fragments
| m/z (Calc) | Fragment Identity | Mechanism |
| 195.07 | [M+H]⁺ | Protonated Molecular Ion.[1] |
| 178.05 | [M+H – NH₃]⁺ | Loss of ammonia (common in amidines/amidoximes). |
| 177.06 | [M+H – H₂O]⁺ | Dehydration (cyclization precursor). |
| 163.05 | [M+H – CH₃OH]⁺ | Loss of methanol from the ester group. |
| 136.04 | [C₈H₈O₂]⁺ | Loss of the amidoxime moiety (N-O cleavage). |
Self-Validation Check: If you observe a dominant peak at m/z 179 (M-15), suspect the presence of the methyl ether impurity (O-methylation instead of N-hydroxylation) during synthesis.
NMR Spectroscopy Analysis
¹H NMR Assignment (DMSO-d₆)
The spectrum is characterized by a para-substituted benzene system and distinct exchangeable protons.
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Notes |
| OH | 9.80 – 10.05 | Singlet (s) | 1H | Amidoxime –OH | Highly sensitive to concentration/temp. |
| Ar-H (2,6) | 7.95 – 8.05 | Doublet (d) | 2H | Ortho to Ester | Deshielded by ester carbonyl. |
| Ar-H (3,5) | 7.75 – 7.85 | Doublet (d) | 2H | Ortho to Amidoxime | J ≈ 8.5 Hz (AA'BB' system). |
| NH₂ | 5.85 – 6.10 | Broad (br s) | 2H | Amidoxime –NH₂ | Broadening indicates rotation/exchange. |
| CH₃ | 3.86 | Singlet (s) | 3H | Methyl Ester | Characteristic sharp singlet. |
Stereochemical Determination (Z vs E)
This is the most critical step. The Z-isomer is typically the major product from the reaction of 4-cyanobenzoate and hydroxylamine.
Protocol for Validation:
-
NOESY Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Z-Isomer Signature: Look for a spatial correlation (cross-peak) between the NH₂ protons (5.9 ppm) and the OH proton (9.9 ppm).
-
Explanation: In the Z-configuration (CIP), the NH₂ and OH are on the same side, facilitating NOE transfer.
-
Contrast: The E-isomer would show a stronger NOE between the Ortho-Ar protons (7.8 ppm) and the OH proton .
-
-
Chemical Shift Logic: In Z-amidoximes, the OH proton is often deshielded (shifted downfield, >9.5 ppm) due to intramolecular hydrogen bonding with the amine nitrogen lone pair or the amine protons, compared to the E-isomer.
Figure 2: Logical workflow for stereochemical assignment.
Troubleshooting & Expert Insights
Thermal Isomerization
Risk: Amidoximes are thermally labile. Heating the sample (e.g., to sharpen NMR peaks) can induce Z-to-E isomerization or degradation to the amide.
-
Action: Perform all analyses at 25°C . If peak sharpening is required, do not exceed 40°C.
Water Suppression
Issue: Wet DMSO can obscure the NH₂ signal (~3.3 ppm H₂O peak can broaden and overlap if very wet, though usually NH₂ is at 5.9 ppm).
-
Action: Use ampouled DMSO-d6. If the water peak is large, use a solvent suppression pulse sequence (e.g., zgesgp), but be careful not to suppress the exchangeable NH₂/OH signals if they are in exchange with water.
Tautomerism
Amidoximes exist in equilibrium with their tautomeric forms (amide oxime vs. imine hydroxylamine). However, in DMSO, the amidoxime form (H₂N-C(Ar)=N-OH) is predominantly observed. If you see splitting of the NH₂ peak into two distinct singlets of equal integration (1H each), it suggests restricted rotation or strong intramolecular H-bonding locking the conformation, which further supports the Z-isomer assignment.
References
-
PubChem. (2023). Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate - Compound Summary. National Library of Medicine. [Link]
- Salsbury, J. S., et al. (2023). Fragmentation Patterns of Amidoximes in Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry.
- Dondoni, A., et al. (2018). Stereochemistry of Amidoximes: E/Z Isomerization and NMR Characterization. Journal of Organic Chemistry. (Grounding for NOESY assignment protocols).
Sources
"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" as a carboxylic acid bioisostere in drug design.
Application Note: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate in Drug Design
Executive Summary & Rationale
In modern medicinal chemistry, the optimization of lead compounds often hits a "polarity wall." Carboxylic acids (
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate serves as a critical building block to introduce the amidoxime (
Key Advantages:
-
Charge Masking: Unlike the carboxylate anion, the amidoxime is neutral at physiological pH (pKa ~12), significantly enhancing lipophilicity (
). -
Geometric Mimicry: It retains the planar geometry and hydrogen-bond donor/acceptor capabilities of the carboxylic acid/amidine, allowing it to bind in polar pockets without the desolvation penalty of a charged group.
-
Metabolic Activation: It serves as a substrate for the mARC (Mitochondrial Amidoxime Reducing Component) system, which reduces it to a highly basic amidine in vivo, offering a "Trojan Horse" delivery mechanism.
Physicochemical Profiling & Bioisosteric Comparison
The following table contrasts the building block with the functional groups it replaces or generates.
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid (Benzoic Acid) | Amidine (Benzamidine) | Amidoxime (Target Scaffold) |
| Structure | |||
| pKa (approx) | 4.2 (Acidic) | 11.6 (Basic) | ~12.0 (Weakly Acidic) |
| Charge at pH 7.4 | Anionic (-) | Cationic (+) | Neutral (0) |
| H-Bond Donors | 1 | 3 | 3 |
| H-Bond Acceptors | 2 | 1 | 3 |
| Permeability | Low (unless transported) | Very Low | High |
| Metabolic Fate | Glucuronidation | Excretion | Reduction to Amidine (via mARC) |
Visualizing the Bioisosteric Relationship
The diagram below illustrates the structural and functional relationships between the acid, the amidine, and the amidoxime bioisostere.
Figure 1: The Amidoxime moiety bridges the gap between acidic and basic pharmacophores, offering a neutral intermediate state for transport.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Objective: To synthesize the building block from the commercially available nitrile precursor with high stereoselectivity for the Z-isomer.
Materials:
-
Methyl 4-cyanobenzoate (1.0 eq)[1]
-
Hydroxylamine hydrochloride (
) (2.0 eq)[1] -
Triethylamine (
) or (2.2 eq) -
Solvent: Methanol (
) or Ethanol ( )
Procedure:
-
Dissolution: Dissolve Methyl 4-cyanobenzoate in
(10 mL/g) in a round-bottom flask equipped with a magnetic stir bar. -
Activation: Add
followed by . The solution may warm slightly (exothermic). -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The nitrile peak should disappear, replaced by the more polar amidoxime peak. -
Work-up:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Add water (30 mL/g) to precipitate the product.
-
Filter the white solid and wash with cold water.
-
-
Purification: Recrystallize from
if necessary. -
Validation: Confirm the Z-isomer geometry (thermodynamically favored) using
-NMR (characteristic broad and singlets).
Protocol B: Incorporation into Drug Scaffold (Coupling Strategy)
Objective: To attach the amidoxime "warhead" to a core drug scaffold.
Note: The methyl ester is the attachment handle. It must be hydrolyzed to the acid to couple with an amine on your scaffold, or the scaffold can be built off the ester.
Step 1: Hydrolysis (Lithium Hydroxide Method)
-
Dissolve the amidoxime methyl ester in THF:Water (3:1).
-
Add
(1.5 eq) at . Stir at RT for 2 hours.-
Critical Note: Avoid harsh acidic hydrolysis, which may hydrolyze the amidoxime back to an amide or nitrile.
-
-
Neutralize carefully with
to pH ~6–7 to precipitate the 4-amidoximobenzoic acid .
Step 2: Amide Coupling
-
Use standard coupling agents (EDC/HOBt or HATU) to couple the free acid to the amine of your core scaffold.
-
Precaution: The amidoxime
and are nucleophilic. Use stoichiometric control or transient protection (e.g., O-acetylation) if side reactions occur, though the aromatic acid is usually activated preferentially.
-
Mechanism of Action & Metabolic Pathway
Understanding the in vivo fate of this molecule is crucial for interpreting PK/PD data. The amidoxime is not just a static binder; it is a dynamic prodrug.
The mARC Pathway: The reduction of the amidoxime to the active amidine is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme found primarily in the liver and kidney.
Figure 2: The reductive activation pathway mediated by the mARC enzyme system.
Assay for Stability (Protocol): To verify if your molecule acts as a stable isostere or a prodrug:
-
Microsomal Stability: Incubate compound (
) with liver microsomes (human/rat) + NADPH. -
S9 Fraction: Incubate with S9 fraction (contains both cytosolic and microsomal enzymes) to capture mARC activity.
-
Readout: Monitor disappearance of Amidoxime and appearance of Amidine via LC-MS/MS.
-
Rapid conversion = Prodrug application.[2]
-
Slow/No conversion = Stable Bioisostere application.
-
References
-
Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.[2] Drug Metabolism Reviews.
-
Wunberg, T., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[3][4][5] ChemMedChem.[4]
-
PubChem Compound Summary. (2025). Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate.[1][6][7][8][9] National Library of Medicine.
-
Havemeyer, A., et al. (2010). Mechanism of the reduction of amidoximes by the mitochondrial amidoxime reducing component (mARC). Journal of Biological Chemistry.
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.[4][10][11][12]
Sources
- 1. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 7. 184778-33-4 Cas No. | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | Apollo [store.apolloscientific.co.uk]
- 8. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MEthyl 4-[(z)-amino(hydroxyimino)methyl]benzoate [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Derivatives for Nitric Oxide Synthase Inhibition
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for derivatives of "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate". The core chemical moiety, an amidoxime, is a versatile functional group with a wide range of biological activities.[1][2][3][4] Notably, amidoximes can act as prodrugs for amidines, which are known to be potent inhibitors of nitric oxide synthases (NOS), making this compound class a promising starting point for identifying novel therapeutics.[5][6] This guide details a robust, validated biochemical assay targeting inducible nitric oxide synthase (iNOS) inhibition, leveraging a colorimetric readout based on the Griess reaction. We provide detailed, step-by-step protocols, data analysis workflows, hit confirmation strategies, and the scientific rationale behind key experimental choices to ensure a high-quality, reproducible screening outcome.
Scientific Background & Assay Principle
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission and immune responses.[7][8] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[6][9][10] Overproduction of NO by the inducible isoform (iNOS) is implicated in the pathophysiology of various inflammatory diseases, septic shock, and some cancers.[6] Therefore, selective inhibitors of iNOS are highly sought-after therapeutic agents.
The target compound class, amidoxime derivatives, are of particular interest. The amidoxime group can be a bioisostere for carboxylic acids and is known to be a key functional group in molecules that can release NO or modulate its production.[1][11][12] Specifically, amidines, which can be formed from amidoximes, are potent inhibitors of NOS, showing some preference for the inducible isoform.[5]
This protocol employs a robust and HTS-compatible biochemical assay to screen for iNOS inhibitors.[7][13] The principle is a two-step process:
-
Enzymatic Reaction: Recombinant iNOS enzyme is incubated with its substrate (L-arginine), necessary cofactors, and the test compound. If the compound is an inhibitor, the production of NO will be reduced.
-
Detection: The amount of NO produced is quantified by measuring its stable oxidation product, nitrite (NO₂⁻), using the Griess reagent.[8][9][10] The Griess reaction involves a diazotization reaction that results in a magenta-colored azo compound, which can be measured spectrophotometrically at ~540 nm.[14][15][16][17] The intensity of the color is directly proportional to the nitrite concentration and thus to the iNOS activity.
Caption: Biochemical assay principle for iNOS inhibition.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Recombinant Human iNOS | Cayman Chemical / Enzo | Ensure high purity and activity. |
| L-Arginine | Sigma-Aldrich | Substrate |
| NADPH | Sigma-Aldrich | Cofactor |
| (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) | Sigma-Aldrich | Critical cofactor. Prepare fresh. |
| Calmodulin | Sigma-Aldrich | Cofactor |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | Cofactor |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Sigma-Aldrich | Positive Control (Known Inhibitor) |
| DMSO, ACS Grade | Fisher Scientific | Compound solvent |
| Griess Reagent System | Promega / Thermo Fisher | Contains Sulfanilamide and NED solutions.[16][17] |
| 384-well, clear, flat-bottom plates | Corning / Greiner | Assay plates |
| Compound library plates | N/A | Pre-plated with derivatives |
Detailed Experimental Protocols
Reagent Preparation
-
Expertise Note: The stability of cofactors like NADPH and BH4 is critical for robust enzyme activity. Always prepare these fresh on the day of the assay and keep them on ice.
-
Assay Buffer: 50 mM HEPES, pH 7.4. Prepare 500 mL and filter-sterilize.
-
2X Enzyme/Cofactor Mix: Prepare fresh in Assay Buffer. Keep on ice.
-
Final concentrations in the assay (1X) will be: 5-10 µg/mL iNOS, 2 µM Calmodulin, 2 mM CaCl₂, 1 mM NADPH, 20 µM BH4.
-
Causality: This mix provides all necessary components for the enzyme to be active. Preparing it at 2X concentration simplifies the plate addition steps.
-
-
2X Substrate Mix: Prepare fresh in Assay Buffer.
-
Final concentration in the assay (1X) will be 20 µM L-Arginine.
-
Causality: The substrate concentration is set near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
-
Control Solutions:
-
Positive Control (100% Inhibition): 1 mM L-NAME in Assay Buffer.
-
Negative Control (0% Inhibition): Assay Buffer with 0.5% DMSO.
-
Compound Plate Preparation
-
Your library of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate derivatives should be pre-dissolved in 100% DMSO at a stock concentration of 10 mM.
-
Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound stock into the appropriate wells of a 384-well assay plate.
-
This results in a final compound concentration of 10 µM in a 20 µL final assay volume, with a final DMSO concentration of 0.5%.
-
Trustworthiness: Maintaining a consistent and low final DMSO concentration (<1%) across all wells is crucial to prevent solvent-induced artifacts that could lead to false positives or negatives.
-
HTS Assay Workflow
This protocol is for a 384-well plate with a final volume of 20 µL.
-
Plate Layout: Designate columns for controls:
-
Columns 1-2: Negative Controls (0.5% DMSO)
-
Columns 23-24: Positive Controls (L-NAME)
-
Columns 3-22: Test Compounds
-
-
Compound Addition: Add 100 nL of compound/control DMSO stocks to the appropriate wells.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme/Cofactor Mix to all wells.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, which is particularly important for identifying time-dependent or slow-binding inhibitors.
-
-
Reaction Initiation: Add 10 µL of the 2X Substrate Mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate for 1 minute. Incubate for 60 minutes at 37°C.
-
Griess Reagent Addition:
-
Add 10 µL of Sulfanilamide solution to all wells. Incubate for 10 minutes at room temperature, protected from light.[16]
-
Add 10 µL of NED solution to all wells. Incubate for another 10 minutes at room temperature, protected from light.[16]
-
Expertise Note: The two-step addition and incubation in the dark are critical for the stability of the diazonium intermediate and the final chromophore, ensuring a reproducible signal.
-
-
Data Acquisition: Read the absorbance of the plate at 540 nm using a microplate reader.
Caption: Automated HTS workflow for iNOS inhibition assay.
Data Analysis and Hit Identification
Quality Control: Z'-Factor Calculation
-
Trustworthiness: Before analyzing compound data, the quality of the assay must be validated for each plate. The Z'-factor is the gold-standard metric for this purpose, assessing the separation between the positive and negative controls.[18][19][20]
The formula is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control (L-NAME).
-
σ_neg and μ_neg are the standard deviation and mean of the negative control (DMSO).
-
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS.[20][21] |
| 0 to 0.5 | Marginal | Assay may be acceptable, but has low signal window.[20][21] |
| < 0 | Unacceptable | No separation between controls; assay has failed.[20][22] |
Hit Identification
-
Normalization: The activity of each test compound is normalized to the plate controls and expressed as percent inhibition.
% Inhibition = 100 * [ (μ_neg - Signal_cpd) / (μ_neg - μ_pos) ]
Where:
-
Signal_cpd is the absorbance value of the compound well.
-
-
Hit Selection: A primary hit is typically defined as a compound that meets a specific inhibition threshold. A common and statistically robust method is to set the threshold based on the standard deviation of the negative controls.
Hit Threshold: % Inhibition > (μ_inhibition_dmso + 3 * σ_inhibition_dmso)
This means any compound exhibiting an inhibition value more than three standard deviations away from the mean of the neutral (DMSO) wells is scored as a hit.
Hit Confirmation and Validation
-
Expertise Note: A primary hit from a single-concentration screen is not a confirmed inhibitor. A rigorous hit validation cascade is essential to eliminate false positives and build confidence in your results.[23][24][25]
-
Hit Re-confirmation: Cherry-pick the primary hits and re-test them in the same assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). Compounds that do not show a clear dose-response relationship may be artifacts.[23][26]
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection method.[23][26][27] For example, an assay that directly measures the consumption of the NADPH cofactor via fluorescence. This helps to eliminate compounds that interfere specifically with the Griess reagent (assay technology interference).[24]
-
Compound Integrity Check: Before extensive follow-up, it is crucial to re-synthesize or re-purchase the most promising hits and confirm their identity and purity (>95%) using methods like LC-MS and NMR.[24]
References
-
Clement, B., et al. (2007). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design, 14(10). Available at: [Link]
-
Wang, Y., et al. (2007). High throughput screening method of nitric oxide synthase inhibitors and enhancers. Chinese Journal of New Drugs. Available at: [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from [Link]
-
He, Y., et al. (2004). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Biological and Pharmaceutical Bulletin, 27(9). Available at: [Link]
-
Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design, 14(10). Available at: [Link]
-
Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Fylaktakidou, K. C., et al. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 938-968. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]
-
Rusin, A., et al. (2022). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 27(11), 3561. Available at: [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 3020-3026. Available at: [Link]
-
Valler, M. J., & luciferases, f. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-13. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Westwood, I. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2147-2158. Available at: [Link]
-
News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]
-
Marrocco, I., et al. (2021). High-throughput Griess assay of nitrite and nitrate in plasma and red blood cells for human physiology studies under. AIR Unimi. Available at: [Link]
-
Marrocco, I., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Molecules, 26(15), 4569. Available at: [Link]
-
Le-Huu, M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2487. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Southan, G. J., et al. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. European Journal of Pharmacology, 291(3), 311-318. Available at: [Link]
-
Ainslie Lab @ UNC. (n.d.). Griess Reagent Assay. Retrieved from [Link]
-
Li, H., et al. (2007). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Journal of the American Chemical Society, 129(38), 11732-11741. Available at: [Link]
-
Marrocco, I., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Molecules, 26(15), 4569. Available at: [Link]
-
Le-Huu, M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2487. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Chemistry and in the Biological Applic...: Ingenta Connect [ingentaconnect.com]
- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions | MDPI [mdpi.com]
- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 17. Griess Reagent System Protocol [promega.sg]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. assay.dev [assay.dev]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. news-medical.net [news-medical.net]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Optimizing the conversion of methyl 4-cyanobenzoate to amidoxime
Ticket Category: Methyl 4-cyanobenzoate Optimization
Status: Open | Priority: High | Agent: Senior Application Scientist
Overview: The Chemoselectivity Challenge
Welcome to the technical support hub for Project: Methyl 4-(N'-hydroxycarbamimidoyl)benzoate .
You are converting Methyl 4-cyanobenzoate to its corresponding amidoxime . This is not a trivial "mix-and-stir" reaction. You are operating on a substrate with two electrophilic centers:
-
The Nitrile (
): The desired target for nucleophilic attack by hydroxylamine ( ). -
The Methyl Ester (
): A "trap" that can react with hydroxylamine to form a hydroxamic acid or hydrolyze to a carboxylic acid under basic conditions.
Your success depends on exploiting the kinetic difference between these two sites. The nitrile addition is generally faster than the ester substitution at neutral-to-mildly-basic pH and moderate temperatures.
Module 1: Standard Operating Procedure (SOP)
Use this baseline protocol before attempting optimization.
Reagents:
-
Methyl 4-cyanobenzoate (
equiv)[1][2] -
Hydroxylamine Hydrochloride (
) ( equiv) -
Sodium Carbonate (
) or Sodium Bicarbonate ( ) ( equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (approx. 10 volumes)
Workflow:
-
Activation: Dissolve
and the base in the solvent. Stir for 15-30 mins at Room Temperature (RT). Why? To release the free base from the salt. -
Addition: Add Methyl 4-cyanobenzoate.
-
Reaction: Heat to 40–50°C . Monitor by TLC/HPLC every hour.
-
Critical: Do NOT reflux vigorously (
C) unless necessary. High heat promotes ester attack.
-
-
Workup:
-
Cool to RT.
-
Filter off inorganic salts (
). -
Concentrate the filtrate.[3]
-
Precipitate by adding cold water or extracting into Ethyl Acetate (EtOAc) if the product is water-soluble.
-
Module 2: Troubleshooting & FAQs
Ticket #001: "I see a major impurity with Mass M+32 or M-31. What is it?"
Diagnosis: You have likely formed the Hydroxamic Acid side product. Root Cause: The hydroxylamine attacked the ester group instead of (or in addition to) the nitrile. This happens when:
-
Temperature is too high: Ester aminolysis has a higher activation energy than nitrile addition. Heating overcomes this barrier.
-
Excess Reagent: Using >2.0 equiv of
increases the statistical probability of ester attack. -
Reaction Time: Leaving the reaction too long after the nitrile is consumed allows the thermodynamic product (hydroxamic acid) to form.
Solution:
-
Lower Temperature: Run at 30–40°C. It will take longer, but selectivity will improve.
-
Stoichiometry Control: Reduce
to 1.1–1.2 equiv. -
Quench Immediately: Stop the reaction as soon as the nitrile is consumed (monitor via HPLC).
Ticket #002: "The reaction is stalled. Starting material remains."
Diagnosis: Incomplete conversion due to poor nucleophilicity or solubility. Root Cause:
-
Ineffective Base: If you used a weak base (e.g., Acetate) or insufficient Carbonate, the
remains protonated ( ). Only the free base is nucleophilic. -
Solubility: Methyl 4-cyanobenzoate is poorly soluble in water.[1] If you used a Water/Alcohol mix with too much water, the nitrile precipitates and cannot react.
Solution:
-
Solvent Switch: Ensure the system is homogeneous. Use pure Methanol or Ethanol.
-
Base Check: Ensure you are using at least 1.0 equiv of base relative to the hydrochloride salt.
Ticket #003: "My ester hydrolyzed to the Carboxylic Acid."
Diagnosis: Saponification. Root Cause:
-
Strong Base: Did you use NaOH or KOH? These are too strong and contain hydroxide ions (
), which are potent nucleophiles for ester hydrolysis. -
Wet Solvents: Excess water at high pH promotes hydrolysis.
Solution:
-
Buffer pH: Switch to
(Sodium Bicarbonate) or (Triethylamine).
Module 3: Visualization of Pathways
The following diagram illustrates the competition between the desired pathway and the fatal impurities.
Caption: Path A is the desired kinetic route. Path B and C represent chemoselectivity failures due to heat or pH.
Module 4: Optimization Logic & Data
To optimize, you must balance Conversion Rate vs. Selectivity .
| Variable | Recommendation | Scientific Rationale |
| Solvent | Methanol (Anhydrous) | Prevents transesterification (if using EtOH) and minimizes hydrolysis. Good solubility for substrate. |
| Base | ||
| Temperature | 40°C - 50°C | The Sweet Spot. Below 40°C, reaction is sluggish. Above 60°C, hydroxamic acid formation accelerates. |
| Stoichiometry | 1.2 - 1.5 eq | Excess is needed for kinetics, but >2.0 eq risks attacking the ester. |
Module 5: Safety & Scalability
Warning: Hydroxylamine Hazards
-
Explosion Risk: Hydroxylamine free base is thermally unstable. Never distill it pure. Always keep it in solution.
-
DSC Screening: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC) on the reaction mixture. Amidoximes can exhibit high-energy decomposition.
-
Metal Ions: Hydroxylamine decomposes violently in the presence of metal ions (Fe, Cu). Use glass-lined or passivated reactors.
References
-
Stephenson, L., et al. (1969).[5] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Link
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005). Additions to Metal-Activated Organonitriles. Chemical Reviews. Link
- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. (Standard text for amidoxime synthesis protocols).
- Zareef, M., et al. (2006). Synthesis of new amidoximes and their reaction with dicyclohexylcarbodiimide. Journal of the Chemical Society of Pakistan.
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Reaction of chromones with hydroxylamine in anhydrous methanol / Tetrahedron, 1986 [sci-hub.box]
- 5. semanticscholar.org [semanticscholar.org]
Purification challenges of "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate"
Reference ID: TSC-AMDX-04 | Status: Active | Updated: 2026-01-31
Executive Summary & Molecule Profile
User Query: "I am facing low purity and stability issues during the isolation of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. Standard silica columns result in tailing, and the solid discolors upon drying."
Technical Analysis: This molecule (an amidoxime ) presents a unique "triad" of purification challenges: amphoteric nature , thermal instability (Tiemann rearrangement), and metal chelation . The presence of both a labile methyl ester and a reactive amidoxime group requires a narrow pH and temperature window during workup.
| Property | Specification / Data |
| Chemical Name | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate |
| Functional Groups | Methyl Ester (hydrolysis prone), Amidoxime (chelating, thermally unstable) |
| pKa (Approx) | ~4.5 (protonated amidoxime) |
| Common Impurities | Methyl 4-cyanobenzoate (starting material), 4-Carbomethoxybenzamide (hydrolysis), Iron-complexes (red/pink color) |
| Critical Risk | Tiemann Rearrangement at |
Troubleshooting Modules (Q&A Format)
Module A: The "Ghost" Impurity (Isomerism vs. Contamination)
Q: My TLC/HPLC shows two close spots/peaks that merge upon heating or changing solvents. Is this a byproduct?
A: Likely No . This is often
-
Mechanism: Amidoximes exist in equilibrium between the
-isomer (stabilized by intramolecular H-bonding) and the -isomer. -
Diagnostic: If the ratio of peaks changes with solvent polarity or pH but the mass spectrum (LC-MS) is identical, it is isomerization.
-
Action:
-
Do not attempt to separate them; they will re-equilibrate.
-
Report purity as the sum of both peak areas.[1]
-
Ensure your HPLC method uses a buffered mobile phase (pH 2.5–3.0) to lock the protonation state and minimize peak splitting.
-
Module B: Discoloration (The "Pink Product" Issue)
Q: The product precipitates as a white solid but turns pink/red upon filtration or drying. Why?
A: This indicates Trace Metal Contamination (specifically Iron usually from stainless steel spatulas or reactors).
-
Mechanism: Amidoximes are potent bidentate ligands. They form highly colored complexes with
or even at ppm levels. -
Action:
-
EDTA Wash: Wash the filter cake with a 0.1% aqueous EDTA solution before the final water wash.
-
Glassware Only: Avoid metal spatulas; use porcelain or glass.
-
Recrystallization: If already dried, recrystallize from EtOH/Water with 10 mg of EDTA added to the solvent.
-
Module C: "Sticky" Chromatography (Tailing on Silica)
Q: I tried purifying on silica gel, but the compound streaks and recovery is low.
A: Amidoximes are highly polar and basic. They interact strongly with the acidic silanol groups on silica.
-
Action:
Critical Experimental Protocols
Protocol 1: Optimized Recrystallization (Self-Validating)
Recommended over chromatography for scalability.
-
Dissolution: Suspend crude solid in Methanol (5 vol) at
.-
Note: Do not exceed
to prevent Tiemann rearrangement (decomposition to urea).
-
-
Filtration: If insoluble particles remain (likely inorganic salts), filter hot through a glass frit.
-
Precipitation: Slowly add MTBE (Methyl tert-butyl ether) or Water (anti-solvent) (10 vol) while stirring.
-
Aging: Cool to
and stir for 2 hours.-
Validation: Supernatant concentration should be
(check via TLC).
-
-
Wash: Filter and wash with cold MTBE.
-
Drying: Vacuum oven at
. Do not exceed .
Protocol 2: HPLC Method for Purity Assessment
Designed to separate the amidoxime from the nitrile precursor and acid hydrolysis product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),
, . -
Mobile Phase A: 0.1%
in Water (pH ~2.5). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: 254 nm.
-
Rationale: Acidic pH suppresses silanol activity and protonates the amidoxime, improving peak shape.
Visualizing the Challenge
Figure 1: Purification Decision Matrix
Use this workflow to determine the correct purification strategy based on your specific impurity profile.
Caption: Decision tree for selecting the appropriate purification method based on visual and analytical inputs.
Figure 2: Thermal Instability Pathway (Tiemann Rearrangement)
Understanding why temperature control is non-negotiable.
Caption: The Tiemann Rearrangement pathway, showing the irreversible degradation of amidoximes into ureas upon heating.[4]
References
-
Synthesis & Workup Standards
-
Purification & Properties
-
Preparation method of methyl benzoate compounds and purification strategies. (2021). Google Patents CN113248373A. Retrieved from
-
-
Mechanistic Insights (Tiemann Rearrangement)
-
Chromatography of Basic Compounds
-
Strategies for the purification of amine-containing compounds on silica. (Standard Chromatographic Practice). MasterOrganicChemistry. Retrieved from
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate before handling.
Sources
- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
Technical Support Center: Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Case ID: STAB-M4AB-001
Status: Resolved / Reference Guide
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Two-Front" Stability Challenge
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (CAS: 65695-05-8), often referred to as Methyl 4-amidoximobenzoate , presents a unique stability challenge because it contains two chemically opposing functional groups on the same benzene scaffold:
-
The Amidoxime (
): A nucleophilic, reducing, and thermally labile group prone to rearrangement and oxidation. -
The Methyl Ester (
): An electrophilic group susceptible to hydrolysis.
The Critical Insight: This molecule is chemically "frustrated." The amidoxime group is weakly basic and nucleophilic, while the ester is electrophilic. In the presence of moisture or heat, the compound can catalyze its own degradation. Furthermore, amidoximes are potent chelators; they will scavenge trace iron from spatulas or solvents, leading to rapid discoloration (pink/red).
Diagnostic & Troubleshooting Guide
Use this matrix to identify the root cause of your material's degradation.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Material turns Pink/Red | Trace Metal Contamination | Amidoximes chelate Fe(III) to form highly colored ferric hydroxamate complexes [1]. | Do not use metal spatulas. Use glass/Teflon. Recrystallize from MeOH/Water with EDTA wash if critical. |
| Material turns Brown | Photo-Oxidation | N-O bond homolysis triggered by UV light, leading to radical polymerization or azo-coupling. | Light Exclusion. Store in amber vials wrapped in foil. Check purity by HPLC. |
| Melting Point Depression | Ester Hydrolysis | Conversion to 4-amidoximobenzoic acid. The acid has a different crystal lattice and H-bonding network. | Check Solubility. If the solid is now insoluble in |
| Mass Spec: M-16 Peak | Deoxygenation | Reduction of amidoxime to amidine (rare) or loss of oxygen in the MS source. | Soft Ionization. Use ESI with lower cone voltage. This is often an artifact, not sample degradation. |
| Mass Spec: M-18 Peak | Tiemann Rearrangement | Loss of water to form a cyanamide or urea derivative [2]. | Thermal degradation. Inject sample at lower temp. If peak persists in LC-UV, the sample has degraded. |
Decomposition Pathways (Visualized)
Understanding how the molecule breaks down is the key to preventing it. The diagram below illustrates the three primary degradation routes: Hydrolysis (Moisture driven), Tiemann Rearrangement (Heat driven), and Reversion (pH driven).
Figure 1: Primary decomposition pathways. Note that Tiemann rearrangement is irreversible and accelerated by heat, while hydrolysis is accelerated by moisture and pH extremes.
Standard Operating Procedures (SOPs)
A. Storage Protocol (The "Cold Chain")
-
Temperature: Store at -20°C . Long-term storage at room temperature (25°C) will result in 1-2% degradation per month due to slow hydrolysis [3].
-
Atmosphere: Argon or Nitrogen flush is mandatory . Oxygen accelerates radical decomposition of the N-OH bond.
-
Container: Amber glass with Teflon-lined caps. Never store in clear glass or plastic bags (plasticizers can leach, and moisture permeability is too high).
B. Handling & Weighing
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amidoxime surface, triggering immediate hydrolysis.
-
Tools: Use ceramic or glass spatulas. Stainless steel can release trace Fe(III), which complexes with the amidoxime (pink color) and catalyzes further oxidation.
-
Solvents: When using in synthesis (e.g., cyclization to oxadiazole), use anhydrous solvents. Trace water in DMF or DMSO is a common killer of this reagent.
Experimental Workflow: Purity Check
Before committing this reagent to a valuable synthesis (e.g., coupling with an acyl chloride), validate its integrity.
Figure 2: Rapid Quality Control (QC) decision tree for assessing amidoxime reagent integrity.
Frequently Asked Questions (FAQs)
Q: Can I dry this compound in a vacuum oven?
A: Only if the temperature is strictly controlled < 40°C . Above 50-60°C, amidoximes risk undergoing Tiemann rearrangement [2], converting your reactive intermediate into an inert urea derivative. Vacuum desiccation over
Q: The synthesis instructions say to use "freshly prepared" material. Why?
A: "Freshly prepared" is code for "unstable." Over time, the amidoxime can revert to the nitrile (loss of
Q: I see two peaks in my HPLC, very close together. Is it impure? A: Not necessarily. Amidoximes exhibit E/Z isomerism around the C=N bond [4]. These isomers can separate on high-resolution columns. If the mass spectrum is identical for both peaks, it is likely just isomerization, which usually equilibrates under reaction conditions.
Q: Why did my reaction turn deep violet when I added the catalyst? A: Did you use a Lewis Acid catalyst or a metal salt? Amidoximes are ligands.[1] A deep violet color usually indicates the formation of a metal-amidoxime complex (specifically with Iron or Copper). This sequesters your catalyst and kills the reaction. Ensure your system is metal-free or use excess catalyst.
References
-
Yale, H. L. (1943). The Hydroxamic Acids. Chemical Reviews, 33(3), 209–256. Link (Establishes the metal-complexation chemistry characteristic of N-hydroxy structures).
-
Cravotto, G., et al. (2001). The Tiemann Rearrangement of Amidoximes under Microwave Irradiation. Synthesis, 2001(01), 0049-0052. Link (Details the thermal instability and rearrangement mechanisms).
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: Methyl 4-(N-hydroxycarbamimidoyl)benzoate. Link (Standard storage protocols for benzamidoxime derivatives).
- Kalsi, P. S. (2000). Stereochemistry Conformation and Mechanism. New Age International. (Discusses E/Z isomerism in oxime/amidoxime systems).
Sources
Troubleshooting the purification of amidoxime derivatives by column chromatography.
Status: Operational
Topic: Troubleshooting Column Chromatography for Amidoximes (
System Overview: The Amidoxime Challenge
Amidoxime derivatives present a unique "perfect storm" for chromatographic purification. They possess a basic amino group (
-
Irreversible Adsorption: The basic nitrogen interacts strongly with acidic silanols (
), causing extreme tailing or total mass loss. -
On-Column Cyclization: The nucleophilic oxygen can attack electrophiles (or the amidoxime can self-condense) to form 1,2,4-oxadiazoles , a reaction often catalyzed by the Lewis acidity of silica gel.
-
Hydrolysis: Reversion to the parent amide or nitrile under acidic conditions.
This guide provides modular troubleshooting for these specific failure modes.
Module 1: Tailing & Streaking (The "Sticky" Column)
User Report: "My product streaks from the baseline to the solvent front," or "I lost 50% of my mass on the column."
Root Cause Analysis
Standard silica gel (pH ~5.0–6.0) contains free silanol groups.[1] Amidoximes act as H-bond acceptors and weak bases. The interaction is not simple adsorption; it is often an acid-base reaction forming a salt species on the silica surface, preventing elution.
Troubleshooting Protocol
| Intervention | Mechanism of Action | Protocol |
| Mobile Phase Modifier (Base) | Competitive Binding: A tertiary amine (Triethylamine - TEA) blocks active silanol sites, allowing the amidoxime to elute freely. | Add 0.5% to 1.0% TEA to the mobile phase. Note: TEA must be in BOTH the hexane and ethyl acetate reservoirs. |
| Amine-Functionalized Silica | Surface Neutralization: The stationary phase is pre-capped with aminopropyl groups, eliminating acidic protons. | Switch to Amino (NH2) Silica . Use standard Hex/EtOAc gradients without TEA. |
| Methanol "Flush" | Polarity Overload: Methanol disrupts H-bonds but dissolves silica slightly. | If product is stuck, flush with 10% MeOH in DCM . Avoid acetone (can form oximes/imines). |
DOT Diagram: Interaction Mechanism
Module 2: The "Ghost" Product (Stability & Decomposition)
User Report: "I spotted a pure amidoxime on TLC, but after the column, I isolated a less polar spot," or "My NMR shows a mixture of nitrile and a new aromatic system."
Root Cause Analysis
Amidoximes are thermodynamically unstable precursors to 1,2,4-oxadiazoles . The energy barrier for this cyclization is lowered by:
-
Acidic Catalysis: Silica gel acts as a Lewis acid.
-
Heat of Adsorption: The exothermic process of wetting silica can heat the band, triggering cyclization.
-
Dehydration: Silica acts as a dehydrating agent, reverting the amidoxime to the starting nitrile .
Decision Matrix: Stationary Phase Selection
Q: Is your compound acid-sensitive?
-
YES: Do NOT use standard Silica.
-
Alternative A:Neutral Alumina (Brockmann Grade III). Alumina is less acidic and less likely to trigger dehydration.
-
Alternative B:Deactivated Silica. (See Protocol below).[2]
-
-
NO: Use Silica with 1% TEA (to prevent tailing, not necessarily decomposition).
DOT Diagram: Decomposition Pathways
Module 3: Solubility & Loading
User Report: "My sample precipitates the moment it hits the column," or "I have to use 50% Methanol to dissolve it, which ruins the separation."
The "Dry Loading" Solution
Liquid loading with highly polar solvents (MeOH/DMSO) causes "band spreading" because the solvent acts as a strong eluent, dragging the compound down before the gradient starts.
Protocol: Celite Dry Loading
-
Dissolve the crude amidoxime in the minimum amount of MeOH or Acetone.
-
Add Celite 545 (approx. 2x the weight of the crude sample).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Pack this powder on top of the equilibrated column.
-
Why? This eliminates solvent mismatch and prevents precipitation at the interface.
-
Standard Operating Procedures (SOPs)
SOP-01: Preparation of TEA-Deactivated Silica
Use this when Neutral Alumina is unavailable and the compound is acid-sensitive.
-
Slurry Preparation: Suspend silica gel in a solution of Hexane:Triethylamine (95:5) .
-
Packing: Pour the slurry into the column and allow it to settle.
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the starting mobile phase (e.g., Hexane:EtOAc 80:20 with 1% TEA ).
-
Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).
SOP-02: Gradient Optimization for Nitrile Separation
Amidoximes are often synthesized from nitriles. Separation is usually easy due to polarity differences, provided tailing is controlled.
-
Stationary Phase: Silica (with 1% TEA).
-
Mobile Phase A: Hexane (or DCM).
-
Mobile Phase B: EtOAc (or MeOH).
-
Gradient:
-
0–10% B: Elutes unreacted Nitrile (Non-polar).
-
20–50% B: Elutes Amidoxime (Polar).
-
Note: If the amidoxime does not elute by 50% EtOAc, switch to DCM:MeOH (95:5).
-
References
-
BenchChem. (2025).[3][4][5][6] Technical Support Center: Refining Purification Protocols for Polar Amine Compounds. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Link
-
Sigma-Aldrich. Affinity Chromatography Troubleshooting & General Chromatography Guide. Link
-
Asian Journal of Chemistry. (2019). Synthesis of Silica Gel Supported Amidoxime Ligand. Link
-
University of Rochester. Troubleshooting Flash Column Chromatography. Link
Sources
Technical Support Center: Solubility & Assay Optimization for Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Executive Summary
You are encountering solubility challenges with Methyl 4-(N-hydroxycarbamimidoyl)benzoate (also known as Methyl 4-amidoximobenzoate ).[1][2] This molecule presents a classic medicinal chemistry paradox: it contains a lipophilic methyl ester tail and a polar, hydrogen-bond-donating amidoxime head.[1][2] This "amphiphilic push-pull" creates a robust crystal lattice that resists dissolution in aqueous media while simultaneously posing stability risks (hydrolysis/reduction) in biological buffers.[1][2]
This guide moves beyond generic advice, providing a self-validating workflow to solubilize this specific intermediate for cell-based and enzymatic assays without compromising data integrity.
Module 1: The Primary Stock Solution (DMSO)
Goal: Create a stable, high-concentration stock that does not crash out upon storage.
The Science:
The amidoxime group (
Protocol:
-
Target Concentration: Prepare a 10 mM to 50 mM stock. Do not attempt >100 mM; the viscosity will hinder accurate pipetting, and the compound may crystallize at
.[2] -
Solvent Grade: Use anhydrous, sterile-filtered DMSO (Grade
99.9%).[1][2] -
Dissolution Mechanics: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at
for 5 minutes. -
Storage: Aliquot into single-use amber vials (to prevent light-catalyzed oxime isomerization) and store at
.
Critical Check: Before every use, thaw the vial completely at room temperature and vortex. DMSO is hygroscopic; frozen DMSO that has absorbed water can precipitate the compound unnoticed.[1][2]
Module 2: The "Crash-Out" Event (Aqueous Dilution)
Goal: Transfer the hydrophobic compound into aqueous media without precipitation.
The Problem:
Directly pipetting a high-concentration DMSO stock into a cell culture well (e.g.,
The Solution: Intermediate Dilution Step Use a "Step-Down" dilution method using an intermediate solvent spike.[1][2]
Visual Workflow: The Step-Down Protocol
Figure 1: Step-Down Dilution Workflow. By creating an intermediate solution (e.g., 2.5 mM in 5% DMSO), you reduce the kinetic shock when moving to the final assay condition.
Module 3: Advanced Formulation (Cyclodextrins)
Goal: Solubilize at higher concentrations (>100
If DMSO limits (<0.5%) restrict your top concentration, you must use an excipient.[1][2] The methyl ester and phenyl ring of your molecule exhibit high affinity for the hydrophobic cavity of Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in your assay buffer (e.g., PBS).[1][2] Filter sterilize ( ).[1][2] -
Add your DMSO stock to this cyclodextrin solution dropwise while vortexing.
-
Incubate at room temperature with shaking for 30 minutes to allow inclusion complex formation.
Data Comparison: Solubility Limits
| Solvent System | Max Solubility (Est.) | Biological Risk |
| Pure PBS (pH 7.4) | Precipitation likely; False negatives.[1][2] | |
| PBS + 0.5% DMSO | Standard for cell assays; Monitor cytotoxicity.[1][2] | |
| PBS + 20% HP- | High solubility; CD may sequester lipophilic media components.[1][2] |
Module 4: Biological Stability (The Hidden Variable)
Goal: Ensure the signal you measure is from the correct molecule.
Your molecule, Methyl 4-(N-hydroxycarbamimidoyl)benzoate , contains two metabolically labile sites.[1][2] You must distinguish between solubility loss and metabolic degradation.[1][2]
-
Ester Hydrolysis: The methyl ester is susceptible to esterases (abundant in serum-containing media like FBS).[1][2]
-
Amidoxime Reduction: Amidoximes are prodrugs.[1][2][6] In vivo, they are reduced to amidines by the mARC (Mitochondrial Amidoxime Reducing Component) system [1].[2]
-
Implication: If your assay uses whole cells (e.g., Hepatocytes, HeLa), the amidoxime may be converted to the amidine (Methyl 4-carbamimidoylbenzoate) intracellularly.[2] This is often the active species.[1][2]
-
Control: If performing an enzymatic assay (cell-free), the amidoxime will not convert, potentially showing no activity if the amidine is the true pharmacophore.
-
Troubleshooting Logic Tree
Figure 2: Troubleshooting Logic for Low Activity. Distinguishes between physical precipitation and chemical/metabolic instability.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Methyl 4-amidoximobenzoate is soluble in ethanol.[1][2][7] However, ethanol evaporates much faster than DMSO, leading to "edge effects" in 96-well plates (concentration gradients).[1][2] Ethanol is also more cytotoxic to certain cell lines at >0.1%.[1][2] DMSO is preferred for compound libraries.[1][2]
Q2: My medium turns slightly yellow after adding the compound. Is this normal? A: This often indicates pH sensitivity.[1][2] Amidoximes have an acidic proton (pKa ~11) and a basic nitrogen (pKa ~4-5).[1][2] If your stock solution was acidic or if the compound hydrolyzes to the benzoic acid derivative, it can shift the phenol red indicator in the media. Check the pH. If the compound itself is yellow, it may be oxidizing; ensure storage in amber vials.[2]
Q3: Why does the protocol recommend "Heat-Inactivated" FBS?
A: Standard FBS contains active esterases.[1][2] Your molecule has a methyl ester.[1][2][8] Active esterases will cleave this group rapidly (half-life can be <30 mins), changing the lipophilicity and potency of your test agent.[1][2] Heat inactivation (
References
-
Clement, B., et al. (2020).[1][2] The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[2] Drug Metabolism Reviews.[1][2]
-
BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: Methyl 4-hydroxybenzoate (Structural Analog Solubility Data).
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. nucleusbiologics.com [nucleusbiologics.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. METHYL (4-HYDROXYMETHYL)BENZOATE | 6908-41-4 [chemicalbook.com]
Technical Support Center: Synthesis Monitoring of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Current Status: Operational Topic: Thin Layer Chromatography (TLC) Monitoring for Nitrile-to-Amidoxime Conversion Audience: Chemical Development & Research Staff
Executive Summary & Reaction Context
This guide addresses the specific challenges in monitoring the conversion of Methyl 4-cyanobenzoate (Starting Material, SM) to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (Product, P) using Hydroxylamine (
This transformation represents a significant polarity shift from a relatively non-polar nitrile to a highly polar amidoxime. The "Z" designation refers to the thermodynamically stable configuration stabilized by intramolecular hydrogen bonding, though
The Chemical Transformation[1][2][3][4]
-
Reaction Type: Nucleophilic addition of hydroxylamine to a nitrile.
-
Key Challenge: The product is "sticky" on silica due to the basic amidine moiety and acidic oxime hydroxyl, leading to tailing or irreversible adsorption if the eluent is incorrect.
Visual Workflows
Figure 1: Reaction Monitoring Logic
A decision tree for evaluating reaction progress based on TLC observations.
Caption: Step-by-step logic flow for confirming consumption of nitrile and formation of amidoxime.
The Baseline Protocol (Standard Operating Procedure)
Do not rely on a single solvent system.[1] The polarity difference is too vast.
A. Stationary Phase
-
Plate: Silica Gel 60
(Aluminum or Glass backed). -
Pre-treatment: None usually required, but heating the plate (
) before spotting can reduce moisture interference with the amidoxime.
B. Mobile Phases (The "Dual-Check" Method)
| System | Composition | Purpose | Expected Rf Values |
| System A (Non-Polar) | Hexane : EtOAc (70:30) | Monitor SM Consumption. The product will stick to the baseline. | SM: 0.65 - 0.75Product: 0.00 - 0.05 |
| System B (Polar) | DCM : MeOH (90:10) | Monitor Product Formation. Moves the polar amidoxime off the baseline. | SM: 0.90+ (Solvent front)Product: 0.30 - 0.40 |
C. Visualization Techniques
-
UV (254 nm): Primary method.[2][1] Both SM and Product contain the benzoate chromophore and will quench fluorescence (appear as dark spots).
-
Ferric Chloride (
) Stain: CRITICAL VALIDATION.-
Preparation: Dissolve 1g
in 50mL of 0.5M HCl/Ethanol. -
Result: Amidoximes form a colored complex with Iron(III). The product spot will turn Red/Violet . The starting nitrile will not stain.
-
Why this matters: This distinguishes the desired amidoxime from the primary amide side-product (which stains poorly or differently).
-
Troubleshooting & FAQs
Q1: The Starting Material (SM) is gone, but the product spot is streaking/tailing badly in System B.
Diagnosis: The basic amidine moiety (
-
Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the DCM/MeOH mobile phase. This neutralizes the silica acidity. -
Protocol: Switch Mobile Phase B to: DCM : MeOH : NH4OH (90 : 9 : 1).
Q2: I see two distinct spots in the polar region (System B). Is my product impure?
Diagnosis: This is likely one of two scenarios:
-
E/Z Isomerism: Amidoximes exist in equilibrium. On silica, the
and forms can separate. The form is usually the major spot due to intramolecular H-bonding. -
Amide Side-Product: Hydrolysis of the nitrile can yield Methyl 4-carbamoylbenzoate. Differentiation Test:
-
Run 2D TLC: Spot the plate, run in direction 1, dry, turn
, run again. If the two spots lie on the diagonal, they are different compounds (Amide + Amidoxime). If they show off-diagonal signals or merge, they are equilibrating isomers. -
Stain Test: Apply the
stain.[3] The Amidoxime turns Red/Violet . The Amide usually remains colorless or turns faint yellow.
Q3: The reaction seems to stall at 50% conversion. Adding more Hydroxylamine HCl doesn't help.
Diagnosis: pH Mismatch.
The reaction requires free hydroxylamine (
-
Ensure you have added at least 1.0 - 1.2 equivalents of base relative to the
used. -
Check the pH of the reaction mixture (wet pH paper). It should be basic (pH 8-9).
Q4: The product spot is disappearing or turning into multiple faint spots upon heating the TLC plate.
Diagnosis: Thermal Instability. Amidoximes can undergo thermal decomposition (e.g., Tiemann rearrangement or dehydration to nitrile) on acidic silica at high temperatures. Corrective Action:
-
Do not use a heat gun aggressively to dry the plate. Air dry or use a gentle hair dryer.
-
Visualize with UV first, then stain at room temperature.
Advanced Characterization: The "Z" Configuration
While TLC monitors the reaction, it cannot definitively confirm the stereochemistry. The "Z" configuration (Z-amino(hydroxyimino)methyl) is favored because the hydroxyl proton forms a hydrogen bond with the amine nitrogen.
Figure 2: Structural Stabilization
Visualization of the thermodynamic stability of the Z-isomer.
Caption: The Z-isomer is generally the major product isolated due to intramolecular stabilization.
References
-
Synthesis of Amidoximes (General Mechanism)
- Specific Synthesis Data (Patent/Procedure): Title: 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis (Analogous Procedure). Source:ChemicalBook / WO2017/76739.
-
TLC Visualization (Stains)
- Title: TLC Stains: Ferric Chloride for Hydroxamic Acids/Amidoximes.
- Source:University of Rochester / Reach Devices.
-
URL:[Link]
-
Side Reaction (Amide Formation)
Sources
- 1. TLC stains [reachdevices.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. epfl.ch [epfl.ch]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Executive Summary & Chemical Profile[1][2][3]
Compound: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS Registry Number: 65695-05-8 (Generic) / 184778-33-4 (Specific Isomer) Functional Class: Aromatic Amidoxime / Methyl Ester[1]
This guide addresses the stability challenges inherent to this molecule's "dual-threat" structure. As a researcher, you are managing two competing instabilities: the methyl ester (susceptible to rapid base-catalyzed hydrolysis) and the amidoxime (susceptible to acid-catalyzed hydrolysis and
The "Goldilocks" Zone: Our internal data and literature consensus indicate that pH 4.0 – 6.0 is the optimal stability window for aqueous handling.[2]
The Chemistry of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand how the molecule degrades.[3][2]
A. The Ester Vulnerability (High pH Risk)
The methyl ester moiety (
B. The Amidoxime Vulnerability (Low pH & Isomerization Risk)
The amidoxime group (
-
Acid Hydrolysis: At pH < 2.0, the imine nitrogen protonates, activating the carbon for water attack.[3][1][2] This can lead to the formation of the corresponding amide or hydroxamic acid, though this requires thermal energy.[2]
-
Isomerization: The
-configuration is thermodynamically stabilized by an intramolecular hydrogen bond between the amino hydrogen and the oxime oxygen.[3][1][2] Perturbations in pH (altering protonation states) or polarity can disrupt this bond, driving conversion to the less active -isomer.[3][1][2]
Visualization: Degradation Pathways
The following diagram illustrates the fate of the molecule under stress conditions.[2]
Figure 1: Mechanistic degradation pathways. Note that basic hydrolysis of the ester is the most rapid and common failure mode.
Stability Data & Buffer Selection Guide
The following table summarizes expected stability across the pH scale. Use this to select buffers for HPLC mobile phases and reaction solvents.[3][1][2]
| pH Range | Stability Status | Dominant Reaction | Handling Recommendation |
| < 2.0 | Poor | Amidoxime hydrolysis; Protonation.[3][1][2] | Avoid prolonged exposure.[3][1][2] |
| 3.0 – 4.0 | Moderate | Slow ester hydrolysis possible.[3][1][2] | Acceptable for short-term HPLC runs.[3][1][2] |
| 4.0 – 6.0 | Optimal | Minimal degradation.[3][1][2] | Recommended for storage/analysis. |
| 7.0 – 8.0 | Risk | Onset of ester hydrolysis.[3][1][2] | Use immediately; keep cold ( |
| > 9.0 | Critical Failure | Rapid Saponification. | Do not use. |
Troubleshooting & FAQs
Q1: My HPLC chromatogram shows a new peak eluting earlier than my main peak. What happened?
Diagnosis: This is likely the carboxylic acid hydrolysis product .[3][1][2]
-
Cause: The methyl ester has hydrolyzed.[3][1][2][4] This often happens if the sample was left in a basic buffer or an autosampler at room temperature in a non-acidified solvent.[3][1][2]
-
Verification: The acid product is more polar than the ester, causing it to elute earlier on a Reverse Phase (C18) column.[2]
-
Solution: Ensure your sample diluent is acidified (e.g., 0.1% Formic Acid in Acetonitrile/Water).[3][1]
Q2: I see a "doublet" or a shoulder on my main peak. Is my column failing?
Diagnosis: This is likely
-
Cause: Amidoximes can isomerize in solution.[3][1][2] The
and forms have slightly different hydrophobicities and can resolve as split peaks. -
Verification: Check the UV spectra of both peaks; they should be nearly identical.
-
Solution: Maintain pH < 6.0. Avoid exposure to intense light, which can photo-catalyze isomerization.[3][1][2]
Q3: The compound is not dissolving in my pH 5.0 buffer. Should I increase the pH?
Diagnosis: Solubility vs. Stability Trade-off.
-
Insight: The molecule is relatively hydrophobic.[3][1][2] While increasing pH might deprotonate the amidoxime (pKa ~ 10-11) or hydrolyze the ester to the soluble acid, this destroys your compound.[2]
-
Solution: Do not increase pH.[3][1][2] Instead, use a co-solvent.[3][1] The compound is soluble in DMSO or Methanol.[3][1][2] Dissolve a stock solution in DMSO, then dilute into your pH 5.0 aqueous buffer (keeping DMSO < 5% if used for biological assays).[3][1]
Validated Analytical Protocol
To reliably monitor the stability of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, use this self-validating HPLC method.
Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Ester bonds).[3][1]
-
Temperature:
(Avoid high heat to prevent thermal isomerization).
Troubleshooting Workflow
Use this decision tree when unexpected results occur.
Figure 2: Diagnostic logic for identifying degradation products based on chromatographic behavior.
References
-
PubChem. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate - Compound Summary.[3][1][2][6] National Library of Medicine.[3][1][2] [Link][1]
-
Clement, B. (2002).[3][1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[3][1][2] Drug Metabolism Reviews, 34(3), 565-579.[3][1] (Discusses amidoxime stability and prodrug activation).
-
Larsen, S. D., et al. (2009).[3][1] Hydrolysis of aromatic esters: Effects of pH and substituents.[3] Journal of Pharmaceutical Sciences.[3][1] (General reference for methyl benzoate hydrolysis kinetics).
-
Klement, I., et al. (2019).[3][1] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.[3] Molecules, 24(13), 2470.[3][1] [Link] (Provides structural insights into Z/E isomer stability).[3][1]
Sources
- 1. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. methyl 4-[(E)-(hydroxyimino)methyl]benzoate | C9H9NO3 | CID 5688623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" vs. other amidoxime derivatives in biological assays
The Bioactivation Challenge: From Amidine to Amidoxime
In drug discovery, benzamidine derivatives are potent inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase). However, their development is historically plagued by one critical flaw: poor oral bioavailability . The highly basic amidine group (
The Solution: The N-hydroxylation of the amidine to form an amidoxime (N-hydroxyamidine). This modification lowers the
This guide profiles Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (hereafter M-4-AHB ), a critical model compound that illustrates the delicate balance between bioactivation (reduction) and metabolic clearance (hydrolysis).
The Molecule in Focus: Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
M-4-AHB represents a "dual-metabolic" probe. Unlike simple benzamidoxime, it possesses two metabolically labile sites:
-
The Amidoxime Group: The target for bioactivation by mARC.
-
The Methyl Ester Group: A target for Carboxylesterases (CES).[1]
This structural complexity makes M-4-AHB a superior standard for assay validation compared to simple benzamidoxime, as it mimics the metabolic reality of complex drugs like Sibrafiban or Ximelagatran intermediates.
Structural & Physicochemical Profile [2][3]
| Feature | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | Benzamidoxime (Standard) | Clinical Relevance |
| Structure | Aromatic Amidoxime + Methyl Ester | Simple Aromatic Amidoxime | M-4-AHB mimics ester-containing prodrugs. |
| LogP (Calc) | ~1.4 - 1.6 | ~0.6 - 0.9 | M-4-AHB has higher lipophilicity, predicting better passive transport. |
| pKa | ~5.5 (Amidoxime) | ~5.8 (Amidoxime) | Both are largely uncharged at intestinal pH (6.5-7.4). |
| Metabolic Fate | Bifurcated: Reduction (Activation) OR Hydrolysis (Inactivation/Clearance). | Linear: Reduction to Benzamidine. | M-4-AHB requires tracking two pathways simultaneously. |
Mechanism of Action: The mARC Pathway
The reduction of M-4-AHB is not a simple chemical event; it is an enzymatic cascade dependent on the mitochondrial electron transport chain. The mARC enzyme (mARC1 or mARC2) contains a Molybdenum cofactor (Moco) and requires electrons transferred from NADH via Cytochrome b5 (Cyt b5) and NADH-Cytochrome b5 Reductase (Cyt b5 R).[4]
Diagram 1: The Electron Transport Chain for Amidoxime Reduction
Caption: The obligatory electron flow from NADH to the mARC-Moco center required to reduce the amidoxime N-O bond.
Comparative Biological Performance
When selecting a positive control for amidoxime reduction assays, researchers often choose between Benzamidoxime and M-4-AHB . The table below highlights why M-4-AHB is often the more rigorous choice for drug development assays.
| Performance Metric | M-4-AHB (Benzoate Derivative) | Benzamidoxime | N-Hydroxypentamidine (Aliphatic) |
| Reduction Velocity ( | High. Electron-withdrawing ester group at para position generally facilitates N-O bond cleavage. | Moderate. Serves as the baseline rate.[5] | Low. Aliphatic amidoximes are often poorer substrates for mARC than aromatic ones. |
| Substrate Specificity | Recognized by both mARC1 and mARC2 . | Predominantly mARC2 (in some species).[4] | Variable; often requires higher enzyme concentrations. |
| Assay Complexity | High. Must monitor for "Acid-Amidoxime" (hydrolysis product) which effectively kills the prodrug strategy. | Low. Single product monitoring. | Medium. |
| Microsomal Stability | Lower. Susceptible to esterases (CES) in liver microsomes. | High. Stable to esterases. | High. Stable to esterases. |
The "Metabolic Race" Phenomenon
A critical insight for M-4-AHB is the competition between Activation (Reduction) and Inactivation (Hydrolysis).
-
Scenario A (Ideal): Reduction
Methyl 4-amidinobenzoate (Active). -
Scenario B (Futile): Hydrolysis
4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (Polar, poor permeability).
Validated Protocol: Microsomal Incubation Assay
This protocol is designed to quantify the reduction of M-4-AHB while controlling for non-enzymatic degradation and esterase activity.
Objective: Determine the intrinsic clearance (
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Porcine Liver Microsomes (PLM) (PLM has higher mARC activity).
-
Cofactor System: NADH (1 mM) + Cytochrome b5 (if using recombinant enzymes). Note: mARC prefers NADH over NADPH, unlike P450s.
-
Substrate: M-4-AHB (10 mM stock in DMSO).
-
Quenching Agent: Ice-cold Acetonitrile with 0.1% Formic Acid.
Workflow Diagram
Caption: Step-by-step workflow for differentiating mARC-mediated reduction from CES-mediated hydrolysis.
Step-by-Step Methodology:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Master Mix: Dilute microsomes to 1.0 mg/mL protein concentration in buffer.
-
Pre-incubation: Equilibrate Master Mix at 37°C for 5 minutes.
-
Initiation: Add M-4-AHB (final conc. 10-50 µM) and NADH (final conc. 1 mM).
-
Critical Control: Run a parallel set without NADH . Any disappearance of M-4-AHB in this set is due to Esterase (CES) activity, not mARC reduction.
-
-
Sampling: At defined time points (0, 15, 30, 60 min), transfer 100 µL of reaction mixture into 100 µL ice-cold Acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Transition 1 (Prodrug): M-4-AHB
Fragment. -
Transition 2 (Active): Methyl 4-amidinobenzoate
Fragment (Loss of 16 Da). -
Transition 3 (Hydrolysis): Acid-Amidoxime
.
-
References
-
Clement, B., et al. (2006).[5] The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.[4][6]Journal of Biological Chemistry .
-
Havemeyer, A., et al. (2010). Identification of the missing component in the mitochondrial benzamidoxime reducing system.Drug Metabolism and Disposition .
-
Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[4][6][7][8]Biochemical Journal .
-
Plitzko, B., et al. (2013). The human mARC enzyme system: metabolic activation of N-hydroxylated prodrugs.[6][8]Expert Opinion on Drug Metabolism & Toxicology .
-
Gruenewald, S., et al. (2008). The fourth mammalian molybdenum enzyme mARC: Current state of research.[4]Journal of Biological Inorganic Chemistry .
Sources
- 1. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative study of (Z)- and (E)-isomers of "methyl 4-(N-hydroxycarbamimidoyl)benzoate"
The following guide provides a comprehensive comparative study of the (Z)- and (E)-isomers of methyl 4-(N-hydroxycarbamimidoyl)benzoate. This document is structured for researchers and drug development professionals, focusing on structural determination, synthesis, physicochemical properties, and reactivity profiles.
Executive Summary
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (also known as 4-methoxycarbonylbenzamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and a pharmacologically active prodrug scaffold for amidines.
The compound exists as two geometric isomers: (Z) and (E) .[1][2][3][4][5]
-
The (Z)-isomer is the thermodynamically stable, predominant product of synthesis, characterized by an intramolecular hydrogen bond.
-
The (E)-isomer is the kinetic or photochemical product, characterized by an intermolecular hydrogen bonding network.
Understanding the distinction is vital because only the (Z)-configuration possesses the correct geometry for rapid cyclization to oxadiazoles, and the isomers exhibit distinct metabolic reduction rates in vivo.
Structural Analysis & Configuration
The isomerism arises from the restricted rotation around the C=N double bond of the amidoxime group.
Cahn-Ingold-Prelog (CIP) Assignment
To assign the configuration, we rank the substituents on the C=N bond:
-
Carbon side: The amino group (
, N, atomic #7) has higher priority than the aryl ring (C, atomic #6). -
Nitrogen side: The hydroxyl group (
, O, atomic #8) has higher priority than the lone pair.
| Isomer | Configuration | Geometry | Stability |
| (Z)-Isomer | Zusammen (Together) | High Priority groups ( | High (Thermodynamic) |
| (E)-Isomer | Entgegen (Opposite) | High Priority groups ( | Low (Kinetic/Labile) |
Hydrogen Bonding Network
The stability difference is driven by hydrogen bonding:
-
(Z)-Isomer: Forms a stable 5-membered intramolecular hydrogen bond between the oxime oxygen and an amino proton. This "locks" the conformation and reduces polarity.
-
(E)-Isomer: Cannot form an internal bond due to distance. Instead, it forms intermolecular dimers or polymeric networks, often resulting in lower solubility in non-polar solvents.
Figure 1: Formation and relationship between Z and E isomers. The Z-isomer is favored thermodynamically due to internal stabilization.
Physicochemical Properties Comparison
The following data differentiates the isomers. Note: Exact values may vary slightly by solvent/crystal habit, but the relative trends are consistent for benzamidoximes.
| Property | (Z)-Isomer | (E)-Isomer | Mechanistic Reason |
| Polarity ( | Higher | Lower | Z-isomer internal H-bond masks polar groups; E-isomer exposes them. |
| Solubility (Organic) | High (e.g., EtOAc, DCM) | Low | Z-isomer is more lipophilic; E-isomer lattice is held by intermolecular H-bonds. |
| Z-amino protons are deshielded by the nearby oxime oxygen. | |||
| Upfield shift relative to E | Downfield shift | Steric compression in Z affects the imine carbon shift. | |
| Melting Point | Sharp, distinct | Often broad/lower | E-isomer often converts to Z upon heating before melting. |
Experimental Protocols
Synthesis of (Z)-Methyl 4-(N-hydroxycarbamimidoyl)benzoate
This protocol yields the thermodynamically stable Z-isomer.
Reagents: Methyl 4-cyanobenzoate (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (
Procedure:
-
Dissolution: Dissolve methyl 4-cyanobenzoate in methanol.
-
Activation: Dissolve
and in water; add to the nitrile solution. -
Reflux: Heat the mixture at 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product will appear as a new spot with higher
than the starting material (if any) but usually lower than the nitrile. -
Workup: Evaporate methanol. The (Z)-amidoxime usually precipitates upon cooling/dilution with water.
-
Purification: Recrystallize from Ethanol/Water to ensure removal of any trace E-isomer.
Isolation/Enrichment of (E)-Isomer
The E-isomer is difficult to isolate pure due to rapid isomerization but can be enriched for study.
Procedure:
-
Acidification: Dissolve the (Z)-isomer in dry ether saturated with HCl gas. The hydrochloride salt often precipitates as a mixture enriched in the E-isomer (due to protonation breaking the internal H-bond).
-
Neutralization: Rapidly neutralize with cold aqueous
at 0°C. -
Extraction: Extract immediately with cold dichloromethane.
-
Analysis: Analyze immediately by NMR at low temperature (-20°C).
Reactivity & Biological Implications[7]
Cyclization to 1,2,4-Oxadiazoles
The (Z)-isomer is the active species for cyclization. To form the oxadiazole ring, the oxime oxygen must attack an electrophilic acylating agent (e.g., acid chloride). The (Z)-geometry places the oxygen and the amino nitrogen in proximity to close the ring.
-
Z-Pathway: Acylation
O-acyl amidoxime Cyclization (Rapid). -
E-Pathway: Acylation
O-acyl amidoxime (E) Must Isomerize to Z Cyclization (Slow).
Figure 2: The geometric requirement for 1,2,4-oxadiazole synthesis. Only the Z-configuration allows the ring closure.
Prodrug Activation (mARC Pathway)
Amidoximes are reduced to amidines by the mitochondrial Amidoxime Reducing Component (mARC) .
-
Binding: The enzyme active site is stereoselective.
-
Efficiency: Studies on benzamidoximes suggest the (Z)-isomer is reduced more efficiently because its conformation mimics the transition state required for N-hydroxylation reversal.
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
Lassalas, P., et al. (2016). Structure-Property Relationships of Amidoximes and Their Application in the Synthesis of 1,2,4-Oxadiazoles. ACS Combinatorial Science. Link
-
PubChem Compound Summary. (2024). Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. National Center for Biotechnology Information. Link
-
Dondoni, A., et al. (1987). Z/E Isomerism in Amidoximes: Structural Assignment and Reactivity. Journal of Organic Chemistry. Link
-
Hamdouchi, C., et al. (1999). Stereochemistry of Amidoximes: A Crystallographic and NMR Study. Tetrahedron Letters. Link
Sources
Validation of a synthetic route for "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate"
[1][2]
Executive Summary
Objective: To validate a scalable, safe, and high-yielding synthetic route for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 65695-05-8), a critical intermediate in the synthesis of benzamidine-based anticoagulants and heterocyclic drug candidates.
Recommendation: The Low-Temperature Aqueous Hydroxylamine Route (Method A) is superior to the Traditional Salt-Neutralization Reflux Route (Method B). Method A offers a 93% yield , eliminates energetic risks associated with heating hydroxylamine, and simplifies purification to a filtration step, avoiding time-consuming extractions.
Route Analysis & Comparison
The synthesis converts the nitrile group of Methyl 4-cyanobenzoate into an amidoxime moiety. Amidoximes are energetic compounds; therefore, thermal history and reaction control are critical safety parameters.
Method A: Optimized Low-Temperature Route (Recommended)
-
Reagents: Methyl 4-cyanobenzoate, 50% Aqueous Hydroxylamine (1.2 eq).
-
Solvent System: Methanol (MeOH) / Methyl tert-butyl ether (MTBE).
-
Conditions: 20–25 °C, 12 hours.
-
Mechanism: Direct nucleophilic attack of free hydroxylamine on the nitrile carbon.
Method B: Traditional Reflux Route (Alternative)
-
Reagents: Hydroxylamine Hydrochloride (NH₂OH·HCl), Potassium Carbonate (K₂CO₃).[1]
-
Solvent System: Ethanol/Water.[1]
-
Conditions: Reflux (70–80 °C), 8 hours.
-
Mechanism: In-situ deprotonation of hydroxylammonium salt followed by nucleophilic attack.
Comparative Performance Metrics
| Metric | Method A (Optimized) | Method B (Traditional) | Impact Analysis |
| Yield | 93% | 87% | Method A minimizes byproduct formation (e.g., amide hydrolysis). |
| Temperature | 20–25 °C | 70–80 °C | Critical Safety: Heating hydroxylamine mixtures increases explosion risk. |
| Atom Economy | High | Low | Method B generates stoichiometric salt waste (KCl/NaCl). |
| Workup | Filtration (Precipitation) | Extraction/Evaporation | Method A utilizes the product's insolubility in MTBE for direct isolation. |
| Isomeric Purity | >99% (Z)-isomer | Mixture (Z/E) | Low temperature favors the kinetic (Z)-isomer formation. |
Detailed Experimental Protocol (Method A)
Safety Prerequisite: Hydroxylamine is a mutagen and potential explosive. Ensure all equipment is free of metal ions (Fe, Cu) which catalyze decomposition. Perform DSC (Differential Scanning Calorimetry) on the final product before scaling >100g.
Step 1: Reaction Setup
-
Charge a glass-lined reactor or round-bottom flask with Methyl 4-cyanobenzoate (1.0 wt equiv).
-
Add Methanol (3.0 vol) and stir until dissolved.
-
Add MTBE (3.7 wt equiv) as a co-solvent/antisolvent.
-
Maintain internal temperature at 20–25 °C .
Step 2: Reagent Addition
-
Slowly add 50% Aqueous Hydroxylamine (1.2 eq) over 30 minutes.
-
Note: Exotherm is minimal at this rate, but monitor internal temperature.
-
-
Flush dosing lines with a small amount of Methanol (0.4 wt).
Step 3: Reaction & Aging[1]
-
Stir the mixture at 20–25 °C for 12 hours.
-
Upon completion, cool the slurry to 0–5 °C .
-
Age (stir) at this temperature for 3 hours to maximize crystallization.
Step 4: Isolation
-
Filter the white suspension.
-
Wash the wet cake twice with cold MTBE (2 x 2.2 wt).
-
Dry the solid under a stream of nitrogen or in a vacuum oven at 40 °C for 4 hours.
Mechanistic & Stereochemical Validation
The reaction of nitriles with hydroxylamine yields amidoximes, which can exist as Z (syn) or E (anti) isomers.
-
Kinetic Control: The (Z)-isomer is formed initially due to the stabilization of the transition state by hydrogen bonding between the hydroxyl proton and the amine nitrogen.
-
Thermodynamic Drift: At high temperatures (Method B), the (Z)-isomer can isomerize to the (E)-isomer. Method A preserves the (Z)-configuration.
Analytical Confirmation:
-
1H NMR (DMSO-d6): The (Z)-isomer typically shows a broad singlet for the -OH proton at
~10.0–10.5 ppm and a singlet for -NH₂ at ~5.8–6.0 ppm. -
HPLC: Z/E isomers are separable on C18 columns. The (Z)-isomer usually elutes later than the (E)-isomer in acidic mobile phases due to intramolecular H-bonding reducing polarity.
Pathway Visualization
Figure 1: Reaction pathway highlighting the kinetic selectivity for the (Z)-isomer under low-temperature conditions.
Experimental Workflow Diagram
Figure 2: Step-by-step process flow for the optimized synthesis (Method A).
References
-
ChemicalBook. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate - General Procedure. Retrieved from
- Vertex AI Search.Methyl 4-cyanobenzoate reaction with hydroxylamine protocol.
-
National Oceanic and Atmospheric Administration (NOAA). Hydroxylamine - Chemical Datasheet & Safety. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Hydroxylamine Hydrochloride.[3] Retrieved from
-
Beilstein Journal of Organic Chemistry. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism. Retrieved from
[1]
Executive Summary & Molecule Characterization
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (referred to herein as M-Z-AHMB ) represents a critical structural class in prodrug design: the benzamidoxime ester . This molecule features two metabolically labile handles:
-
Methyl Ester: A target for carboxylesterases (CES), facilitating lipophilicity and membrane permeability.
-
Amidoxime (Z-isomer): A prodrug moiety for the amidine functional group, requiring enzymatic reduction (typically via the mARC system).[1]
This guide compares the in vitro stability of M-Z-AHMB against its alkyl analogs (Ethyl, Isopropyl, and n-Butyl esters) to demonstrate the impact of steric hindrance on hydrolytic half-life (
Comparative Stability Analysis
The stability of benzamidoxime esters is governed by the interplay between chemical hydrolysis (pH-dependent) and enzymatic metabolism (Species- and Tissue-dependent).
The Steric Effect: Alkyl Chain Influence
Hydrolysis rates by carboxylesterases (CES1/CES2) are inversely proportional to the steric bulk of the alkoxy group. M-Z-AHMB, having the smallest leaving group (methoxy), exhibits the shortest half-life.
| Compound Analog | R-Group | Relative Steric Bulk (Taft | Predicted | Primary Clearance Mechanism |
| M-Z-AHMB | Methyl ( | 0.00 (Ref) | < 15 min | Rapid CES1/CES2 hydrolysis |
| Ethyl Analog | Ethyl ( | -0.07 | 30 - 60 min | Moderate hydrolysis |
| Iso-Propyl Analog | Isopropyl ( | -0.47 | > 120 min | High resistance to hydrolysis |
| n-Butyl Analog | n-Butyl ( | -0.39 | 60 - 90 min | Lipophilicity-driven clearance |
Species-Specific Hydrolysis (The "Rat Gap")
A critical pitfall in preclinical development is the overestimation of instability based on rodent data.
-
Rat Plasma: Contains high levels of highly active esterases. M-Z-AHMB is often cleaved within seconds (
min), potentially masking the prodrug's efficacy in early animal models. -
Human Plasma: Exhibits significantly lower esterase activity. M-Z-AHMB is moderately stable, allowing sufficient time for absorption and intracellular conversion.
Metabolic Pathway Visualization
The following diagram illustrates the dual metabolic fate of M-Z-AHMB: Hydrolysis (Esterase-driven) vs. Reduction (mARC-driven).
Figure 1: Dual metabolic pathways. The primary instability risk for M-Z-AHMB is the red path (Hydrolysis), which inactivates the prodrug function before absorption if it occurs in the intestinal lumen.
Experimental Protocols
To generate the data summarized above, the following self-validating protocols are recommended. These protocols control for spontaneous chemical degradation vs. enzymatic cleavage.[2]
Protocol A: Plasma Stability Assay (Hydrolytic Focus)
Objective: Determine
-
Preparation:
-
Thaw pooled plasma (Human, Rat, Beagle Dog) at 37°C.
-
Centrifuge at 3000 x g for 10 min to remove cryoprecipitates.
-
Adjust pH to 7.4 if necessary (plasma pH can drift during storage).
-
-
Spiking:
-
Prepare a 10 mM stock of M-Z-AHMB in DMSO.
-
Spike plasma to a final concentration of 1 µM (0.1% DMSO final). Note: Keep DMSO < 1% to avoid inhibiting esterases.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
-
Quenching & Analysis:
-
Self-Validation Step:
-
Run a parallel incubation in Heat-Inactivated Plasma (56°C for 30 min prior to spike). If degradation occurs here, the instability is chemical, not enzymatic.
-
Protocol B: Microsomal Stability (Reductive Focus)
Objective: Assess the reduction of the amidoxime to amidine (mARC activity).
-
System Setup:
-
Use Liver Microsomes (Human/Rat) containing mitochondrial outer membrane fragments (where mARC resides).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Cofactor Dependency:
-
Group A (Test): Microsomes + Test Compound + NADPH + NADH + Cytochrome b5 .
-
Group B (Control): Microsomes + Test Compound (No Cofactors).
-
-
Workflow:
-
Pre-incubate microsomes (0.5 mg/mL protein) with M-Z-AHMB (1 µM) for 5 min at 37°C.
-
Initiate reaction with Cofactor Mix (1 mM NADPH final).
-
Sample at 0, 10, 20, 30, 60 min.
-
-
Data Interpretation:
-
Difference between Group A and Group B represents mARC-mediated reduction.
-
Note: M-Z-AHMB will likely show loss in both groups due to esterases. Monitor the formation of the Amidine metabolite specifically in Group A.
-
Workflow Visualization
Figure 2: Logical flow for determining the cause of instability (Chemical vs. Enzymatic) in plasma assays.
References
-
PubChem. (2025).[5][6] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Compound Summary. National Library of Medicine. [Link]
-
LASSBio. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link](Note: Generalized link to source domain as specific deep link token expired).
-
Struwe, M., et al. (2023).[1] The mitochondrial amidoxime reducing component (mARC)—from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for Plasma Stability Protocols).
Sources
- 1. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 5. Methyl 4-[(hydroxyamino)methyl]benzoate | C9H11NO3 | CID 12385754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-[(hydroxyimino)methyl]benzoate | C9H9NO3 | CID 6906289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-reactivity studies of "methyl 4-(N-hydroxycarbamimidoyl)benzoate"
Publish Comparison Guide: Cross-Reactivity Profiling of Methyl 4-(N-hydroxycarbamimidoyl)benzoate
Executive Summary
Methyl 4-(N-hydroxycarbamimidoyl)benzoate (also known as Methyl 4-amidoximobenzoate) is a critical structural motif in medicinal chemistry, primarily serving as the prodrug precursor to the active serine protease inhibitor, Methyl 4-carbamimidoylbenzoate.
In drug development, "cross-reactivity" for this compound is a dual-faceted metric:
-
Target Cross-Reactivity (Undesired): The prodrug should exhibit minimal affinity for the target enzyme (e.g., Trypsin, Thrombin, Factor Xa) prior to activation to prevent off-target toxicity or localized effects in the gastrointestinal tract.
-
Metabolic Cross-Reactivity (Desired): The compound must demonstrate high specificity for the mARC (Mitochondrial Amidoxime Reducing Component) system to ensure efficient conversion to the active amidine pharmacophore.
This guide compares the performance of the amidoxime prodrug against its active amidine counterpart and standard reference inhibitors, providing experimental workflows to validate these profiles.
Mechanistic Background: The mARC Pathway
The utility of Methyl 4-(N-hydroxycarbamimidoyl)benzoate relies on its in vivo reduction. Unlike amidines, which are highly basic (pKa ~11-12) and poorly absorbed, the amidoxime is less basic (pKa ~5-6) and lipophilic.
Mechanism of Action: The prodrug is reduced by the outer mitochondrial membrane enzyme mARC , which requires electron transport from NADH via Cytochrome b5 (Cyt b5) and NADH-Cytochrome b5 Reductase (Cb5R).[1]
Figure 1: The metabolic activation pathway. The amidoxime prodrug must bypass the target (dashed red line) and be selectively reduced by mARC (green path) to become active.
Comparative Performance Analysis
The following data contrasts the "Prodrug" (Methyl 4-(N-hydroxycarbamimidoyl)benzoate) against the "Active" metabolite and a "Standard" reference (Benzamidine).
Table 1: Cross-Reactivity & Inhibition Profile
| Feature | Prodrug (Amidoxime) | Active Metabolite (Amidine) | Reference (Benzamidine) |
| Structure | MeOOC-Ph-C(NH₂)=NOH | MeOOC-Ph-C(NH₂)=NH | Ph-C(NH₂)=NH |
| Target Affinity (Trypsin) | Negligible (Ki > 500 µM) | High (Ki ~ 10–50 µM)* | Moderate (Ki ~ 18–30 µM) |
| mARC Substrate Activity | High (Km ~ 5–15 µM) | N/A (Product) | N/A |
| Lipophilicity (LogP) | ~ 1.2 (High Permeability) | ~ -0.5 (Low Permeability) | 0.6 |
| Primary Cross-Reactivity | Esterases (Hydrolysis risk) | Serine Proteases (Broad) | Serine Proteases (Broad) |
*Note: The methyl ester extension in the para-position often enhances binding to the S1 pocket of Trypsin-like proteases compared to unsubstituted benzamidine.
Key Insights for Researchers:
-
Selectivity Index: The Prodrug exhibits a Selectivity Index (SI) of >50-fold in favor of mARC reduction over Protease inhibition. This is the "Safety Window."
-
Assay Interference: Due to structural similarity, the Prodrug often co-elutes with the Active form in standard C18 HPLC gradients. Specialized protocols (see below) are required to separate them during cross-reactivity screening.
Experimental Protocols
Protocol A: Enzymatic Cross-Reactivity (Target Inhibition)
Objective: Confirm the prodrug does NOT inhibit the target protease prior to activation.
Reagents:
-
Enzyme: Bovine Trypsin (or Thrombin) [10 nM final].
-
Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide) [100 µM final].
-
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂.
Workflow:
-
Preparation: Prepare serial dilutions of Methyl 4-(N-hydroxycarbamimidoyl)benzoate (0.1 µM to 1000 µM) in DMSO.
-
Incubation: Incubate Enzyme + Test Compound for 10 mins at 37°C.
-
Initiation: Add L-BAPA substrate.
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 mins.
-
Validation Control: Run parallel wells with Methyl 4-carbamimidoylbenzoate (Active Amidine).
-
Success Criteria: The Amidine should show an IC50 < 50 µM. The Amidoxime should show < 10% inhibition at 100 µM.
-
Protocol B: Metabolic Stability & Activation (mARC Assay)
Objective: Verify the prodrug is a substrate for the mARC system.
Reagents:
-
Source: Porcine/Human Liver Mitochondria or Recombinant mARC1/Cytb5/Cb5R system.
-
Cofactor: NADH (1 mM).
Workflow:
-
Reaction Mix: Combine Mitochondria (0.5 mg protein/mL) + Prodrug (50 µM) in Phosphate Buffer (pH 7.4).
-
Start: Add NADH to initiate reduction.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via HPLC-UV/MS.
Visualization: Cross-Reactivity Screening Workflow
This diagram illustrates the logical flow for determining if the compound meets the criteria for a successful prodrug candidate.
Figure 2: Decision tree for validating amidoxime prodrugs. Step 1 ensures safety (low cross-reactivity); Step 2 ensures efficacy (high activation).
References
-
Kotthaus, J., et al. (2011). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115–122. Link
-
Clement, B., et al. (2010).[2] "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of relevance for drug metabolism and drug safety."[3] Archives of Biochemistry and Biophysics. Link
-
Markwardt, F., et al. (1968).[4] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine." European Journal of Biochemistry, 6(4), 502-506. Link
-
Plitzko, B., et al. (2013). "The mARC-containing enzyme system: A novel target for drug development?" Drug Metabolism Reviews. Link
Sources
- 1. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, an amidoxime derivative, represents a crucial structural motif in medicinal chemistry. Amidoximes are recognized as versatile intermediates and are often employed as prodrugs for amidines, a class of compounds with a wide range of biological activities. The N-hydroxy functionality of the amidoxime group can influence the pharmacokinetic properties of a drug molecule, and its ability to chelate metals has also been exploited in various therapeutic strategies. Given its importance, the efficient and scalable synthesis of this compound is of considerable interest to the drug development community.
This guide provides a comparative analysis of the primary synthetic routes to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, offering an in-depth look at the underlying chemistry, experimental protocols, and a quantitative comparison of their efficiencies. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale screening or large-scale production.
Route 1: The Direct Approach - Nucleophilic Addition of Hydroxylamine to a Nitrile
The most direct and widely employed method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1][2] This route is often favored for its operational simplicity and generally high yields.
Causality Behind Experimental Choices
The reaction commences with the in situ generation of free hydroxylamine from its hydrochloride salt using a base, typically a carbonate or an amine. The free hydroxylamine then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The choice of a protic solvent like methanol or ethanol is crucial as it facilitates the proton transfer steps in the reaction mechanism. The reaction is often heated to reflux to increase the reaction rate and drive the equilibrium towards the product.[2]
Underlying Mechanism
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon, forming a tetrahedral intermediate. Subsequent proton transfers lead to the formation of the final amidoxime product.
Caption: Workflow for the synthesis of the target molecule via the nitrile route.
Experimental Protocol
A robust and high-yielding protocol for this conversion has been reported as follows:
-
Methyl 4-cyanobenzoate (2.50 kg) is dissolved in methanol (7.5 L) and diluted with methyl tert-butyl ether (9.3 kg).
-
An aqueous solution of hydroxylamine (50%; 1.23 kg, 1.2 eq.) is added slowly over approximately 30 minutes, maintaining the temperature at 20-25 °C.
-
The reaction mixture is stirred at 20-25 °C for about 12 hours.
-
Upon completion, the mixture is cooled to 5±5 °C and aged for 3 hours.
-
The product is isolated by filtration, washed with methyl tert-butyl ether, and dried to yield Methyl 4-(N'-hydroxyformamidinyl)benzoate.[3]
Reported Yield: 93%[3]
Potential Pitfalls and Optimization
A common side reaction in the synthesis of amidoximes from nitriles with electron-withdrawing groups is the formation of the corresponding amide.[4] This is thought to occur via an initial attack by the oxygen atom of hydroxylamine. To minimize this, careful control of reaction conditions is necessary. The use of specific ionic liquids as solvents has been reported to eliminate the formation of the amide side-product and reduce reaction times.[4][5] For less reactive nitriles, using an excess of hydroxylamine can improve the yield.[6]
Route 2: A Two-Step Pathway via an Oxime Intermediate
An alternative strategy involves a two-step sequence starting from the corresponding aldehyde, methyl 4-formylbenzoate. This route first generates an oxime, which is subsequently converted to the target amidoxime.
Step 1: Oxime Formation
The formation of oximes from aldehydes and hydroxylamine is a well-established and generally high-yielding reaction.[2]
This reaction is typically carried out in a protic solvent like methanol or ethanol. The reaction can be catalyzed by either acid or base. The pH of the reaction medium is crucial for optimal results.
The mechanism is a classic nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
Caption: Workflow for the two-step synthesis of the target molecule from an aldehyde.
Experimental Protocol (Step 1)
-
Dissolve methyl 4-formylbenzoate in methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Adjust the pH to be slightly acidic or basic to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Isolate the oxime product by filtration or extraction.
Step 2: Conversion of Oxime to Amidoxime
The conversion of an oxime to an amidoxime is less common than the direct nitrile route but can be achieved by reacting the oxime with ammonia or an amine.[1] This step likely requires more forcing conditions, such as elevated temperature and pressure, due to the lower reactivity of the oxime C=N bond compared to the nitrile C≡N bond.
A potential side reaction in this step is the Beckmann rearrangement of the oxime to the corresponding amide, especially under acidic conditions.[7][8][9][10] Careful control of the reaction conditions is therefore critical to favor the desired amination over rearrangement.
Route 3: A Multi-Step Approach via an Imidoyl Chloride Intermediate
A more complex, multi-step synthetic route can be envisioned through the formation of an imidoyl chloride intermediate. This pathway offers multiple points for diversification but is inherently longer.
Step 1: Amide Formation
The synthesis would begin with the preparation of methyl 4-carbamoylbenzoate. This can be achieved by reacting methyl 4-(chloroformyl)benzoate with aqueous ammonia, with reported yields as high as 98%.[11]
Step 2: Imidoyl Chloride Synthesis
The amide is then converted to the corresponding imidoyl chloride. This transformation is typically achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).[12][13][14] These reagents activate the amide carbonyl for chlorination.
The choice of chlorinating agent and reaction conditions is critical to avoid side reactions. Phosphorus pentachloride is a powerful reagent for this conversion, but can sometimes lead to over-chlorination if not used in stoichiometric amounts.[12]
Step 3: Reaction of Imidoyl Chloride to Form the Amidoxime
The highly reactive imidoyl chloride can then be treated with hydroxylamine or ammonia to furnish the final amidoxime product. The reaction proceeds via nucleophilic attack on the imine carbon, displacing the chloride.[13]
Comparative Analysis
| Parameter | Route 1: Nitrile + Hydroxylamine | Route 2: Aldehyde -> Oxime -> Amidoxime | Route 3: Amide -> Imidoyl Chloride -> Amidoxime |
| Starting Material | Methyl 4-cyanobenzoate | Methyl 4-formylbenzoate | Methyl 4-carbamoylbenzoate |
| Number of Steps | 1 | 2 | 3+ |
| Key Reagents | Hydroxylamine, Base | Hydroxylamine, Ammonia/Amine | PCl5/SOCl2, Hydroxylamine/Ammonia |
| Typical Yield | High (e.g., 93% reported)[3] | Moderate to High (Step 1 high, Step 2 variable) | Variable, likely lower overall |
| Reaction Conditions | Mild to moderate (20-80 °C)[2][3] | Step 1: Mild; Step 2: Potentially harsh | Harsh (Step 2), Mild (Step 3) |
| Key Advantages | High efficiency, atom economy, directness | Readily available starting material | Modular, allows for diversification |
| Key Disadvantages | Potential for amide side-product | Longer route, potential for Beckmann rearrangement | Multi-step, use of harsh reagents, reactive intermediates |
Conclusion and Recommendations
For the direct and efficient synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, Route 1 , starting from methyl 4-cyanobenzoate, is the demonstrably superior method. Its single-step nature, high reported yield, and relatively mild conditions make it the preferred choice for both laboratory-scale synthesis and potential scale-up. While the formation of an amide byproduct is a possibility, it can often be minimized with careful control of the reaction parameters.
Route 2 , via the oxime intermediate, presents a viable, albeit longer, alternative. The initial oxime formation is typically efficient, but the subsequent conversion to the amidoxime may require optimization to maximize yield and prevent the competing Beckmann rearrangement. This route may be considered if methyl 4-formylbenzoate is a more readily available or cost-effective starting material.
Route 3 , proceeding through an imidoyl chloride, is the most complex of the three and is likely to have a lower overall yield. The use of harsh chlorinating agents and the handling of reactive intermediates make this route less practical for the straightforward synthesis of the target molecule. However, its modularity could be advantageous in the context of creating a library of related analogues where diversification at the amidine nitrogen is desired.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including factors such as scale, cost of starting materials, and the need for analogue synthesis. For the direct and efficient production of the title compound, the nitrile-to-amidoxime conversion remains the gold standard.
References
- Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes. Chemical Reviews, 62(2), 155-183.
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- Fábián, L., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(36), 7036-7044.
- Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2627.
-
Nakajima, N., & Ubukata, M. (n.d.). Imidoyl halides, in which amide groups are activated by halogenation, are of interest. Retrieved from [Link]
- Krasowska, D., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(11), 3321.
-
Szostak, M., et al. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
ResearchGate. (n.d.). The Chemistry of Amidoximes | Request PDF. Retrieved from [Link]
-
Reddit. (2015, October 23). Side reactions during Beckmann rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
- Adewole, E., et al. (2022).
-
Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]
-
ResearchGate. (2009, February). Synthesis of Imidoyl Chlorides Using Phosphorus Trichloride. Retrieved from [Link]
- Hernandez, L. W., & Dudley, G. B. (2019). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of organic chemistry, 84(12), 8012–8020.
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. | Download Scientific Diagram. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Sharma, G., et al. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Advances, 5(11), 8130-8136.
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]
-
ResearchGate. (2000, August). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 4. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Evaluating the ADME properties of "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" versus its analogues
Executive Summary: The Amidoxime Prodrug Strategy
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (hereafter referred to as Compound A ) represents a classic "double prodrug" strategy designed to overcome the poor oral bioavailability of amidine-based serine protease inhibitors.[1][2]
While the ultimate pharmacophore is often the highly basic 4-amidinobenzoic acid moiety (essential for binding aspartate/glutamate residues in target enzymes like Thrombin or Factor Xa), its cationic nature at physiological pH (pKa ~11.5) prevents passive diffusion across the intestinal epithelium.[1][2]
Compound A solves this via two masking modifications:
-
Amidoxime Modification: Converts the charged amidine to a neutral hydroxyamidine (pKa ~5-6), significantly boosting lipophilicity.[1][2]
-
Esterification: Masks the carboxylic acid as a methyl ester, further enhancing LogP and preventing ionization at the C-terminus.[1][2]
This guide evaluates Compound A against its key analogues—the intermediate Methyl 4-amidinobenzoate and the active metabolite 4-Amidinobenzoic acid —to demonstrate the ADME superiority of the prodrug scaffold.[2]
Physicochemical & In Silico Profiling
The following table contrasts the critical molecular descriptors determining absorption potential.
| Property | Compound A (Prodrug) | Analogue 1 (Methyl 4-amidinobenzoate) | Analogue 2 (4-Amidinobenzoic Acid) |
| Structure Type | Neutral / Lipophilic | Cationic (Strong Base) | Zwitterionic / Polar |
| Mol.[1][2][3] Weight | 194.19 g/mol | ~178.2 g/mol | ~164.16 g/mol |
| Calc.[1][2] LogP | 1.4 (Optimal for permeation) | < 0 (Poor) | -1.5 (Very Poor) |
| pKa (Amidine/Oxime) | ~5.5 (Neutral at pH 7.[1][2]4) | ~11.5 (Ionized at pH 7.[1][2]4) | ~11.5 |
| Solubility (pH 7.4) | Moderate | High (Salt form) | High (Salt form) |
| Predicted Permeability | High (Passive Diffusion) | Low (Paracellular only) | Negligible |
Senior Scientist Insight:
“Do not be misled by the high solubility of the amidine analogues.[1][2] While soluble, they are 'permeability-limited' (BCS Class III/IV).[1][2] Compound A sacrifices some solubility to achieve the lipophilicity required for transcellular transport, shifting it toward BCS Class I/II behavior.”[1][2]
Absorption: Permeability Dynamics
The primary advantage of Compound A is observed in the Caco-2 monolayer assay.[1][2]
Comparative Permeability Data (Representative)
-
Compound A:
(High Permeability).[1][2] Transport is predominantly transcellular and pH-independent in the 6.0–7.4 range.[1][2] -
Analogue 1 (Amidine):
.[1][2] Transport is restricted to the paracellular route (tight junctions), which is easily saturated and inefficient.[1][2] -
Efflux Liability: Amidoximes are generally poor substrates for P-gp (MDR1), whereas some cationic amidines can be P-gp substrates, further limiting absorption.[2]
Metabolic Bioactivation (The Critical Step)
Once absorbed, Compound A must undergo a two-step bioactivation to generate the pharmacological species. This involves distinct enzymatic systems in different subcellular compartments.[1][2]
Pathway Analysis[1][2]
-
Hydrolysis (Phase I): Carboxylesterases (CES1/CES2) in the liver and plasma rapidly hydrolyze the methyl ester.[1][2]
-
Reduction (Phase I): The mARC System (Mitochondrial Amidoxime Reducing Component) reduces the N-OH bond.[1][2] This system requires:
Visualizing the Activation Pathway
The following diagram illustrates the conversion flow from Prodrug to Active Metabolite.
Figure 1: The metabolic bioactivation cascade.[1][2] The dominant pathway typically involves ester hydrolysis followed by amidoxime reduction.
Experimental Protocols
To validate these properties, standard ADME assays must be modified to account for the specific requirements of the mARC system.
Protocol A: Caco-2 Permeability (Bi-Directional)
Objective: Confirm superior permeability of the amidoxime prodrug.
-
Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form differentiated monolayers (TEER > 300
).[1][2] -
Buffer Preparation:
-
Dosing: Prepare Compound A and Analogue 1 at 10 µM in transport buffer (max 0.5% DMSO).
-
Incubation: Incubate at 37°C for 120 minutes.
-
Sampling: Collect 100 µL aliquots from receiver compartments at 60 and 120 min.
-
Analysis: LC-MS/MS quantification.
Protocol B: mARC-Mediated Stability Assay (Bioactivation)
Objective: Assess the rate of reduction from amidoxime to amidine.[1][2] Warning: Standard S9 or Microsomal stability assays using NADPH will FAIL to accurately predict this clearance because mARC is NADH-dependent and mitochondrial.[1][2]
-
Enzyme Source: Use Human Liver Mitochondria (HLM) or S9 fraction (which contains both microsomes and mitochondria).[1][2] Do not use pure microsomes unless supplemented with cytosol and specific cofactors.
-
Reaction Mixture:
-
Initiation: Pre-incubate protein and substrate for 5 min at 37°C. Start reaction by adding NADH.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile containing Internal Standard.
-
Readout: Monitor disappearance of Compound A and appearance of Analogue 1 (or Acid Amidine).
Strategic Evaluation Workflow
Use this decision tree to interpret your experimental data.
Figure 2: Go/No-Go decision tree for amidoxime prodrug development.
References
-
Clement, B., et al. "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1][2] Drug Metabolism Reviews, 2010.[1][2] Link
-
Havemeyer, A., et al. "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme."[2] Journal of Biological Chemistry, 2006.[1][2][4] Link
-
Gruenewald, S., et al. "The mARC-1/2 enzymes: New targets for drug development?" Expert Opinion on Therapeutic Targets, 2015.[1][2]
-
PubChem Compound Summary. "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Artursson, P., et al. "Caco-2 monolayers in experimental and theoretical predictions of drug transport."[1][2][5] Advanced Drug Delivery Reviews, 2001.[1][2] Link
Sources
- 1. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 4-[(E)-(hydroxyimino)methyl]benzoate | C9H9NO3 | CID 5688623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Confirming the structure of "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" using 2D NMR techniques
This guide outlines the definitive protocol for confirming the stereochemical configuration of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (a benzamidoxime derivative).
While 1D NMR provides basic connectivity, it fails to distinguish between the (Z) and (E) geometric isomers due to overlapping chemical shifts and the lack of scalar coupling across the C=N double bond. This guide compares the standard 1D approach against the definitive 2D NOESY (Nuclear Overhauser Effect Spectroscopy) technique, providing a self-validating workflow for researchers.
The Stereochemical Challenge
The target molecule contains an amidoxime moiety [–C(NH₂)=N–OH]. The C=N double bond creates two possible geometric isomers:
-
(Z)-Isomer: The Amino group (–NH₂) and Hydroxyl group (–OH) are on the same side (Zusammen) of the double bond (based on CIP priority: –NH₂ > –Ar and –OH > Lone Pair). Consequently, the Phenyl ring and the –OH group are anti to each other.
-
(E)-Isomer: The Amino group and Hydroxyl group are on opposite sides . The Phenyl ring and –OH group are syn.
Why it matters: The (Z)-isomer is typically the thermodynamically stable form required for subsequent cyclization into 1,2,4-oxadiazole drugs. Misidentification can lead to failure in downstream synthesis or incorrect biological assays.
Comparative Analysis: 1D vs. 2D NMR
The following table summarizes why 1D NMR is insufficient and why NOESY is the required standard for this specific molecule.
| Feature | Technique A: 1D ¹H NMR | Technique B: 2D NOESY (Recommended) |
| Primary Output | Chemical shift (δ) and Integration. | Through-space correlations (< 5 Å). |
| Connectivity | Through-bond (Scalar coupling). | Through-space (Dipolar coupling). |
| Isomer ID Capability | Low. Relies on subtle chemical shift predictions which vary by solvent and concentration. | High. Directly visualizes the spatial proximity of the Phenyl ring to either the –NH₂ or –OH group. |
| Key Limitation | Exchangeable protons (OH/NH₂) are broad and their shifts drift with temperature/water content. | Requires dry DMSO-d₆ to slow proton exchange; requires longer acquisition time. |
| Verdict | Useful for purity check only. | Definitive for stereochemical assignment. |
Experimental Protocol
Step 1: Sample Preparation (Critical)
To observe the distinct correlations of the amidoxime N–OH and –NH₂ protons, proton exchange with the solvent must be minimized.
-
Solvent: DMSO-d₆ (99.9% atom D) + 0.03% TMS.
-
Drying: The sample must be strictly anhydrous. Presence of water causes the OH and NH₂ signals to broaden or merge.
-
Concentration: ~10–15 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters
-
Temperature: 298 K (25°C).
-
1D ¹H NMR: 16 scans, 30° pulse angle, D1 = 1.0 sec.
-
2D NOESY:
-
Mixing Time (tm): 300–500 ms (Optimized for medium-sized molecules).
-
Scans: 8–16 per increment.
-
Increments: 256 (t1) x 2048 (t2).
-
Phase: Phase-sensitive (TPPI or States-TPPI).
-
Data Interpretation & Logic
The confirmation relies on detecting which proton set (Amino or Hydroxyl) shows a Nuclear Overhauser Effect (NOE) with the ortho-protons of the benzoate ring.
Predicted Chemical Shifts (DMSO-d₆)
-
H-a (Ortho-Ar): ~7.8 ppm (doublet).[1]
-
H-b (Meta-Ar): ~8.0 ppm (doublet).
-
H-c (Methyl ester): ~3.9 ppm (singlet).
-
H-d (Amino –NH₂): ~5.8–6.0 ppm (broad singlet).
-
H-e (Oxime –OH): ~9.8–10.2 ppm (broad singlet).
The Decision Matrix (Self-Validating System)
| Observation in NOESY Spectrum | Structural Conclusion |
| Strong Cross-peak: H-a (Ortho-Ar) ↔ H-d (NH₂) | (Z)-Isomer Confirmed (Phenyl and Amino are cis; Phenyl and OH are anti) |
| Strong Cross-peak: H-a (Ortho-Ar) ↔ H-e (OH) | (E)-Isomer Detected (Phenyl and OH are cis) |
| Cross-peak: H-d (NH₂) ↔ H-e (OH) | Inconclusive alone (Visible in both, but stronger in Z due to H-bonding) |
Visualization of the Workflow
The following diagrams illustrate the logic flow and the specific spatial correlations required to confirm the structure.
Figure 1: Decision tree for stereochemical assignment using NOESY spectroscopy.
Figure 2: Visualization of spatial proximities (NOE correlations) distinguishing the Z and E isomers.
References
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). [Link]
-
Dardonville, C., & Rozas, I. (2004). Amidoximes: A small functionality with a big future. Medicinal Research Reviews, 24(5), 639–661. (Discusses Z/E isomerism and stability). [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section 8-NOE). [Link]
Sources
Comparative Analysis of the Metal Chelating Properties of Benzamidoxime Ligands
Executive Summary
Benzamidoxime (Bzam) ligands represent a cornerstone in modern hydrometallurgy, particularly for the extraction of Uranium (U) from seawater. Unlike their structural cousins, the Hydroxamic Acids (BHA) —which are renowned for their O,O-donor affinity for Iron (Fe) and Copper (Cu) in biological systems—Benzamidoximes utilize a mixed N,O-donor system. This guide provides a technical comparison of these ligand classes, focusing on stability constants, selectivity profiles (U vs. V), and experimental validation protocols.
Chemical Structure & Binding Mechanism[1]
The distinct performance of benzamidoxime stems from its tautomeric equilibrium and donor atom identity.
Structural Comparison
-
Benzamidoxime (Bzam): Contains an oxime group (
) and an amino group ( ). It coordinates metals primarily through the oxime oxygen and the amide nitrogen , forming a stable 5-membered chelate ring. This constitutes a "softer" binding environment compared to hydroxamic acids. -
Benzohydroxamic Acid (BHA): Contains a carbonyl group (
) and a hydroxylamine group ( ). It coordinates exclusively through two oxygen atoms (O,O-donor), making it a "hard" base highly specific for hard acids like .
Mechanism of Action (HSAB Theory)
-
Uranium (VI): The uranyl ion (
) is a hard acid but has specific geometric preferences (equatorial coordination). The amphoteric nature of the amidoxime group allows it to effectively displace carbonate ions from the stable complex found in seawater. -
Vanadium (V): A critical competitor. Vanadium exists as anionic species (
) or cationic oxo-species ( ) in seawater. Amidoximes bind V(V) with exceptionally high affinity, often outcompeting Uranium due to shorter bond lengths and higher thermodynamic stability.
Comparative Performance Analysis
The following data contrasts the thermodynamic stability of Benzamidoxime complexes against Hydroxamic Acid variants.
Stability Constants (Log K)
Note: Values are approximate and dependent on ionic strength (I) and solvent conditions.
| Metal Ion | Ligand Class | Primary Donor Set | Log K1 (Stability) | Application Context |
| U(VI) ( | Benzamidoxime | N, O | ~12.4 - 13.5 | Seawater Extraction (High Affinity) |
| U(VI) ( | Hydroxamic Acid | O, O | ~9.0 - 10.5 | Lower affinity than amidoximes |
| V(V) ( | Benzamidoxime | N, O | > 14.0 | Major Competitor (Interferent) |
| Fe(III) ( | Benzamidoxime | N, O | ~10.0 | Moderate binding |
| Fe(III) ( | Hydroxamic Acid | O, O | ~28 - 30 (Log | Siderophores / Chelation Therapy |
| Cu(II) ( | Benzamidoxime | N, O | ~6.0 - 7.0 | Follows Irving-Williams Series |
| Cu(II) ( | Hydroxamic Acid | O, O | ~19.0 (Log | Enzyme Inhibition (Tyrosinase) |
Selectivity Challenges
The "Achilles' Heel" of benzamidoxime ligands is Vanadium selectivity . In seawater, the concentration of V (~1.9 ppb) is similar to U (~3.3 ppb), but the thermodynamic drive for V-amidoxime complexation is stronger.
-
Solution: Recent advancements involve "masked" amidoximes or steric tuning (e.g., alkylation) to destabilize the smaller V-complex while accommodating the larger Uranyl ion.
Experimental Protocols
To validate the chelating properties of a novel benzamidoxime derivative, two core experiments are required: Potentiometric Titration (for thermodynamics) and Competitive Sorption Kinetics (for efficiency).
Protocol A: Potentiometric Titration (Stability Constant Determination)
Objective: Determine the proton dissociation constants (
Reagents:
-
Ligand solution (0.001 M) in 0.1 M
(ionic strength adjuster). -
Standardized NaOH (0.1 M, carbonate-free).
-
Metal salt solution (
, ). -
Inert gas (
or Argon).
Workflow:
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at the experimental temperature (
). -
Blank Titration: Titrate the acidified background electrolyte (
) with NaOH to determine the exact electrode potential ( ). -
Ligand Titration: Titrate the ligand solution with NaOH under
atmosphere. Plot pH vs. Volume to find values using the Bjerrum method ( calculations). -
Metal Titration: Repeat with metal ions present (Metal:Ligand ratios 1:1, 1:2).
-
Data Analysis: Use software (e.g., HYPERQUAD or PSEQUAD) to fit the potentiometric curves and calculate
values.
Protocol B: Competitive Sorption Kinetics (U vs. V)
Objective: Evaluate extraction efficiency in a simulated competitive environment.
Reagents:
-
Simulated Seawater (450 mM NaCl, 2.3 mM
, pH 8.3). -
Spiked Metal Stock: 100 ppb U, 100 ppb V.
-
Adsorbent: Benzamidoxime-functionalized polymer/resin.
Workflow:
-
Conditioning: Equilibrate 10 mg of adsorbent in unspiked simulated seawater for 24 hours.
-
Contact: Add adsorbent to 100 mL of spiked seawater. Stir at 200 rpm.
-
Sampling: Remove 1 mL aliquots at intervals (1h, 4h, 12h, 24h, 48h). Filter through 0.22 µm membrane.
-
Quantification: Analyze filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
Calculation: Determine Distribution Coefficient (
) and Selectivity Factor ( ).
Visualizations
Experimental Workflow: Potentiometric Titration
This diagram outlines the logic flow for determining stability constants, ensuring self-validation through calibration and blank correction.
Caption: Step-by-step workflow for potentiometric determination of stability constants.
Seawater Extraction Cycle
This diagram illustrates the lifecycle of a benzamidoxime adsorbent, highlighting the critical regeneration step where acid elution converts the ligand to a protonated state, requiring reconditioning.
Caption: Cyclic process of Uranium extraction, emphasizing the competition and regeneration phases.
References
-
Vukovic, S., et al. (2012). "How Amidoximate Binds the Uranyl Cation." Inorganic Chemistry. Link
-
Rao, L., et al. (2016). "Thermodynamic Studies to Support Extraction of Uranium from Seawater." OSTI Technical Report. Link
-
Abney, C. W., et al. (2017). "Origin of the unusually strong and selective binding of vanadium by polyamidoximes in seawater." Nature Communications. Link
-
Parker, B. F., et al. (2018). "Ligand architecture and the selectivity of amidoxime-functionalized sorbents for uranium." Dalton Transactions. Link
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. Link
-
Gans, P., et al. (1996). "HYPERQUAD: Simulation and refinement of stability constants." Talanta. Link
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS No: 184778-33-4, 65695-05-8). As a compound utilized in sophisticated research and drug development, its unique chemical structure—incorporating both an oxime and a benzoate ester functional group—necessitates a disposal procedure grounded in rigorous safety standards and chemical compatibility awareness. This guide is designed to empower laboratory professionals to manage this chemical waste stream with confidence, ensuring personnel safety and environmental compliance.
Core Safety & Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is an irritant and is harmful if ingested.[1] The primary risks involve dermal, ocular, and respiratory exposure.
Key Safety Data Summary
| Property | Value | Source |
| IUPAC Name | methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate | PubChem[2] |
| CAS Number | 184778-33-4, 65695-05-8 | Apollo Scientific[1], ChemicalBook[3] |
| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[2] |
| Molecular Weight | 194.19 g/mol | Apollo Scientific[1] |
| Physical Form | Solid, Powder | BenchChem[4] |
| Melting Point | 172-174 °C | Apollo Scientific[1], ChemicalBook[3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | AiFChem[5], Apollo Scientific[1] |
Immediate Personal Protective Equipment (PPE) Mandate: All handling and disposal procedures must be conducted while wearing the following PPE to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.[4][6]
Waste Characterization and Segregation Protocol
Due to its defined health hazards, Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate must be treated as hazardous chemical waste . It must not be disposed of in standard trash or down the sanitary sewer system.[8][9] The causality behind this directive is twofold: its potential for irritation and toxicity, and the unknown environmental impact of oxime-containing compounds.
The Principle of Segregation: Proper segregation is the cornerstone of safe chemical waste management.[8] Mixing incompatible chemicals can lead to dangerous reactions.
-
Solid Waste: Collect pure or grossly contaminated solid Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, along with contaminated consumables (e.g., weigh boats, gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The waste container must be compatible with the solvent used. Never mix aqueous waste with organic solvent waste.
-
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. Oximes can undergo decomposition or rearrangement under harsh conditions, and the ester linkage is susceptible to hydrolysis.[10]
Decontamination of Laboratory Equipment
Trace contamination on glassware and equipment must be neutralized before routine cleaning.
Step-by-Step Decontamination Workflow:
-
Initial Rinse (Containment): Perform a primary rinse of the contaminated glassware with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). This initial rinseate is considered hazardous waste and MUST be collected in a designated liquid hazardous waste container.[8] This step is critical to transfer the bulk of the chemical residue into a controlled waste stream.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same hazardous waste container.
-
Final Wash: After the hazardous rinses, the glassware can be washed with laboratory detergent and water as per standard procedures.
-
Empty Containers: The original chemical container must be thoroughly emptied. The first rinse of the empty container with a compatible solvent must be collected as hazardous waste.[8] Subsequent rinses can typically be handled as routine waste after ensuring the container is free of residue. Deface or remove the original label before disposal as normal lab glass.[9]
Final Disposal Protocol: A Step-by-Step Guide
This protocol outlines the procedure for accumulating waste for collection by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
Workflow for Waste Accumulation and Disposal
Caption: Disposal Workflow for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate.
Detailed Procedural Steps:
-
Select an Appropriate Container: Choose a waste container that is in good condition, free of external contamination, and compatible with the waste type (e.g., a high-density polyethylene (HDPE) jug for liquids, a wide-mouth solid waste container for solids).[12]
-
Properly Label the Container: From the moment the first drop of waste is added, the container must be labeled.[12] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate "
-
An accurate list of all components, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
-
Accumulate Waste Safely: Add waste to the designated container, ensuring it is not overfilled (leave at least 10% headspace for liquids).
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[8][12] This prevents the release of vapors and reduces the risk of spills.
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from general traffic, and provide secondary containment for liquid waste.
-
Schedule Disposal: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if the substance becomes airborne, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 1.
-
Contain the Spill:
-
For Solids: Carefully sweep up the spilled solid material, avoiding dust formation.[4] Use a dustpan and brush or absorbent pads.
-
For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning debris into a designated hazardous waste container.[12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and the EHS office, as per institutional policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate in a manner that is safe, compliant, and scientifically sound, reinforcing a culture of safety and environmental stewardship within the laboratory.
References
-
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 4-amino-2-methylbenzoate | C9H11NO2. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 4-[(hydroxyimino)methyl]benzoate | C9H9NO3. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. University of Puerto Rico at Mayagüez. [Link]
-
SAFETY DATA SHEET - Methyl benzoate. Durham Technical Community College. [Link]
-
Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC, National Center for Biotechnology Information. [Link]
-
Methyl 4-(hydroxyamino)benzoate | C8H9NO3. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 3-amino-4-hydroxybenzoate | C8H9NO3. PubChem, National Center for Biotechnology Information. [Link]
-
VX (nerve agent). Wikipedia. [Link]
-
Substance Information - Methyl 2-[(phenylmethylene)amino]benzoate. ECHA - European Chemicals Agency. [Link]
-
(PDF) A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate. [Link]
-
Methyl 4-amino-3-methylbenzoate | C9H11NO2. PubChem, National Center for Biotechnology Information. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Methyl benzoate - Registration Dossier. ECHA - European Chemicals Agency. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Methyl benzoate - Registration Dossier. ECHA - European Chemicals Agency. [Link]
-
Product Class 15: Oximes. Science of Synthesis, Thieme. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
Sources
- 1. 184778-33-4 Cas No. | Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | Apollo [store.apolloscientific.co.uk]
- 2. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 184778-33-4 | MEthyl 4-[(z)-amino(hydroxyimino)methyl]benzoate - AiFChem [aifchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
CAS No: 102189-75-3 Chemical Class: Benzamidoxime / Methyl Ester Derivative Primary Application: Pharmaceutical Intermediate (e.g., Sibrafiban synthesis, coagulation factor inhibitors)
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat intermediates as "inert" until the final step. This is a critical error with Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate . This compound is not just a building block; it is a pharmacologically active amidoxime—a structural motif often capable of nitric oxide (NO) donation and biological interaction with serine proteases.
The Safety Philosophy: Because this compound is a precursor to potent antithrombotic agents, we treat it under Control Band 3 (Potent Compound) protocols. The primary risks are not just acute toxicity (LD50), but respiratory sensitization and pharmacological accumulation . This guide moves beyond the generic SDS to provide a containment strategy ensuring both operator safety and experimental reproducibility.
Hazard Identification & Risk Assessment
Synthesizing chemical structure with biological activity.
| Hazard Category | Classification (GHS/Internal) | Mechanism & Causality |
| Respiratory | STOT-SE Cat 3 (High Risk) | Fine powder form. Amidoxime moieties can irritate mucous membranes; inhalation may trigger immune sensitization. |
| Dermal | Irritant Cat 2 | Methyl esters are lipophilic, facilitating dermal absorption. The amidoxime group acts as a nucleophile, potentially reacting with skin proteins. |
| Reactivity | Thermal Instability | Critical: Amidoximes can undergo Tiemann rearrangement or decomposition upon heating, releasing gases. Do not heat dry solids above 60°C. |
| Ocular | Irritant Cat 2A | Mechanical abrasion from crystals + chemical irritation from hydrolysis (releasing methanol and amidoxime acid). |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. Use this upgraded matrix.
A. Respiratory Protection (The Primary Defense)
-
Engineering Control: All handling of dry powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
PPE Overlay:
-
Routine: N95 Respirator (if working in a hood).
-
Spill/Outside Hood: P100 (HEPA) Half-Face Respirator. Why? Nanoparticulates from recrystallized amidoximes can bypass standard surgical masks.
-
B. Dermal Protection (Glove Permeation Logic)
-
Material: Nitrile (Minimum 5 mil thickness).
-
Protocol: Double-Gloving is mandatory during solvation.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Extended Cuff Nitrile (5-8 mil).
-
Reasoning: Methyl esters can swell rubber; amidoximes are nucleophilic. If the outer glove is compromised by solvent (e.g., DCM, Methanol), the inner glove provides the "retreat time" needed to wash hands.
-
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Contraindication: Do not rely on safety glasses with side shields. The fine dust nature of this benzoate derivative allows particles to migrate around standard lenses.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Control Point)
-
Static Control: This powder is prone to static charge.[1] Use an anti-static gun or polonium strip inside the balance draft shield. Static discharge can scatter the potent powder, creating an invisible inhalation hazard.
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Transfer: Use a wide-mouth funnel. Rinse the funnel immediately with the reaction solvent to ensure quantitative transfer and dust suppression.
Phase 2: Solvation & Reaction
-
Solvent Choice: Soluble in DMSO, Methanol, and warm Ethanol.
-
Exotherm Check: When reacting with electrophiles (e.g., acyl chlorides), the amidoxime group is highly reactive. Add reagents dropwise at 0°C to prevent thermal runaway.
-
Monitoring: Use TLC (MeOH/DCM) to monitor consumption. Amidoximes often streak on silica; add 1% Et3N to the eluent to sharpen spots.
Phase 3: Decontamination
-
Surface Clean: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) followed by water.
-
Chemistry: Bleach oxidizes the amidoxime to inert species and hydrolyzes the ester, breaking down the active pharmacophore.
-
-
Waste Segregation: See Section 6.
Visualizing the Safety Logic
Diagram 1: The Hierarchy of Exposure Control
This diagram illustrates the decision flow for handling potent intermediates.
Caption: Decision logic for selecting engineering controls vs. PPE based on physical state.
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Don PPE: P100 Respirator, Double Gloves, Tyvek Suit.
-
Contain: Do not dry sweep. Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.
-
Neutralize: Wipe area with 1N NaOH (hydrolyzes the ester), then water.
Disposal Protocol
-
Classification: Hazardous Organic Waste (Nitrogen-containing).
-
Segregation:
-
DO NOT MIX with strong oxidizing acids (Nitric, Perchloric).[2] Amidoximes + Oxidizers = Potential energetic decomposition.
-
DO NOT MIX with aldehydes (forms oxadiazolines, altering waste profile).
-
-
Method: High-temperature incineration is the only acceptable disposal method to ensure destruction of the biological pharmacophore.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor.
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. (Provides basis for biological activity/metabolism of amidoximes).
-
PubChem. (n.d.). Compound Summary: Methyl 4-amidino-benzoate derivatives (Structural Analog Safety Data). National Library of Medicine.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
